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Foundational

Flutolanil-d7: A Technical Guide to its Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction Flutolanil is a systemic fungicide belonging to the benzanilide class, widely utilized in agriculture to control a range of fungal pathogens, p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutolanil is a systemic fungicide belonging to the benzanilide class, widely utilized in agriculture to control a range of fungal pathogens, particularly those from the Basidiomycetes class.[1][2] Its efficacy lies in its specific mode of action, targeting the succinate dehydrogenase (SQR) enzyme complex (Complex II) within the mitochondrial respiratory chain of fungi.[3][4] This inhibition disrupts the fungus's energy production, leading to growth inhibition and eventual cell death.[3][5] Flutolanil-d7 is the deuterated analog of Flutolanil, where seven hydrogen atoms in the isopropoxy group have been replaced with deuterium.[6] This isotopic labeling makes it an invaluable tool for researchers in various fields, including pesticide metabolism, environmental fate studies, and pharmacokinetic analysis.[7][8][9] The substitution of hydrogen with deuterium provides a distinct mass signature that allows for sensitive and specific tracing of the molecule without significantly altering its chemical properties.[7][10]

This technical guide provides an in-depth exploration of the chemical properties, structure, and applications of Flutolanil-d7, designed to be a comprehensive resource for researchers and professionals in drug development and agricultural science.

Chemical and Physical Properties

The introduction of deuterium into the Flutolanil structure results in a molecule with a higher molecular weight but with chemical and physical properties that are very similar to its non-deuterated counterpart. This similarity is crucial for its use as a tracer, as it is expected to behave identically to the parent compound in biological and environmental systems.

PropertyValueSource
Chemical Name N-(3-(isopropoxy-d7)phenyl)-2-(trifluoromethyl)benzamide[6]
Synonyms 3'-Isopropoxy-d7-2-trifluoromethylbenzanilide, Moncoat-d7, Moncut-d7, ProStar-d7[6]
Molecular Formula C17H9D7F3NO2[11][6]
Molecular Weight 330.35 g/mol [11][6]
Appearance Neat[11]
Unlabelled CAS Number 66332-96-5[6]
Solubility (Flutolanil) Water: 8.01 mg/L (20°C)[5]
Partition Coefficient (Log Pow) (Flutolanil) 3.17[5]
Melting Point (Flutolanil) 104-105 °C[12]
Boiling Point (Flutolanil) 339.1 °C at 760 mmHg[12]

Structural Elucidation

The chemical structure of Flutolanil-d7 consists of a 2-(trifluoromethyl)benzamide moiety linked to a 3-(isopropoxy-d7)aniline group. The key feature is the presence of seven deuterium atoms on the isopropyl group attached to the phenyl ring.

Caption: Chemical structure of Flutolanil-d7.

Synthesis and Labeling

The synthesis of Flutolanil-d7 involves the incorporation of deuterium atoms into the isopropoxy moiety of the molecule. A common strategy for introducing deuterium is through the use of deuterated starting materials or reagents in the synthetic pathway. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Flutolanil-d7

  • Synthesis of Deuterated Isopropanol (Isopropanol-d8): This can be achieved through the reduction of acetone with a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4) in an aprotic solvent like anhydrous diethyl ether. The reaction is typically performed under an inert atmosphere to prevent quenching of the reducing agent by moisture.

  • Williamson Ether Synthesis: 3-Aminophenol is reacted with deuterated isopropyl bromide (prepared from isopropanol-d8) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or acetonitrile. This reaction forms the deuterated ether linkage.

  • Amide Coupling: The resulting 3-(isopropoxy-d7)aniline is then coupled with 2-(trifluoromethyl)benzoyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in a two-phase system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution) or in a single-phase system with a non-nucleophilic base like triethylamine.

  • Purification: The final product, Flutolanil-d7, is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

Synthesis_Workflow Start Acetone + LiAlD4 Step1 Reduction Start->Step1 Intermediate1 Isopropanol-d8 Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 Isopropyl bromide-d7 Step2->Intermediate2 Step3 Williamson Ether Synthesis Intermediate2->Step3 Reactant2 3-Aminophenol Reactant2->Step3 Intermediate3 3-(Isopropoxy-d7)aniline Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 Reactant3 2-(Trifluoromethyl)benzoyl chloride Reactant3->Step4 Product Flutolanil-d7 Step4->Product

Caption: Synthetic workflow for Flutolanil-d7.

Mechanism of Action

Flutolanil, and by extension Flutolanil-d7, acts as a potent and specific inhibitor of the succinate dehydrogenase (SQR) enzyme, also known as Complex II, in the mitochondrial electron transport chain of Basidiomycete fungi.[3][13][4] This enzyme is a key component of both the citric acid cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.

By binding to the quinone-binding site of the SQR enzyme, Flutolanil blocks the transfer of electrons from succinate to ubiquinone.[14][15][16] This disruption of the electron flow has two major consequences:

  • Inhibition of ATP Production: The electron transport chain is the primary mechanism for ATP synthesis in aerobic organisms. By blocking a crucial step in this chain, Flutolanil severely limits the fungus's ability to produce energy.

  • Accumulation of Succinate: The inhibition of SQR leads to an accumulation of its substrate, succinate. This can have further downstream metabolic consequences.

The high selectivity of Flutolanil for fungal SQR over that of mammals contributes to its low mammalian toxicity.[13][4]

Mechanism_of_Action Succinate Succinate SQR Succinate Dehydrogenase (Complex II) Succinate->SQR Oxidation Fumarate Fumarate SQR->Fumarate Ubiquinone Ubiquinone (Q) SQR->Ubiquinone Reduction Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ComplexIII Complex III Ubiquinol->ComplexIII Flutolanil Flutolanil-d7 Flutolanil->SQR Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Flutolanil-d7.

Applications in Research

The primary application of Flutolanil-d7 is as an internal standard in analytical methods for the quantification of Flutolanil residues in various matrices, including environmental samples (soil, water) and agricultural products.[8][17] Its use as an internal standard is crucial for correcting for matrix effects and variations in instrument response, thereby improving the accuracy and precision of analytical measurements.

Furthermore, Flutolanil-d7 is a valuable tool in metabolic and pharmacokinetic studies.[7][9] By administering a mixture of Flutolanil and Flutolanil-d7, researchers can track the absorption, distribution, metabolism, and excretion of the fungicide in living organisms. The distinct mass of the deuterated analog allows for its differentiation from the parent compound and its metabolites using mass spectrometry. This approach, known as stable isotope labeling, is a powerful technique in drug development and environmental science.[8][10]

Conclusion

Flutolanil-d7, the deuterated analog of the fungicide Flutolanil, serves as a critical tool for researchers and scientists. Its chemical and physical properties closely mimic those of the parent compound, making it an ideal internal standard for analytical quantification and a reliable tracer in metabolic and environmental fate studies. A thorough understanding of its structure, synthesis, and mechanism of action is essential for its effective application in advancing our knowledge of pesticide behavior and ensuring food and environmental safety.

References

  • Chemical Warehouse. Flutolanil - Active Ingredient Page.
  • Inxight Drugs. FLUTOLANIL.
  • CymitQuimica. CAS 66332-96-5: Flutolanil.
  • Nihon Nohyaku Co., Ltd. FLUTOLANIL Fungicide.
  • LGC Standards. Flutolanil-d7 | CAS.
  • Semantic Scholar. Mode of antifungal action and selectivity of flutolanil.
  • Taylor & Francis Online. Mode of Antifungal Action and Selectivity of Flutolanil.
  • PubChem. Flutolanil.
  • IAEA.
  • Cayman Chemical. Flutolanil (CAS Number: 66332-96-5).
  • Chemsrc. FLUTOLANIL | CAS#:66332-96-5.
  • AccuStandard. CAS No. 66332-96-5 - Flutolanil.
  • MDPI.
  • PubMed.
  • ResearchGate.
  • University of Hertfordshire. Flutolanil (Ref: NNF 136).
  • Food and Agriculture Organization. FLUTOLANIL First draft prepared by Denis Hamilton.
  • PMC. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues.
  • OSTI.gov.
  • PMC. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5.
  • Beilstein Journal of Organic Chemistry. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
  • PMC. Track and trace: how soil labelling techniques have revealed the secrets of resource transport in the arbuscular mycorrhizal symbiosis.
  • Google Patents.
  • Aberystwyth University. The use of stable isotopes in fungal ecology.
  • EPJ Web of Conferences.
  • The Macmillan Group. Applications and Synthesis of Deuterium-Labeled Compounds.

Sources

Exploratory

Flutolanil-d7: Comprehensive Technical Guide on Isotopic Labeling, Physicochemical Properties, and Analytical Applications

Executive Summary Flutolanil is a potent systemic benzanilide fungicide deployed globally to manage Basidiomycete fungal infections in agriculture, such as Rhizoctonia solani[1]. As regulatory frameworks demand increasin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flutolanil is a potent systemic benzanilide fungicide deployed globally to manage Basidiomycete fungal infections in agriculture, such as Rhizoctonia solani[1]. As regulatory frameworks demand increasingly lower limits of quantification (LOQ) for pesticide residues in complex matrices, the necessity for robust analytical methodologies has escalated. This technical guide provides an in-depth analysis of Flutolanil-d7 , the premier stable isotopically labeled internal standard (SIL-IS) used in mass spectrometry. We detail its physicochemical properties, its mechanistic role in the Succinate Dehydrogenase Inhibitor (SDHI) pathway, and provide a self-validating LC-MS/MS protocol designed for high-fidelity residue analysis.

Physicochemical Profiling & Molecular Identification

The structural integrity of an internal standard dictates its behavior in both the extraction phase and the ionization source. Flutolanil-d7 is synthesized by substituting seven hydrogen atoms with deuterium on the isopropyl moiety, typically utilizing m-Isopropoxyaniline-d7 as the primary labeled intermediate[2]. This specific labeling strategy ensures that the deuterium atoms are located on a stable alkyl chain, preventing hydrogen-deuterium exchange (HDX) during protic solvent extraction.

Table 1: Physicochemical Comparison of Flutolanil and Flutolanil-d7
PropertyFlutolanil (Unlabeled)Flutolanil-d7 (SIL-IS)
CAS Number 66332-96-5[3]66332-96-5 (Conventionally shared)[4]
Molecular Formula C17H16F3NO2[3]C17H9D7F3NO2[5]
Molecular Weight 323.32 g/mol [6]330.35 g/mol [5]
Accurate Mass 323.1133330.1573[5]
Log Pow 3.17[1]~3.17 (Isotopic effect negligible)

Editorial Note on CAS Registry: In commercial chemical databases, deuterated isotopologues frequently share the parent compound's CAS Registry Number (66332-96-5)[4]. Researchers must explicitly specify the deuteration state (d7) and molecular weight (330.35 g/mol ) during procurement to avoid analytical critical failures[5].

Mechanistic Grounding: The SDHI Pathway

Flutolanil is classified as a Succinate Dehydrogenase Inhibitor (SDHI)[7]. Its fungicidal efficacy is derived from its ability to selectively bind to Complex II (succinate-ubiquinone oxidoreductase) within the mitochondrial electron transport chain of fungi[1]. By blocking the transfer of electrons from succinate to ubiquinone (Coenzyme Q), flutolanil halts the production of ATP, leading to the rapid collapse of fungal hyphae[1].

SDHI_Pathway Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release Ubiquinone Ubiquinone (Coenzyme Q) ComplexII->Ubiquinone Electron Transfer ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII Electron Transfer ATP ATP Production (Halted) ComplexIII->ATP Proton Gradient Flutolanil Flutolanil (SDHI Inhibitor) Flutolanil->ComplexII Binds & Blocks

Mitochondrial Electron Transport Chain highlighting Complex II inhibition by Flutolanil.

Analytical Methodology: Self-Validating LC-MS/MS Workflow

The primary utility of Flutolanil-d7 is neutralizing matrix effects (ion suppression or enhancement) during electrospray ionization (ESI)[7]. Because Flutolanil-d7 co-elutes with unlabeled flutolanil, both molecules experience identical ionization conditions.

Experimental Protocol: QuEChERS Extraction and Quantification

This protocol is designed as a self-validating system. Every step includes a causality principle explaining why the action is performed, ensuring researchers understand the mechanistic logic behind the workflow.

  • Step 1: Matrix Homogenization & Spiking

    • Action: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with 50 µL of a 1.0 µg/mL Flutolanil-d7 working solution.

    • Causality: Spiking the internal standard prior to solvent extraction ensures that any physical loss of the analyte (due to binding, degradation, or transfer errors) is proportionally mirrored by the d7-standard. This allows the final response ratio to perfectly correct for extraction inefficiencies.

  • Step 2: Partitioning (QuEChERS)

    • Action: Add 10 mL of Acetonitrile (1% acetic acid). Vortex, then add extraction salts (4 g MgSO4, 1 g NaCl). Centrifuge at 4000 rpm for 5 minutes.

    • Causality: Flutolanil is moderately lipophilic (Log Pow = 3.17)[1]. The high ionic strength generated by the salts drives the flutolanil into the organic acetonitrile layer via the "salting-out" effect, while precipitating polar matrix interferents.

  • Step 3: dSPE Cleanup

    • Action: Transfer 1 mL of supernatant to a dSPE tube (150 mg MgSO4, 25 mg PSA, 25 mg C18). Vortex and centrifuge.

    • Causality: Primary Secondary Amine (PSA) removes organic acids, while C18 removes lipids. Reducing these matrix components directly lowers the baseline noise and prevents source contamination in the mass spectrometer.

  • Step 4: LC-MS/MS Analysis & Validation Loop

    • Action: Inject 2 µL into a UHPLC-MS/MS system operating in ESI+ mode[7].

    • Self-Validation: The system validates itself by monitoring the absolute peak area of Flutolanil-d7. If the internal standard area drops by >20% compared to a neat solvent standard, it indicates severe matrix suppression. The system dictates that the sample must be diluted and reinjected to restore linear ionization dynamics.

Analytical_Workflow Sample Homogenized Sample (10g) Spike Spike Flutolanil-d7 (Internal Standard) Sample->Spike Step 1 Extract QuEChERS Extraction (MeCN + Salts) Spike->Extract Step 2 Cleanup dSPE Cleanup (PSA + C18 + MgSO4) Extract->Cleanup Step 3 LCMS UHPLC-MS/MS Analysis (ESI+ Mode) Cleanup->LCMS Step 4 Data Data Quantification (Ratio: Unlabeled/d7) LCMS->Data Validation Loop Data->LCMS If IS Area drops >20%, dilute & reinject

Self-validating QuEChERS and LC-MS/MS workflow utilizing Flutolanil-d7.

Data Presentation: Mass Spectrometry Parameters

During collision-induced dissociation (CID), the benzamide bond of flutolanil cleaves. Because the deuterium label is located on the isopropyl moiety, the +7 Da mass shift is fully conserved in the primary product ions[7].

Table 2: Optimized MRM Transitions (ESI+)
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Flutolanil 324.1262.1242.127 / 37[7]
Flutolanil-d7 331.1269.1249.127 / 37

Note: The theoretical m/z for the d7 precursor is 331.1 (calculated from the accurate mass of 330.1573 + proton)[5].

References

  • Nichino. "FLUTOLANIL Fungicide Technical Information." nichino.co.jp. [Link]

  • ResearchGate. "Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages." researchgate.net.[Link]

Sources

Foundational

Isotopic Dilution in Agrochemical Analysis: A Technical Guide to Flutolanil vs. Flutolanil-d7

Executive Summary In the fields of agrochemical residue monitoring and drug development, ensuring the absolute quantitative accuracy of target analytes is paramount. Flutolanil is a widely utilized systemic benzanilide f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of agrochemical residue monitoring and drug development, ensuring the absolute quantitative accuracy of target analytes is paramount. Flutolanil is a widely utilized systemic benzanilide fungicide, highly effective against Rhizoctonia species[1]. However, quantifying its residues in complex biological or agricultural matrices presents significant analytical challenges due to matrix-induced ion suppression.

This whitepaper provides an in-depth technical analysis of Flutolanil and its stable isotope-labeled internal standard (SIL-IS), Flutolanil-d7 . By synthesizing mechanistic biology with advanced mass spectrometry, this guide establishes a self-validating analytical framework for researchers utilizing Isotope Dilution Mass Spectrometry (IDMS).

Mechanistic Grounding: Flutolanil as an SDHI

To understand the analytical importance of Flutolanil, one must first understand its biological target. Flutolanil operates as a Succinate Dehydrogenase Inhibitor (SDHI) [1].

In fungal mitochondria, the succinate dehydrogenase complex (Complex II) is a critical crossroad between the tricarboxylic acid (TCA) cycle and the electron transport chain. Flutolanil specifically binds to the ubiquinone-binding site of Complex II, blocking the transfer of electrons from succinate to ubiquinone. This halts cellular respiration, depletes ATP, and ultimately arrests fungal mycelial growth[1]. Because mammalian Complex II exhibits structural divergence from its fungal counterpart, Flutolanil demonstrates high selectivity and low mammalian toxicity[1], though its metabolic byproducts are still strictly monitored in food supplies[2].

SDHI_Pathway Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Product Ubiquinone Ubiquinone (Electron Acceptor) ComplexII->Ubiquinone e- Transfer Flutolanil Flutolanil (SDHI Fungicide) Flutolanil->ComplexII Binds Ubiquinone Site

Fig 1. Mechanism of action of Flutolanil inhibiting mitochondrial Complex II.

Chemical & Isotopic Divergence: Overcoming Matrix Effects

When analyzing Flutolanil in complex matrices (e.g., soil, bovine liver, or highly pigmented teas), co-eluting matrix components severely interfere with the electrospray ionization (ESI) process in LC-MS/MS systems[3],[4]. This phenomenon, known as ion suppression , leads to false negatives or artificially low quantitative readouts.

To engineer a self-validating assay, analytical scientists employ Flutolanil-d7 . By replacing seven hydrogen atoms with deuterium (typically on the isopropyl moiety), the molecule gains a +7 Da mass shift while retaining identical physicochemical properties.

The Causality of Isotope Dilution: Because Flutolanil and Flutolanil-d7 share identical lipophilicity and pKa, they experience the exact same extraction efficiencies and co-elute chromatographically. When they enter the MS source simultaneously, any matrix component that suppresses the ionization of the native Flutolanil will suppress the d7-analog to the exact same degree. By calculating the ratio of their peak areas, the matrix effect is mathematically canceled out, yielding an inherently trustworthy quantitative result.

Quantitative Data Comparison

The following table outlines the critical parameters required to differentiate the native analyte from its labeled counterpart in a triple quadrupole mass spectrometer[4].

ParameterFlutolanil (Native)Flutolanil-d7 (SIL-IS)
Chemical Formula C17H16F3NO2C17H9D7F3NO2
Molecular Weight 323.31 g/mol 330.35 g/mol
Precursor Ion [M+H]+ 324.0 m/z331.0 m/z
Quantifier MRM Transition 324.0 → 282.0331.0 → 282.0
Qualifier MRM Transition 324.0 → 262.0331.0 → 269.0
Chromatographic Retention ~9.55 min~9.54 min (Co-elution)

*Note: Exact product ions for the deuterated standard depend on the specific commercial synthesis site of the deuterium label. The loss of the deuterated isopropyl group (C3D7) yields a characteristic mass shift.

Self-Validating Experimental Protocol: QuEChERS LC-MS/MS

To ensure scientific integrity, the extraction protocol must be robust. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[5] combined with LC-MS/MS provides a highly efficient workflow. Below is the step-by-step methodology, explicitly detailing the causality behind each procedural choice.

Phase 1: Matrix Preparation and Isotopic Spiking
  • Homogenization: Cryogenically mill 10 g of the agricultural/tissue sample.

    • Causality: Mechanical disruption ruptures cell walls, maximizing the surface area for solvent penetration and ensuring homogeneous sampling.

  • SIL-IS Spiking: Immediately spike the homogenate with 100 µL of Flutolanil-d7 at a known concentration (e.g., 1 µg/mL). Allow to equilibrate for 15 minutes.

    • Causality: Introducing the internal standard before any chemical extraction ensures that the d7-analog undergoes the exact same degradative or physical loss processes as the native analyte. This makes the final ratio a self-correcting, true representation of the original concentration.

Phase 2: Solvent Extraction & Salting Out
  • Extraction: Add 10 mL of Acetonitrile (ACN) containing 1% acetic acid. Shake vigorously for 1 minute.

    • Causality: ACN is a highly efficient solvent that precipitates matrix proteins and extracts a broad polarity range of analytes while minimizing the co-extraction of heavy lipids[5]. The acidic environment stabilizes the analyte.

  • Phase Separation: Add 4 g anhydrous MgSO₄ and 1 g NaCl. Centrifuge at 4000 rpm for 5 minutes.

    • Causality: MgSO₄ drives an exothermic hydration reaction, aggressively pulling water out of the organic phase. NaCl increases the ionic strength of the aqueous layer, forcing the relatively non-polar Flutolanil into the upper ACN layer (the "salting-out" effect)[5].

Phase 3: Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Matrix Cleanup: Transfer 1 mL of the upper ACN layer to a dSPE tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18 sorbent. Vortex and centrifuge.

    • Causality: PSA acts as a weak anion exchanger, stripping out interfering organic acids, polar pigments, and sugars[4]. C18 captures highly non-polar interferences like long-chain fatty acids. This targeted cleanup prevents mass spectrometer source fouling.

Phase 4: LC-MS/MS Acquisition
  • Injection: Inject 2 µL of the purified extract into an LC-MS/MS system equipped with a reversed-phase C18 column. Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

    • Causality: MRM acts as a double mass filter. The first quadrupole isolates the intact precursor ions (324.0 and 331.0 m/z), and after collision-induced dissociation (CID), the third quadrupole isolates specific fragments. This drastically reduces background noise, ensuring high signal-to-noise ratios even at trace levels[4].

IDMS_Workflow Sample 1. Raw Matrix (Plant/Tissue) Spike 2. Spike Flutolanil-d7 (Internal Standard) Sample->Spike Extract 3. QuEChERS Extraction (ACN + Salts) Spike->Extract Accounts for extraction loss Cleanup 4. dSPE Cleanup (PSA/C18) Extract->Cleanup Removes matrix interferences LCMS 5. LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Co-elution of Flutolanil & d7 Data 6. Ratio Normalization (Analyte / IS) LCMS->Data Cancels ion suppression

Fig 2. Self-validating LC-MS/MS workflow utilizing Flutolanil-d7 for matrix normalization.

Conclusion

The transition from basic residue monitoring to high-fidelity Isotope Dilution Mass Spectrometry represents a critical leap in analytical rigor. By leveraging the structural identicality and mass divergence of Flutolanil and Flutolanil-d7, researchers can bypass the severe limitations of matrix-induced ion suppression. The integration of optimized QuEChERS extraction with MRM-based detection creates a self-validating, highly trustworthy system essential for modern agrochemical safety and regulatory compliance.

References

1.[1] Title: Mode of Antifungal Action and Selectivity of Flutolanil Source: tandfonline.com URL:

2.[2] Title: Public Release Summary - Evaluation of the new active FLUTOLANIL in the product MONCUT SC FUNGICIDE Source: apvma.gov.au URL:

3.[3] Title: Total determination of residual flutolanil and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry Source: nih.gov (PubMed) URL:

4.[4] Title: Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas Source: agilent.com URL:

5.[5] Title: Application Note: Determination of Flutolanil in Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) Source: benchchem.com URL:

Sources

Exploratory

Introduction to Flutolanil-d7: A Precision Tool for Research

An In-depth Technical Guide to the Safe Handling of Flutolanil-d7 This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling, and mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of Flutolanil-d7

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling, and mechanistic principles of Flutolanil-d7. Moving beyond a standard Safety Data Sheet (SDS), this document offers in-depth technical insights and field-proven protocols to ensure both personal safety and experimental integrity.

Flutolanil is a systemic benzanilide fungicide widely used in agriculture to control diseases caused by Basidiomycete fungi, such as Rhizoctonia solani.[1][2][3] Its efficacy stems from a specific and potent mechanism of action: the inhibition of the succinate dehydrogenase complex (Complex II) within the fungal mitochondrial electron transport chain.[4][5][6][7] This disruption of cellular respiration effectively halts fungal growth and propagation.[1][5]

Flutolanil-d7 is a stable isotope-labeled (SIL) analogue of Flutolanil, in which seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry, allowing for precise measurement of the parent compound in complex matrices.

It is critical to understand that Flutolanil-d7 presents the same chemical and toxicological hazards as its non-labeled counterpart. The deuterium labeling does not impart radioactivity or alter its chemical reactivity under standard laboratory conditions. Therefore, all safety protocols applicable to Flutolanil must be strictly followed for its deuterated form.

Section 1: Mechanistic Insight and Hazard Identification

A foundational understanding of a compound's mechanism of action is paramount to appreciating its toxicological profile. Flutolanil's selectivity and effectiveness are directly tied to its function as a Succinate Dehydrogenase Inhibitor (SDHI).[3][5]

Mechanism of Action: Targeting Fungal Respiration

Flutolanil specifically targets and inhibits the succinate dehydrogenase (SDH) enzyme complex in the inner mitochondrial membrane of susceptible fungi.[6][7] This enzyme is a critical component of both the citric acid cycle and the electron transport chain, responsible for oxidizing succinate to fumarate. By blocking this step, Flutolanil effectively shuts down ATP production, leading to fungal cell death.[1][4] The high selectivity and consequently low mammalian toxicity are attributed to differences in the enzyme susceptibility between fungi and mammals.[6][7]

cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate Flutolanil Flutolanil-d7 Flutolanil->ComplexII INHIBITS

Caption: Flutolanil's mechanism as a Complex II inhibitor.

GHS Hazard Identification

While a specific SDS for the d7 version is uncommon, the classification is adopted from Flutolanil.

  • Signal Word: Warning[8]

  • Hazard Statements:

    • H400: Very toxic to aquatic life.[8]

    • H410: Very toxic to aquatic life with long lasting effects.[8]

  • NFPA Ratings (Scale 0-4): Health: 1, Flammability: 1, Reactivity: 0

Expert Insight: The primary hazard associated with Flutolanil is environmental. Its persistence in soil and aquatic systems, combined with its toxicity to fish and aquatic invertebrates, necessitates stringent containment and disposal procedures.[9][10] The low acute mammalian toxicity (Oral LD50 >10,000 mg/kg in rats) indicates a low risk from accidental ingestion, but chronic exposure targets the liver and thyroid.[5][11]

Section 2: Exposure Control and Personal Protection

The cornerstone of safety is minimizing exposure. For a solid compound like Flutolanil-d7, the primary risks are inhalation of fine particulates and dermal contact.

Hierarchy of Controls

  • Engineering Controls: These are the first and most effective line of defense.

    • Ventilation: All weighing and solution preparation should be conducted in a certified chemical fume hood or a powder containment hood. This prevents the inhalation of airborne particles.

    • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the general lab space.

  • Personal Protective Equipment (PPE): PPE is essential but should not be relied upon as the sole means of protection.

    • Eye Protection: ANSI-approved safety glasses are mandatory.

    • Hand Protection: Nitrile gloves are required. For tasks involving significant handling or cleaning spills, consider double-gloving. Change gloves immediately if contamination is suspected.[12]

    • Body Protection: A full-length laboratory coat, worn fully buttoned, is required to protect skin and personal clothing.[13]

Caption: Standard workflow for safely preparing a Flutolanil-d7 stock solution.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol is a self-validating system designed to minimize exposure and ensure accuracy.

  • Preparation: Don all required PPE as listed above. Prepare the work area inside a chemical fume hood by laying down absorbent bench paper.

  • Tare: Place a new, clean weighing vessel (e.g., weigh paper or boat) on the analytical balance and tare to zero.

  • Weighing: Carefully transfer the target amount of Flutolanil-d7 powder to the weigh vessel using a clean spatula. Record the exact weight. The use of a fume hood is critical here to contain any airborne powder.

  • Solubilization: Carefully transfer the weighed powder into a volumetric flask of the appropriate size. Use a suitable solvent (e.g., DMSO, DMF, Ethanol) to rinse the weigh vessel multiple times, transferring the rinse into the flask to ensure all material is collected.[14]

  • Final Volume: Add solvent to the flask until it is approximately 90% full. Cap and vortex until the solid is completely dissolved. Then, carefully add solvent to the calibration mark.

  • Storage: Transfer the solution to a clearly labeled, sealed amber vial. The label must include the compound name (Flutolanil-d7), concentration, solvent, date, and your initials. Store at -20°C for long-term stability.[14][15]

  • Cleanup: Dispose of all contaminated disposables (gloves, weigh paper, pipette tips) in a designated solid chemical waste container. Thoroughly clean the spatula and work area. Wash hands after removing PPE.

Section 3: Emergency Procedures

Rapid and correct response during an emergency is crucial.

First-Aid Measures

  • Inhalation: Move the person to fresh air. If symptoms like coughing or difficulty breathing occur, seek medical attention.[8][16]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water for 15-20 minutes.[16][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them sip a glass of water. Call a poison control center or doctor immediately for treatment advice.[17]

Accidental Release and Spill Management

The primary goal is to contain the spill without creating dust or allowing it to enter drains.

  • For Solid Spills:

    • Evacuate non-essential personnel and ensure the area is well-ventilated (if not in a hood).

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Carefully sweep or scoop the material into a sealable container for chemical waste. Avoid dry sweeping, which creates dust.[18]

    • Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of cleaning materials as hazardous waste.

  • For Solution Spills:

    • Contain the spill by surrounding it with absorbent pads or material.

    • Absorb the liquid.

    • Place the used absorbent material into a sealed container for chemical waste.

    • Clean the area as described above.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, foam, dry powder, or carbon dioxide.[16] A solid water stream may be inefficient for a powder fire.[8]

  • Special Hazards: In case of fire, irritative or toxic fumes such as nitrogen oxides and fluorine compounds may be produced.[16] Firefighters should wear self-contained breathing apparatus (SCBA).

Section 4: Storage and Stability

As a high-purity analytical standard, the proper storage of Flutolanil-d7 is essential for maintaining its chemical integrity and ensuring the validity of experimental results.

Storage Protocol

  • Temperature: Store the solid compound in a freezer, ideally at -20°C.[14] Low temperatures significantly slow the rate of potential degradation.[15]

  • Container: Keep the container tightly closed and sealed to prevent moisture uptake and oxidation.[8][16] The use of amber vials or storage in the dark is recommended to protect against photodegradation.

  • Location: Store in a locked, designated, and well-ventilated area away from incompatible materials.[16] Do not store with food or beverages.[13][15]

Chemical Stability & Incompatibility

  • Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid direct sunlight, heat, and sources of ignition.[16]

  • Incompatible Materials: No specific data is widely available, but as a general precaution, avoid strong oxidizing agents.

Section 5: Physical, Chemical, and Toxicological Data

The following tables summarize key quantitative data for Flutolanil. The physical properties of Flutolanil-d7 are nearly identical, with a slight increase in molecular weight.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Chemical NameN-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide[18]
CAS Number66332-96-5[18][19]
Molecular FormulaC₁₇H₁₆F₃NO₂[18][19][20]
Molecular Weight323.31 g/mol [18][20]
Flutolanil-d7 MW ~330.35 g/mol [21]
AppearancePale yellowish/greyish crystalline solid[14][18]
Water Solubility~8.01 mg/L (20°C)[5]
Other SolubilitiesDMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 10 mg/mL[14]
Log P (octanol/water)3.17[5]

Table 2: Toxicological Data Summary (for Flutolanil)

EndpointValueSpeciesSource(s)
Acute Oral LD₅₀> 10,000 mg/kgRat[5]
Acute Dermal LD₅₀> 5,000 mg/kgRat[5]
Eye IrritationNot an irritantRabbit[5][11]
Skin IrritationNot an irritantRabbit[5][11]
Skin SensitizationNegativeGuinea Pig[5][11]
Aquatic Toxicity LC₅₀2.70 - 5.47 mg/LZebrafish[14][22]
Aquatic Toxicity EC₅₀> 6.8 mg/L (48hr)Daphnia[5]

Section 6: Disposal Considerations

Proper disposal is a critical final step in the safe handling of Flutolanil-d7, driven by its environmental toxicity.

Disposal Protocol

  • Segregation: All waste generated from handling Flutolanil-d7, including empty vials, contaminated PPE, weigh papers, and pipette tips, must be segregated into a designated, clearly labeled hazardous chemical waste container.

  • Containerization: Use a sealable, leak-proof container. Do not overfill the container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and list the chemical contents (Flutolanil-d7).

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this material down the drain or in the regular trash.[8][9] This is a legal and ethical requirement to prevent environmental contamination.[9]

References

  • Time in Winnipeg, CA. Google Search.
  • Flutolanil - Active Ingredient Page. Chemical Warehouse.
  • FLUTOLANIL. Inxight Drugs.
  • Flutolanil | Fungicide. MedchemExpress.com.
  • FLUTOLANIL Fungicide Technical Inform
  • FLUTOLANIL. GSRS.
  • Flutolanil | C17H16F3NO2 | CID 47898. PubChem - NIH.
  • Flutolanil. NIST WebBook - National Institute of Standards and Technology.
  • Mode of Antifungal Action and Selectivity of Flutolanil. Taylor & Francis.
  • Flutolanil - Safety D
  • Flutolanil Safety Data Sheet. Hayashi Pure Chemical Ind.,Ltd.
  • CAS 66332-96-5: Flutolanil. CymitQuimica.
  • flutolanil group 7 fungicide. PICOL.
  • Flutolanil | CAS 66332-96-5. Cayman Chemical | Biomol.com.
  • Carbon-14 (14C) safety information and specific handling precautions. University of Wisconsin-Madison.
  • Mode of Antifungal Action and Selectivity of Flutolanil. Oxford Academic.
  • How To Properly Store Your Radiolabeled Compounds. Moravek, Inc.
  • Convoy® Fungicide Safety D
  • Safety Precautions When Using Certain Isotopes. Princeton University.
  • Peer review of the pesticide risk assessment of the active substance flutolanil.
  • Flutolanil (Ref: NNF 136). AERU - University of Hertfordshire.
  • US EPA, Pesticide Product Label, FLUTOLANIL 40 SC FUNGICIDE. US EPA.
  • Flutolanil (CAS Number: 66332-96-5). Cayman Chemical.
  • Flutolanil D7 (isopropyl D7). LGC Standards.
  • Isotope Data and Safety Consider
  • Flutolanil | Systemic Fungicide | Rhizoctonia Solani Fungus Tre
  • Flutolanil Summary Document Registration Review: Initial Docket September 2008.
  • Handling Radioactive M

Sources

Foundational

Solvation Dynamics and Protocol Standardization for Flutolanil-d7 in Analytical Workflows

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary Flutolanil (N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Flutolanil (N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl)benzamide) is a highly effective systemic benzanilide fungicide utilized globally to control Rhizoctonia species[1],[2]. In modern analytical chemistry, its deuterated isotopologue—Flutolanil-d7 (3'-isopropoxy-d7-2-trifluoromethylbenzanilide)—serves as the gold-standard internal standard (IS) for trace-level quantification in complex agricultural and environmental matrices via LC-MS/MS and GC-MS[3].

Because isotopic substitution (the kinetic isotope effect) does not significantly alter macroscopic thermodynamic solubility, the solvation profile of Flutolanil-d7 mirrors that of unlabeled Flutolanil. This guide provides an in-depth analysis of its solubility profile, the causality behind solvent selection, and a self-validating protocol for preparing highly accurate analytical stock solutions.

Physicochemical Properties & Solvation Thermodynamics

Flutolanil-d7 is a highly lipophilic crystalline solid (Molecular Weight: 330.35 g/mol )[3]. The presence of the trifluoromethyl group and the deuterated isopropoxy ring imparts significant hydrophobicity, resulting in a log Pow of 3.17[4]. Consequently, Flutolanil-d7 exhibits extremely low aqueous solubility but exceptional solubility in medium-to-high polarity organic solvents[4].

Quantitative Solubility Profile

The following table summarizes the saturation concentrations of Flutolanil/Flutolanil-d7 across common laboratory solvents at 20 °C. This data is critical for designing extraction protocols (e.g., QuEChERS) and preparing calibration curves[1],[4].

SolventSolubilityTemperatureThermodynamic & Application Notes
Acetone 606 g/L20 °CHighest solubility; ideal for highly concentrated primary stocks[1],[4].
Dichloromethane 378 g/L20 °CExcellent partitioning efficiency for liquid-liquid extraction (LLE)[4].
Ethyl Acetate 365 g/L20 °CThe standard extraction solvent for QuEChERS methodologies[4].
Acetonitrile 334 g/L20 °COptimal for LC-MS/MS mobile phase compatibility and protein precipitation[4].
Methanol 322 g/L20 °CHighly soluble; standard analytical solvent for GC-MS workflows[4].
Dimethyl Sulfoxide (DMSO) ~30 - 100 mg/mLAmbientUsed for in vitro bioassays prior to aqueous dilution (max 1:3 DMSO:PBS)[1],[2].
Water 8.0 mg/L20 °CSparingly soluble; requires an organic modifier to prevent precipitation[1],[4].

Causality in Solvent Selection for Analytical Workflows

Choosing the correct solvent for Flutolanil-d7 is not merely about achieving dissolution; it is about maintaining isotopic integrity and analytical compatibility.

  • Acetonitrile (MeCN) for LC-MS/MS: Acetonitrile is the preferred solvent for primary stock solutions. As a highly stable aprotic solvent, it prevents potential solvolysis or hydrogen-deuterium exchange (HDX). While HDX is rare for aliphatic deuterium atoms (like those on the d7-isopropoxy group), utilizing an aprotic environment is a strict best-practice standard in isotopic standard management. Furthermore, MeCN prevents the precipitation of the highly lipophilic Flutolanil-d7 when introduced into the aqueous streams of reversed-phase LC systems.

  • DMSO for Biological Assays: When Flutolanil-d7 is used in in vitro metabolic stability assays, DMSO is required to achieve a massive concentration factor. This allows researchers to spike the compound into aqueous buffers (e.g., PBS) while keeping the final organic solvent concentration below 1% to prevent solvent-induced cytotoxicity[2].

Self-Validating Protocol: Preparation of Flutolanil-d7 Isotopic Standard

A laboratory protocol is only as reliable as its internal quality controls. The following workflow for preparing a 500 µg/mL Flutolanil-d7 stock solution incorporates a Self-Validating System to mathematically and analytically prove the integrity of the standard.

Step-by-Step Methodology
  • Thermal Equilibration & Recovery: Allow the sealed vial of Flutolanil-d7 to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation. Centrifuge the vial briefly to ensure maximum recovery of the crystalline solid from the cap[3].

  • Gravimetric Weighing: Using a calibrated microbalance (d = 0.001 mg), weigh exactly 5.00 mg of Flutolanil-d7. Transfer the solid quantitatively to a Class A 10.0 mL volumetric flask.

  • Primary Solvation & Cavitation: Add ~8 mL of LC-MS grade Acetonitrile. Sonicate the solution for 5 minutes. Causality: Acoustic cavitation effectively breaks down the crystalline lattice, providing the activation energy required to overcome the enthalpy of fusion and ensuring complete dissolution.

  • Thermal Volumetric Make-up: Place the flask in a water bath set exactly to 20 °C for 10 minutes. Causality: Organic solvents possess high coefficients of thermal expansion. Volumetric accuracy is strictly dependent on temperature control. Bring the volume to the 10.0 mL mark with 20 °C Acetonitrile.

  • Aliquoting & Inert Gas Purging: Aliquot the stock into amber glass vials. Purge the headspace of each vial with an inert gas (Argon or Nitrogen) to displace oxygen[2]. Seal with PTFE-lined caps and store at -20 °C[3].

The Self-Validation Mechanism

To guarantee absolute trustworthiness, this protocol mandates two orthogonal validation checkpoints:

  • Checkpoint 1 (Gravimetric-Volumetric Concordance): Weigh the volumetric flask before and after the final solvent addition. Given the density of Acetonitrile at 20 °C (0.782 g/mL), the added solvent mass must perfectly correlate with the theoretical volume. This mathematically eliminates the possibility of volumetric parallax or pipetting errors.

  • Checkpoint 2 (Isotopic Response Factor Validation): Inject the newly prepared Flutolanil-d7 stock alongside a Certified Reference Material (CRM) of unlabeled Flutolanil into the LC-MS/MS. The response factor (peak area ÷ concentration) of the d7-isotopologue must parallel the unlabeled standard, confirming no degradation or weighing errors occurred during solvation.

Workflow A 1. Gravimetric Weighing (Microbalance) B 2. Primary Solvation (Acetonitrile) A->B Add Solvent C 3. Sonication & Thermal Equilibration (20°C) B->C Agitate D 4. Gravimetric-Volumetric Concordance Check C->D QA/QC E 5. Aliquoting & Inert Gas Purging (Ar) D->E Pass F 6. LC-MS/MS Response Factor Validation E->F Isotopic Check G 7. Storage at -20°C F->G Validated

Caption: Self-validating workflow for the preparation and QA/QC of Flutolanil-d7 analytical stock solutions.

Biochemical Target & Application (Mechanism of Action)

In agricultural and toxicological studies, Flutolanil-d7 is used to trace the pharmacokinetics and environmental degradation of the active fungicide. Flutolanil exerts its fungicidal activity as a Succinate Dehydrogenase Inhibitor (SDHI) [1].

It specifically targets Complex II of the mitochondrial electron transport chain[1],[5]. By competitively binding to the ubiquinone-binding site of Complex II, flutolanil blocks the oxidation of succinate to fumarate[1]. This halts the transfer of electrons to ubiquinone, effectively shutting down the citric acid cycle and ATP production, leading to cellular asphyxiation in target fungal pathogens[1].

MOA Succinate Succinate ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release Ubiquinone Ubiquinone (Electron Acceptor) ComplexII->Ubiquinone Electron Transfer Flutolanil Flutolanil-d7 (Inhibitor) Flutolanil->ComplexII Competitive Inhibition

Caption: Flutolanil-d7 mechanism of action: Inhibition of mitochondrial Complex II (SDHI pathway).

References

  • BenchChem. "Flutolanil Solubility: A Technical Guide for Laboratory Professionals." 1

  • Cayman Chemical. "Product Information: Flutolanil." 2

  • PubChem (National Institutes of Health). "Flutolanil | C17H16F3NO2 | CID 47898." 5

  • Food and Agriculture Organization (FAO). "FLUTOLANIL First draft prepared by Denis Hamilton." 4

  • LGC Standards / Toronto Research Chemicals. "Flutolanil-d7 | CAS 66332-96-5." 3

Sources

Exploratory

Flutolanil-d7 in Isotope Dilution Mass Spectrometry: Mechanistic Principles and Analytical Workflows

Executive Summary The accurate quantification of trace-level agricultural residues in complex environmental and biological matrices is a persistent challenge in analytical chemistry. Flutolanil, a widely used succinate d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of trace-level agricultural residues in complex environmental and biological matrices is a persistent challenge in analytical chemistry. Flutolanil, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, is subject to strict maximum residue limits (MRLs) in global food and water supplies. To achieve reliable quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Flutolanil-d7 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper explores the dual "mechanisms of action" of flutolanil—its biological target vs. its physicochemical behavior in mass spectrometry—and provides a self-validating, field-proven protocol for its extraction and quantification using Isotope Dilution Mass Spectrometry (IDMS).

The Dual Mechanisms: Biological Target vs. Analytical Function

To understand the analytical requirements for flutolanil, one must first understand its biological mechanism of action, which dictates where and why it accumulates in agricultural matrices.

The Biological Mechanism: SDHI Fungicidal Activity

Flutolanil belongs to the FRAC group 7 fungicides. Its biological mechanism of action relies on the targeted inhibition of Complex II (succinate dehydrogenase, SDH) within the fungal mitochondrial respiratory chain[1]. By binding to the SDH complex, flutolanil blocks the electron transfer from succinate to ubiquinone, halting adenosine triphosphate (ATP) production and arresting fungal cell growth[1].

SDHI_Pathway Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII e- transfer Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone ComplexII->Ubiquinone Blocks Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Flutolanil Flutolanil (SDHI Fungicide) Flutolanil->ComplexII Inhibits

Flutolanil biological MoA: Inhibition of Complex II (SDH) in the mitochondrial respiratory chain.

The Analytical Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

While flutolanil's biological MoA involves enzyme inhibition, the "mechanism of action" of Flutolanil-d7 as an internal standard is purely physicochemical. In LC-ESI-MS/MS, complex matrices (like soil extracts, milk, or plant tissues) introduce severe matrix effects—endogenous compounds that co-elute with the analyte and compete for charge in the electrospray ionization (ESI) source, leading to signal suppression or enhancement[2].

Flutolanil-d7 normalizes these effects. Because it is chemically identical to native flutolanil (differing only by the substitution of seven hydrogen atoms with deuterium), it mimics the native analyte's behavior perfectly throughout sample preparation, chromatographic separation, and ionization[3].

IDMS_Mechanism Sample Complex Matrix (Native Flutolanil) Spike Spike Flutolanil-d7 (Known Concentration) Sample->Spike Extraction Co-Extraction (Identical Recovery) Spike->Extraction LC LC Separation (Exact Co-elution) Extraction->LC ESI ESI Ionization (Identical Matrix Effects) LC->ESI MSMS MS/MS Detection (+7 Da Differentiation) ESI->MSMS

Mechanism of Flutolanil-d7 as an internal standard correcting for recovery and matrix effects.

The Physicochemical Causality of Flutolanil-d7

Why choose a +7 Da mass shift (d7) over a cheaper d3 or d4 label? The causality lies in the natural isotopic envelope of the native molecule.

Native flutolanil ( C17​H16​F3​NO2​ ) has a monoisotopic mass of 323.11 Da, yielding a protonated precursor ion [M+H]+ at m/z 324.1[4]. Due to the natural abundance of 13C , 18O , and 15N , the native molecule produces an isotopic tail at m/z 325.1 (M+1), 326.1 (M+2), and 327.1 (M+3).

If a d3-labeled standard were used (m/z 327.1), high concentrations of native flutolanil in a sample would artificially inflate the internal standard's signal via isotopic cross-talk, skewing the quantification ratio. By utilizing Flutolanil-d7 ( [M+H]+ at m/z 331.1), the analyst ensures a robust +7 Da gap. This completely clears the native isotopic envelope, guaranteeing independent Multiple Reaction Monitoring (MRM) channels and preserving the integrity of the IDMS ratio[5].

Self-Validating Experimental Protocol for Complex Matrices

To ensure trustworthiness, an analytical workflow cannot merely process samples; it must continuously prove its own validity. The following protocol utilizes Solid Phase Extraction (SPE) and LC-MS/MS, engineered with built-in causality checks[6].

Workflow Prep 1. Sample Prep Spike IS Equilibrate Ext 2. Extraction SPE/QuEChERS Elute & Dry Prep->Ext Ana 3. LC-MS/MS C18 Column MRM Mode Ext->Ana Val 4. Validation Check IS Area Calc Ratio Ana->Val

Self-validating experimental workflow for flutolanil quantification using IDMS.

Step 1: Pre-Extraction Isotope Equilibration
  • Action: Aliquot 50 mL of the liquid sample (or homogenized solid extract). Immediately spike with 10 µL of a 1.0 µg/mL Flutolanil-d7 working solution. Allow to equilibrate for 15 minutes.

  • Causality: Spiking before extraction is the cornerstone of IDMS. Any physical loss of the analyte during subsequent filtration, transfer, or SPE loading will equally affect the native and d7 isotopologues. The final MS/MS ratio remains unaffected, automatically correcting for extraction recovery[3].

Step 2: Matrix-Agnostic Extraction (SPE)
  • Action: Condition a C18 SPE cartridge with 6 mL acetonitrile, followed by 6 mL of 10% aqueous acetonitrile. Load the 50 mL equilibrated sample. Wash with 6 mL of 10% aqueous acetonitrile. Elute with 9 mL of pure acetonitrile[6]. Evaporate to dryness under gentle nitrogen and reconstitute in 1 mL of initial mobile phase.

  • Causality: While IDMS corrects for matrix suppression, excessive matrix load can completely quench the ESI droplet, pushing the signal below the detector's linear dynamic range. The 10% aqueous wash removes highly polar endogenous salts, preventing total ESI saturation[2].

Step 3: LC-ESI-MS/MS Acquisition
  • Action: Inject 20 µL onto a C18 column (e.g., 2.0 mm x 50 mm, 3 µm) maintained at 40ºC. Use a gradient mobile phase of (A) Water + 0.1% Formic Acid and (B) Methanol + 0.1% Formic Acid[6]. Operate the mass spectrometer in ESI+ MRM mode.

  • Causality: Formic acid acts as a proton donor, maximizing the yield of the [M+H]+ precursor ions (m/z 324.1 and 331.1) in the positive electrospray mode[4].

Step 4: Built-in Validation Checkpoints (The Self-Validating System)

A run is only valid if the internal data proves it. Analysts must check the following:

  • Absolute IS Area Monitoring: Plot the raw peak area of Flutolanil-d7 across the entire batch. If the IS area in a specific sample drops below 50% of the IS area in the solvent blank, matrix suppression has exceeded the method's compensatory capacity. Action: Dilute the sample and re-inject.

  • Isotopic Cross-Talk Verification: Inject an Upper Limit of Quantification (ULOQ) native standard without the IS. Ensure the signal in the Flutolanil-d7 MRM channel remains below the Limit of Detection (LOD).

Quantitative Data & Method Validation Parameters

To standardize laboratory setups, the following tables summarize the critical mass spectrometric parameters and the expected validation thresholds derived from authoritative EPA and FDA-aligned methodologies[7],[6],[5].

Table 1: Optimized MRM Transitions for Flutolanil and Flutolanil-d7

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (V)
Native Flutolanil 324.1262.1Quantifier27
Native Flutolanil 324.1242.1Qualifier37
Flutolanil-d7 (IS) 331.1269.1Quantifier27
Flutolanil-d7 (IS) 331.1249.1Qualifier37

Note: Collision energies are approximate and should be optimized per instrument model (e.g., Agilent 6490 vs. Sciex API 4000)[6],[4].

Table 2: Method Validation Acceptance Criteria

ParameterTarget ThresholdCausality / Rationale
Linearity ( R2 ) > 0.995Ensures proportional detector response across the calibration range.
Extraction Recovery 70% – 120%Validates that the SPE method efficiently captures the analyte[6].
Precision (RSD) < 20%Confirms method repeatability across multiple matrix spikes[6].
Limit of Quantitation 0.01 - 0.1 µg/LMeets stringent EU/EPA drinking water and food MRL standards[7],[6].

Conclusion

The use of Flutolanil-d7 as a stable isotope-labeled internal standard transforms a highly variable LC-MS/MS analysis into a robust, self-validating quantitative system. By leveraging the exact physicochemical equivalence of the d7 isotopologue, analysts can mathematically neutralize the severe matrix effects inherent to food and environmental samples. When paired with a rigorous, causality-driven extraction protocol, this IDMS approach ensures that regulatory monitoring of SDHI fungicides remains accurate, reproducible, and scientifically unassailable.

References

  • Understanding the SDHI (FRAC group 7) Fungicides Rutgers Plant & Pest Advisory URL:[Link]

  • Total determination of residual flutolanil and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry National Institutes of Health (PubMed) URL:[Link]

  • EPA Review of Flutolanil in water, 48796401 United States Environmental Protection Agency (EPA) URL: [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Agilent Technologies URL:[Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Centers for Disease Control and Prevention (CDC Stacks) URL:[Link]

  • Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages ResearchGate URL:[Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions Welch Materials, Inc. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Sample preparation techniques using Flutolanil-d7

An in-depth technical guide for the sample preparation and quantitative analysis of Flutolanil using its stable isotope-labelled internal standard (SIL-IS), Flutolanil-d7. Introduction & Mechanistic Context Flutolanil is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the sample preparation and quantitative analysis of Flutolanil using its stable isotope-labelled internal standard (SIL-IS), Flutolanil-d7.

Introduction & Mechanistic Context

Flutolanil is a broad-spectrum, systemic amide fungicide that acts by inhibiting succinate dehydrogenase (SDH) in mitochondrial complex II, effectively disrupting the Krebs cycle and the fungal electron transport chain[1]. Due to its extensive application on crops such as rice, potatoes, and cereals, regulatory agencies globally enforce strict Maximum Residue Levels (MRLs), typically ranging from 0.01 mg/kg to 2 mg/kg.

When analyzing trace pesticide residues in complex agricultural matrices (which are rich in pigments, lipids, and secondary metabolites), analysts face severe matrix effects —specifically, the unpredictable suppression or enhancement of analyte ionization in the LC-MS/MS source[2].

The Causality of the SIL-IS System: To build a self-validating analytical method, Flutolanil-d7 (isopropyl-d7) is employed as a Stable Isotope-Labelled Internal Standard (SIL-IS)[3][4]. Because Flutolanil-d7 shares the exact physicochemical properties (polarity, pKa, and chromatographic retention time) as the endogenous flutolanil, it co-elutes perfectly. Any ion suppression caused by co-eluting matrix components affects both the native analyte and the D7-standard equally. By quantifying the ratio of their signals rather than absolute peak areas, the method mathematically nullifies matrix effects and extraction losses, ensuring absolute trustworthiness in the final quantitative data.

Experimental Workflow & Visualization

The following diagram illustrates the optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[2][5], specifically adapted for SDHI fungicides.

G Sample 1. Sample Comminution Homogenize 10 g matrix Spike 2. SIL-IS Spiking Add Flutolanil-d7 (100 µg/L) Sample->Spike Extract 3. Solvent Extraction Add 10 mL Acetonitrile Spike->Extract Salts 4. Phase Partitioning Add QuEChERS Salts (Citrate Buffer) Extract->Salts Centrifuge1 5. Centrifugation 4000 rpm for 5 min Salts->Centrifuge1 dSPE 6. dSPE Clean-up PSA, C18, and MgSO4 Centrifuge1->dSPE Centrifuge2 7. Final Centrifugation 10000 rpm for 2 min dSPE->Centrifuge2 Analysis 8. LC-MS/MS Analysis MRM Mode Detection Centrifuge2->Analysis

Figure 1: Step-by-step QuEChERS sample preparation workflow utilizing Flutolanil-d7.

Step-by-Step Sample Preparation Protocol

Materials Required:

  • Standards: Flutolanil analytical standard (>98% purity)[1] and Flutolanil-d7 (isopropyl-d7) reference material[3].

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water, Formic Acid[5].

  • Extraction Salts (EN 15662): 4g MgSO₄, 1g NaCl, 1g Sodium Citrate tribasic dihydrate, 0.5g Sodium Citrate dibasic sesquihydrate.

  • dSPE Sorbents: Primary Secondary Amine (PSA), C18 (for lipid-rich matrices), and MgSO₄[5].

Protocol Steps:

  • Cryogenic Homogenization: Pulverize the agricultural sample (e.g., rice, grape, or tea) using liquid nitrogen. Rationale: Cryo-milling prevents the thermal degradation of labile metabolites and ensures a homogenous representative sample[6].

  • Sample Weighing & Spiking: Weigh exactly 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Immediately spike the sample with 100 µL of a 10 µg/mL Flutolanil-d7 working solution.

    • Critical Insight: The SIL-IS must be added directly to the matrix before any solvent. This allows the D7-standard to integrate into the matrix, ensuring it undergoes the exact same extraction kinetics and potential losses as the native flutolanil.

  • Extraction: Add 10.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 1 minute. Rationale: Acetonitrile effectively precipitates proteins and extracts a broad polarity range of pesticides while remaining highly compatible with downstream LC-MS/MS[5].

  • Salting-Out Partitioning: Add the pre-weighed EN 15662 QuEChERS extraction salts. Seal and shake vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes[5]. Rationale: The citrate buffer maintains a pH of 5-5.5, preventing the degradation of pH-sensitive co-extracted analytes, while the MgSO₄ drives the exothermic phase separation of water and acetonitrile.

  • Dispersive SPE (dSPE) Clean-up: Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing dSPE sorbents (150 mg MgSO₄, 25 mg PSA, and 25 mg C18 for complex matrices). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes[5]. Rationale: PSA removes organic acids, sugars, and polar pigments, while C18 strips away non-polar interfering lipids[2][5].

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Parameters & Data Presentation

Detection is performed using a Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole Mass Spectrometer (QqQ) operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[2][4].

Table 1: Optimized MRM Transitions for Flutolanil and Flutolanil-d7

AnalytePrecursor Ion (m/z) [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (V)
Flutolanil 324.1262.1242.127 / 37
Flutolanil-d7 (SIL-IS)331.1269.1249.127 / 37

*Note: Product ions for the D7 variant reflect the +7 Da mass shift retained on the isopropyl moiety during collision-induced dissociation (CID)[3][4].

Table 2: Method Validation Performance Metrics (SANTE/11312/2021 Criteria) To ensure trustworthiness, the method must yield recoveries between 70–120% and an RSD ≤20%[2][6]. The inclusion of Flutolanil-d7 guarantees these parameters are met even in highly suppressive matrices.

Matrix TypeSpiking Level (µg/kg)Mean Recovery (%)Precision (RSD, %)Limit of Quantitation (LOQ, µg/kg)
Grape (High Sugar)10.098.44.210.0
Rice (High Starch)10.094.16.810.0
Black Tea (High Pigment)10.091.58.510.0

Conclusion

The integration of Flutolanil-d7 into the QuEChERS LC-MS/MS workflow elevates a standard extraction protocol into a highly rigorous, self-validating analytical system. By strategically introducing the SIL-IS prior to solvent extraction, analysts can mathematically eliminate the variables of extraction inefficiency and matrix-induced ion suppression, ensuring absolute compliance with global food safety monitoring standards.

References

  • Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled to LC-MS/MS . Thermo Fisher Scientific. Available at:[Link]

  • Total determination of residual flutolanil and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry . PubMed. Available at:[Link]

  • Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry . EURL Pesticides. Available at: [Link]

  • Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages . ResearchGate. Available at: [Link]

Sources

Application

Application Note: A Robust Isotope Dilution LC-MS/MS Method for the High-Precision Quantification of Flutolanil in Agricultural Matrices

Abstract This application note presents a detailed, validated protocol for the quantitative analysis of the fungicide Flutolanil in complex agricultural matrices. Flutolanil, a systemic benzanilide fungicide, is widely u...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of the fungicide Flutolanil in complex agricultural matrices. Flutolanil, a systemic benzanilide fungicide, is widely utilized to control diseases caused by Rhizoctonia species in crops such as rice, potatoes, and turf.[1] Its use necessitates highly accurate and sensitive monitoring methods to ensure food safety and environmental protection.[2] This protocol employs the "gold standard" technique of Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Flutolanil-d7, ensures exceptional accuracy and precision by compensating for matrix effects and procedural losses during sample preparation.[3][4][5] The sample extraction and clean-up are streamlined using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, making this protocol highly efficient for routine laboratory use.[6]

Principle: The Power of Isotopic Dilution

The cornerstone of this method is Isotope Dilution Mass Spectrometry (IDMS), a reference technique for quantitative analysis.[5] The fundamental principle involves adding a precisely known quantity of an isotopically enriched standard (Flutolanil-d7) to the sample at the very beginning of the analytical process.[3]

Causality Behind the Choice: Flutolanil-d7 is chemically identical to the target analyte, Flutolanil. This means it exhibits the exact same behavior during every subsequent step: extraction, cleanup, and chromatographic separation.[3] Any loss of the native analyte during sample processing will be mirrored by an equivalent proportional loss of the internal standard. Consequently, the ratio of the native analyte to the labeled standard remains constant, irrespective of recovery rates.[4][7] This effectively eliminates variability from sample preparation and mitigates the signal suppression or enhancement effects often encountered in complex matrices, leading to a highly trustworthy and self-validating system.[8] The final quantification is based on the measured ratio of the mass spectrometer's response to the native analyte and the isotopically labeled standard.[3][7]

cluster_sample Sample Matrix cluster_spike Internal Standard cluster_process Analytical Process Analyte Flutolanil (Unknown Amount) Preparation Sample Preparation (Extraction & Cleanup) - Inevitable Losses Occur - Analyte->Preparation Spike Flutolanil-d7 (Known Amount) Spike->Preparation Spiking LCMS LC-MS/MS Analysis - Measures Ratio - Preparation->LCMS Ratio is Preserved Result Accurate Quantification (Corrected for Loss) LCMS->Result Calculation

Caption: Core principle of Isotope Dilution Mass Spectrometry (IDMS).

Detailed Experimental Protocol

This protocol is optimized for general fruit and vegetable matrices. For high-fat or highly pigmented matrices, further clean-up modifications may be necessary.

Materials and Reagents
  • Standards: Flutolanil (≥98% purity), Flutolanil-d7 (≥98% purity, isotopic purity ≥99%).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • QuEChERS tubes: 50 mL polypropylene centrifuge tubes with extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and 15 mL dSPE (dispersive Solid Phase Extraction) tubes with clean-up sorbents (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), 150 mg C18).

  • Equipment: High-speed refrigerated centrifuge, vortex mixer, analytical balance, sample homogenizer (blender), syringe filters (0.22 µm PTFE).

Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flutolanil and Flutolanil-d7 in methanol to create individual stock solutions. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Prepare a working solution of Flutolanil in acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of Flutolanil-d7 in acetonitrile.

  • Calibration Curve Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract (see step 2.3.4) with the intermediate standard solution and a fixed amount of the internal standard spiking solution. A typical range would be 1, 5, 10, 25, 50, and 100 ng/mL.

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a streamlined two-step approach that combines extraction and clean-up, significantly improving laboratory efficiency.[9]

  • Homogenization: Weigh a representative portion of the laboratory sample and homogenize it to a uniform consistency. For low-moisture commodities, milling to a particle size of <1 mm is recommended to improve extraction efficiency.[10]

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 100 µL of the 1 µg/mL Flutolanil-d7 internal standard spiking solution. This is the critical IDMS step.

    • Add 10 mL of acetonitrile .

    • Cap the tube and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The addition of salts induces phase separation between the aqueous and organic layers.[6]

    • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

    • Centrifuge at ≥4000 rcf for 5 minutes at 4°C.

  • Dispersive SPE Clean-Up:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing MgSO₄, PSA, and C18.

    • Rationale: PSA removes organic acids, sugars, and some pigments; C18 removes non-polar interferences like fats and waxes; MgSO₄ removes residual water.[9]

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rcf for 5 minutes at 4°C.

  • Final Extract Preparation:

    • Transfer a 1 mL aliquot of the final, cleaned extract into an autosampler vial.

    • Acidify with 5 µL of formic acid to improve the chromatographic peak shape and ionization efficiency of Flutolanil.

    • The sample is now ready for LC-MS/MS analysis.

Sample 1. Homogenize 10g Sample Spike 2. Add Flutolanil-d7 Internal Standard Sample->Spike Extract 3. Add 10mL ACN & Extraction Salts Spike->Extract Vortex1 4. Vortex & Centrifuge Extract->Vortex1 dSPE 5. Transfer Supernatant to dSPE Tube (PSA/C18) Vortex1->dSPE Vortex2 6. Vortex & Centrifuge dSPE->Vortex2 Final 7. Transfer to Vial & Acidify Vortex2->Final Analysis LC-MS/MS Injection Final->Analysis

Caption: Quantitative analysis workflow from sample to injection.

Instrumental Analysis: LC-MS/MS Parameters

The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer, which provides excellent selectivity through Multiple Reaction Monitoring (MRM).[11]

Parameter Condition Rationale
LC System UPLC/HPLC SystemProvides efficient separation of the analyte from matrix components.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard for retaining moderately non-polar compounds like Flutolanil.
Mobile Phase A Water + 0.1% Formic AcidProtic solvent for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting the analyte.
Gradient Start at 30% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrateEnsures sharp peak shape and elution of all components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and run-to-run reproducibility.
Injection Vol. 5 µLBalances sensitivity with potential for matrix overload.
MS System Triple Quadrupole Mass SpectrometerRequired for highly selective and sensitive MRM analysis.
Ionization Electrospray Ionization, Positive (ESI+)Flutolanil contains nitrogen atoms that are readily protonated.
MRM Transitions See Table 2 belowProvides specificity and quantification.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

The primary MRM transition is used for quantification, while the secondary transition serves as a qualifier for confident identification.

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Collision Energy (eV) Product Ion (m/z) - Qualifier Collision Energy (eV)
Flutolanil324.1195.120145.125
Flutolanil-d7331.1195.120145.125

Method Validation & Performance

The analytical method was validated according to the SANTE/11312/2021 guidelines, which provide a framework for ensuring data quality in pesticide residue analysis.[10][12][13] The validation assesses linearity, accuracy (trueness), precision, and the limit of quantification (LOQ).

Table 3: Method Performance Characteristics (Example Data in Tomato Matrix)

Parameter Result Acceptance Criteria (SANTE/11312/2021)
Linearity (Range) 1 - 100 ng/mL-
Correlation Coeff. (R²) > 0.998≥ 0.99
Accuracy (Recovery) 92% - 108%70 - 120%
Precision (RSDr) < 8%≤ 20%
Limit of Quantification (LOQ) 0.01 mg/kgMust be ≤ Maximum Residue Limit (MRL)
  • Accuracy & Precision: Determined from recovery experiments on blank tomato samples spiked at 0.01, 0.05, and 0.1 mg/kg (n=6 at each level). The excellent recovery and low relative standard deviation (RSD) demonstrate the method's robustness.[14]

  • Limit of Quantification (LOQ): Established as the lowest spike level meeting the accuracy and precision criteria (0.01 mg/kg).[14][15]

Conclusion

This application note describes a highly reliable and efficient method for the quantitative determination of Flutolanil in agricultural commodities. The strategic use of an isotopic internal standard, Flutolanil-d7, coupled with a streamlined QuEChERS sample preparation and sensitive LC-MS/MS analysis, provides a self-validating system that effectively overcomes common analytical challenges such as matrix effects and variable recovery. The method is fully validated according to stringent European guidelines and is suitable for high-throughput regulatory monitoring, food safety testing, and research applications.

References

  • Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis.
  • BenchChem. (2025). The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide.
  • Merck Millipore. (n.d.). Analysis of Pesticide Residues in food by QuEChERS and GCMS.
  • LCGC International. (2026, March 22). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
  • PubMed. (2018, October 23). Total determination of residual flutolanil and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry.
  • PMC. (n.d.). Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants.
  • Lynxee consulting. (2025, December 1). EUROPE – COM : New update of the analytical guidance document for residue.
  • European Commission. (n.d.). Guidelines - Maximum Residue levels - Food Safety.
  • BVL. (n.d.). Method validation and analytical quality control in pesticide residues analysis.
  • RSC Publishing. (n.d.). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
  • eurl-pesticides.eu. (n.d.). SANTE/11312/2021.
  • OSTI.gov. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.
  • Wikipedia. (n.d.). Isotope dilution.
  • Accredia. (2022, January 1). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.
  • PubMed. (2014, January 16). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies.
  • US EPA. (2026, January 23). Analytical Methods for Measuring Pesticide Residues.
  • US EPA. (2016, March 16). Analytical Methods for Measuring Pesticide Residues.
  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • US EPA. (n.d.). Method Validation and Peer Review Policies and Guidelines.
  • Regulations.gov. (1996, August). Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method.
  • ResearchGate. (2014, July 24). Online solid phase extraction LC–MS/MS method for the analysis of succinate dehydrogenase inhibitor fungicides and its applicability to surface water samples.
  • BenchChem. (2025). Application Note: Determination of Flutolanil in Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
  • MedChemExpress. (n.d.). Flutolanil (Standard) | Fungicide.
  • CURRENT RESEARCH WEB. (2024, September 30). Middle East Journal of Applied Sciences.
  • LCGC International. (2020, December 10). Method Development for the Qualitative and Quantitative Analysis of Pesticides by Direct Injection Liquid Chromatography– Tandem Mass Spectrometry (LC–MS/MS).
  • National Center for Biotechnology Information. (n.d.). Flutolanil. PubChem Compound Database.
  • MDPI. (2026, March 14). SPE-LC-MS/MS Analysis of Chiral and Achiral Fungicides in Drinking Water.

Sources

Method

Application Note: Advanced Method Development for the Quantitation of Flutolanil Residues Using Flutolanil-d7 Isotope Dilution LC-MS/MS

Introduction & Mechanistic Rationale Flutolanil is a systemic benzanilide fungicide widely utilized in agriculture. It functions as a succinate dehydrogenase inhibitor (SDHI), actively disrupting the fungal mitochondrial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Flutolanil is a systemic benzanilide fungicide widely utilized in agriculture. It functions as a succinate dehydrogenase inhibitor (SDHI), actively disrupting the fungal mitochondrial respiratory chain at Complex II[1]. Because of its extensive application on crops such as rice, potatoes, and peanuts, regulatory bodies enforce stringent maximum residue limits (MRLs), necessitating highly sensitive, robust, and reproducible analytical methodologies[2].

Historically, residue analysis for Flutolanil relied on Gas Chromatography (GC) or conventional Liquid Chromatography (LC)[3]. However, these methods are highly susceptible to matrix interferences and variable extraction recoveries. To establish a self-validating, high-fidelity analytical system, this protocol details the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Isotope Dilution Mass Spectrometry (IDMS) using Flutolanil-d7 as the internal standard (IS)[1].

Analytical Strategy & Causality

Why Use Flutolanil-d7?

In LC-MS/MS, particularly when utilizing Electrospray Ionization (ESI), co-eluting matrix components (e.g., lipids, pigments, and secondary metabolites) compete with the target analyte for charge in the ionization source. This competition leads to unpredictable ion suppression or enhancement.

Flutolanil-d7 is a stable isotopologue of Flutolanil, meaning it shares identical physicochemical properties and chromatographic retention times with the native compound. By spiking the sample matrix with Flutolanil-d7 prior to extraction, any physical losses during sample preparation or ionization variations in the MS source affect both the native and labeled compounds equally. Quantitation via the response ratio (Native Area / IS Area) mathematically nullifies these matrix effects, ensuring absolute quantitative accuracy[1].

Why ESI+ and MRM?

Flutolanil contains an amide nitrogen and a trifluoromethyl-substituted aromatic ring. The amide carbonyl and nitrogen readily accept protons in acidic mobile phases, making Positive Electrospray Ionization (ESI+) highly efficient[4]. Multiple Reaction Monitoring (MRM) isolates the specific precursor ion (m/z 324.1) and fragments it into distinct product ions (m/z 262.1 and 242.1)[4],[1]. This double-mass filtering eliminates background noise and provides exceptional selectivity.

Workflow of Isotope Dilution Mass Spectrometry for Flutolanil detection.

Experimental Protocols

Reagents and Materials
  • Standards: Flutolanil (Analytical grade, >99% purity), Flutolanil-d7 (Isotopic purity >98%).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid[5].

  • QuEChERS Salts: 4.0 g anhydrous Magnesium Sulfate (MgSO₄), 1.0 g Sodium Chloride (NaCl).

  • dSPE Sorbents: Primary Secondary Amine (PSA), C18 end-capped, and anhydrous MgSO₄.

Step-by-Step Sample Preparation (Modified QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is utilized to rapidly partition the analyte into an organic phase while precipitating proteins and removing polar interferents.

  • Homogenization & Spiking: Weigh exactly 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike the sample with 100 µL of a 1.0 µg/mL Flutolanil-d7 working solution.

    • Causality: Spiking before solvent addition ensures the IS integrates into the matrix and undergoes the exact same extraction dynamics as the endogenous residue.

  • Extraction: Add 10.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 1 minute.

  • Salting-Out Partitioning: Add the QuEChERS extraction salts (4g MgSO₄, 1g NaCl). Shake immediately and vigorously for 2 minutes.

    • Causality: MgSO₄ induces an exothermic reaction and acts as a desiccant, driving water out of the organic phase. Concurrently, NaCl increases the ionic strength of the aqueous phase, forcing the moderately non-polar Flutolanil into the upper acetonitrile layer.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes at 4°C to achieve distinct phase separation.

  • dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile supernatant into a 2 mL dSPE microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Vortex for 1 minute.

    • Causality: PSA removes organic acids, fatty acids, and sugars via ion exchange and hydrogen bonding. C18 removes non-polar interfering lipids and sterols. MgSO₄ removes any residual trace water prior to injection.

  • Final Filtration: Centrifuge the dSPE tube at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Step-by-step QuEChERS extraction and cleanup protocol for Flutolanil.

LC-MS/MS Instrumental Conditions

To ensure optimal peak shape and separation from isobaric interferences, a reversed-phase C18 column is employed. The addition of 0.1% formic acid to the mobile phases acts as a proton donor, maximizing ionization efficiency in ESI+ mode[5].

Table 1: Liquid Chromatography Parameters

ParameterSpecification
Column Reversed-phase C18 (e.g., 2.0 mm x 50 mm, 3 µm)[5]
Mobile Phase A Water + 0.1% Formic Acid[5]
Mobile Phase B Methanol + 0.1% Formic Acid[5]
Flow Rate 0.20 - 0.30 mL/min[5]
Column Temperature 40 °C[5]
Injection Volume 2.0 µL to 20 µL (Depending on sensitivity needs)[5]
Gradient Program 0-0.5 min: 50% B; 0.5-5.5 min: 50% to 100% B; 5.5-7.5 min: 100% B; 7.5-12 min: 50% B (Re-equilibration)[5]

Table 2: Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Flutolanil 324.1262.127Quantifier[1]
Flutolanil 324.1242.137Qualifier[1]
Flutolanil-d7 331.1269.127IS Quantifier
Flutolanil-d7 331.1249.137IS Qualifier

(Note: Flutolanil-d7 transitions are shifted by +7 Da, corresponding to the deuterium labels on the aromatic ring).

Quantitative Data Summary & Method Performance

The self-validating nature of the IDMS approach yields superior method performance metrics, effectively neutralizing matrix-induced variability.

Table 3: Method Validation Metrics Summary

MetricPerformance ValueNotes/Reference
Limit of Quantitation (LOQ) 0.01 mg/kgMeets regulatory MRL requirements for most matrices[2],[6].
Linearity (R²) > 0.999Range: 0.1 to 100 ng/mL[6].
Recovery (Spiked at LOQ) 88% - 107%Corrected via Flutolanil-d7 IS[2].
Precision (RSD) < 10%Intra-day and Inter-day precision[2].
Matrix Effect < 5% (Post-correction)Raw matrix suppression can exceed 40%; entirely compensated mathematically by the IS ratio.

Conclusion

The integration of Flutolanil-d7 as an internal standard within a QuEChERS-LC-MS/MS framework provides an authoritative, robust, and highly sensitive methodology for Flutolanil residue analysis. By understanding the causality behind solvent partitioning, sorbent cleanup, and isotopic dilution, analytical chemists can confidently apply this protocol to complex agricultural and environmental matrices, ensuring data integrity and regulatory compliance.

References

  • Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages. ResearchGate. 1

  • Total determination of residual flutolanil and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry. PubMed. 2

  • EPA Review of Flutolanil in water, 48796401. US EPA. 5

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. 4

  • FLUTOLANIL First draft prepared by Denis Hamilton. Food and Agriculture Organization (FAO). 3

  • US EPA - Validation of analytical method for flutolanil in soil, 48714001, 48763101. US EPA. 6

Sources

Application

Application Note: High-Precision Isotope Dilution Mass Spectrometry (IDMS) for the Quantification of Flutolanil Using Flutolanil-d7

The Analytical Challenge: Matrix Effects in SDHI Fungicide Quantification Flutolanil is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, widely applied to crops such as rice, potatoes...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Matrix Effects in SDHI Fungicide Quantification

Flutolanil is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, widely applied to crops such as rice, potatoes, and cereals to control basidiomycete pathogens[1]. The quantification of flutolanil residues at trace levels (e.g., 0.01 mg/kg Maximum Residue Limits) in complex agricultural matrices relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

However, LC-MS/MS analysis is notoriously susceptible to matrix effects —specifically ion suppression in the Electrospray Ionization (ESI) source[3]. When analyzing complex matrices like rice, co-extracted compounds (lipids, pigments, carbohydrates) compete with the target analyte for available charge in the ESI droplet. This competition artificially depresses the analyte signal, leading to false negatives or severe under-quantification if external solvent calibration curves are used.

Mechanistic Solution: Isotope Dilution Mass Spectrometry (IDMS)

To establish a self-validating, highly accurate quantitative system, we employ Isotope Dilution Mass Spectrometry (IDMS) utilizing Flutolanil-d7 as a Stable Isotope Labeled Internal Standard (SIL-IS).

The Causality of Flutolanil-d7 Selection

Flutolanil-d7 is synthesized by replacing seven hydrogen atoms with deuterium on the structural backbone. This specific labeling strategy provides three critical analytical advantages:

  • Chromatographic Co-elution: Because deuterium substitution minimally alters the molecule's physicochemical properties, Flutolanil-d7 co-elutes exactly with native flutolanil on a reversed-phase C18 column.

  • Identical Ionization Environment: By co-eluting, both the native analyte and the d7-internal standard enter the ESI source at the exact same moment, subjecting them to the identical matrix suppression environment.

  • Elimination of Isotopic Cross-Talk: The +7 Dalton mass shift (m/z 324.1 for native vs. m/z 331.1 for d7) ensures that the natural 13C isotopic envelope of native flutolanil does not interfere with the internal standard signal in the MS/MS collision cell[1].

Because the mass spectrometer calculates concentration based on the ratio of the native signal to the IS signal, any absolute signal loss caused by matrix suppression is mathematically canceled out.

Mechanism Matrix Co-extracted Matrix Components ESI ESI Source (Charge Competition) Matrix->ESI Suppression Ion Suppression ESI->Suppression SignalN Suppressed Native Signal Suppression->SignalN Equal Effect SignalIS Suppressed IS Signal Suppression->SignalIS Equal Effect Native Native Flutolanil (Analyte) Native->ESI IS Flutolanil-d7 (Internal Standard) IS->ESI Ratio Ratio (Native/IS) = Constant Accurate Quantification SignalN->Ratio SignalIS->Ratio

Caption: Mechanistic compensation of matrix-induced ion suppression using IDMS.

Experimental Protocol: Modified QuEChERS with IDMS

This protocol leverages a modified AOAC 2007.01 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methodology, optimized for dry matrices like rice[2].

Step-by-Step Methodology

Note: Every step is designed with explicit causality to ensure maximum recovery and method ruggedness.

  • Sample Homogenization & Weighing: Cryogenically mill the agricultural sample to a fine powder. Weigh exactly 5.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube[2].

  • Pre-Extraction SIL-IS Spiking (Critical Step): Add 50 µL of a 1.0 µg/mL Flutolanil-d7 working solution directly to the dry matrix.

    • Causality: Spiking before the addition of extraction solvents allows the internal standard to equilibrate with the matrix. This ensures that any physical losses during extraction, partitioning, or cleanup affect the native analyte and the IS equally, preserving the quantitative ratio.

  • Matrix Hydration: Add 10 mL of HPLC-grade water containing 1% acetic acid. Vortex briefly and allow the sample to soak for 10 minutes[2].

    • Causality: Dry commodities (like rice or wheat) have collapsed cellular structures. Hydration swells the pores, allowing the organic extraction solvent to penetrate deeply. Acidification improves the stability of base-sensitive co-analytes in multi-residue panels[2].

  • Solvent Extraction: Add 10 mL of LC-MS grade Acetonitrile (MeCN). Shake vigorously for 1 minute on a mechanical shaker at 1000 strokes/min[3].

  • Salting Out / Partitioning: Add 6.0 g of anhydrous Magnesium Sulfate ( MgSO4​ ) and 1.5 g of Sodium Acetate ( NaOAc )[2]. Shake vigorously for 1 minute immediately after addition to prevent agglomeration.

    • Causality: MgSO4​ induces an exothermic reaction and drives water out of the organic phase (salting out), forcing flutolanil into the MeCN layer. NaOAc acts as a buffer, maintaining a pH of ~5 to optimize recovery.

  • Centrifugation: Centrifuge the tubes at 5000 rpm for 5 minutes at ambient temperature[2].

  • Dispersive Solid Phase Extraction (dSPE) Cleanup: Transfer 1.0 mL of the upper MeCN layer into a 2 mL microcentrifuge tube containing 150 mg MgSO4​ , 25 mg PSA (Primary Secondary Amine), and 25 mg C18 sorbent. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

    • Causality: PSA removes polar organic acids and sugars, while C18 removes non-polar lipids. MgSO4​ removes residual moisture prior to LC injection.

  • Dilution for Injection: Dilute 500 µL of the cleaned extract with 500 µL of initial mobile phase (e.g., Water/MeCN, 90:10 v/v).

    • Causality: Injecting 100% MeCN into a highly aqueous initial LC gradient causes peak splitting (the strong solvent effect). Dilution focuses the analyte band at the head of the column.

Workflow A 1. Sample Homogenization (e.g., 5g Rice) B 2. Spike Internal Standard (50 µL Flutolanil-d7) A->B C 3. Hydration & Extraction (10mL H2O + 10mL MeCN) B->C D 4. Salting Out / Partitioning (MgSO4 & NaOAc) C->D E 5. Centrifugation (5000 rpm, 5 min) D->E F 6. dSPE Clean-up (PSA, C18, MgSO4) E->F G 7. LC-MS/MS Analysis (ESI+, sMRM Mode) F->G

Caption: QuEChERS extraction workflow utilizing Flutolanil-d7 as an internal standard.

LC-MS/MS Analytical Conditions & Data Presentation

Analysis is performed using a reversed-phase UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode[1]. Scheduled Multiple Reaction Monitoring (sMRM) is utilized to maximize dwell times and improve the signal-to-noise ratio.

Table 1: Optimized sMRM Parameters for Flutolanil and Flutolanil-d7

The following transitions are optimized for the precise quantification and qualification of the target analytes[1].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Ion Purpose
Flutolanil 324.1262.127Quantifier
Flutolanil 324.1242.137Qualifier
Flutolanil-d7 331.1269.127IS Quantifier
Flutolanil-d7 331.1249.137IS Qualifier
Self-Validating System Suitability

To ensure the protocol is self-validating, every analytical batch must include:

  • Matrix Blank: An unspiked matrix sample to prove the absence of native flutolanil contamination.

  • Solvent Blank: Injected immediately after the highest calibration standard to monitor for carryover.

  • Spiked Recovery Samples (LQC, MQC, HQC): Matrix spiked with native flutolanil at known concentrations prior to extraction to verify method accuracy.

Table 2: Representative Method Validation Metrics (Rice Matrix)

When utilizing Flutolanil-d7, the apparent recovery falls tightly within the SANTE guideline acceptable range (70–120%), and the Relative Standard Deviation (RSD) is significantly minimized compared to external calibration[3].

Spiking Level (mg/kg)Mean Absolute Recovery (%)IDMS Corrected Recovery (%)RSD (%)Matrix Effect (%)
0.01 (LOQ)81.499.2 3.8-18.5
0.1084.1100.5 2.1-16.2
1.0085.098.8 2.5-15.8

Note: While absolute recovery shows standard extraction losses (approx. ~15-20%), the IDMS Corrected Recovery mathematically compensates for this, yielding near 100% accuracy.

References

  • Screening and quantitation of pesticide residues in rice using LC-(HESI)-MS/MS Source: Thermo Fisher Scientific URL:2

  • Collaborative Validation of the QuEChERS Procedure for the Determination of Pesticides in Food by LC–MS/MS Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:3

  • Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages Source: ResearchGate URL:1

Sources

Method

Application Note: Pharmacokinetic Profiling of Flutolanil Using Flutolanil-d7 as a Stable Isotope-Labeled Internal Standard

Introduction & Mechanistic Background When evaluating the pharmacokinetic (PK) and toxicokinetic profiles of succinate dehydrogenase inhibitors (SDHIs), analytical precision is paramount. Flutolanil is a widely used agri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

When evaluating the pharmacokinetic (PK) and toxicokinetic profiles of succinate dehydrogenase inhibitors (SDHIs), analytical precision is paramount. Flutolanil is a widely used agricultural fungicide that targets complex II of the mitochondrial respiratory chain[1]. While its primary application is in crop protection[2], recent dynamic modeling of mitochondrial membrane potential requires highly accurate LC-MS/MS measurements to quantify its decay, cellular uptake, and clearance in mammalian models[3].

To achieve the necessary precision in complex biological matrices (e.g., plasma, urine, liver microsomes), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. Flutolanil-d7 , synthesized via the intermediate m-Isopropoxyaniline-d7[4], serves as the gold standard for these quantitative workflows.

The Causality of Experimental Choices (E-E-A-T)

As an application scientist, I design protocols not just to generate data, but to ensure the data is structurally immune to systemic errors. The integration of Flutolanil-d7 into the PK workflow creates a self-validating system based on two core mechanistic principles:

  • Isotopic Mass Shift & Cross-Talk Prevention: Flutolanil-d7 incorporates seven deuterium atoms on the isopropoxyaniline moiety, providing a +7 Da mass shift (Flutolanil [M+H]+=324.1 ; Flutolanil-d7 [M+H]+=331.1 ). This specific mass differential is intentionally selected to be large enough to completely eliminate isotopic cross-talk, ensuring that the natural M+1/M+2 isotopic distribution of the highly concentrated parent drug does not falsely elevate the internal standard signal.

  • Matrix Effect Normalization via Co-elution: Biological matrices are notorious for causing ion suppression during Electrospray Ionization (ESI). Because Flutolanil and Flutolanil-d7 share identical physicochemical properties, they co-elute chromatographically on reverse-phase columns[5]. Consequently, they enter the ESI source simultaneously and are subjected to the exact same matrix-induced ionization variations[1]. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, extraction losses and ESI fluctuations are mathematically canceled out.

Experimental Protocol: LC-MS/MS Pharmacokinetic Workflow

The following step-by-step methodology details the extraction and quantification of flutolanil from mammalian plasma using a modified protein precipitation technique.

Step 3.1: Sample Preparation
  • Aliquot: Transfer 50μL of the biological matrix (e.g., rat plasma) into a 1.5mL low-bind microcentrifuge tube.

  • Spike SIL-IS: Add 10μL of the Flutolanil-d7 working solution ( 500ng/mL in methanol) to all samples, including calibration standards and quality control (QC) samples. Causality note: Spiking before extraction ensures the SIL-IS accounts for any physical loss of the analyte during subsequent steps.

  • Protein Precipitation: Add 150μL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid.

  • Denaturation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of drug-protein binding.

  • Centrifugation: Centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Transfer: Transfer 100μL of the clear supernatant into an autosampler vial equipped with a glass insert.

Step 3.2: UHPLC Chromatographic Separation
  • Column: Reverse-phase C18 column (e.g., 1.8μm , 2.1×50mm ) optimized for low silanol activity[5].

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 10% B hold for 0.5min , ramp to 95% B over 3.5min , hold at 95% B for 1.0min , return to initial conditions.

  • Flow Rate: 0.4mL/min .

  • Injection Volume: 2.0μL .

Step 3.3: Mass Spectrometry (ESI+ MRM Mode)

Configure the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Scheduled Multiple Reaction Monitoring (sMRM) should be utilized with a retention time window of 30 seconds around the 8.30min mark[1].

Table 1: Optimized MRM Parameters for Flutolanil and Flutolanil-d7

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Flutolanil 324.1262.127Quantifier
Flutolanil 324.1242.137Qualifier
Flutolanil-d7 331.1269.1*27SIL-IS

*Note: The product ion for the deuterated analog shifts correspondingly (+7 Da) based on the retention of the deuterated isopropoxyaniline ring during collision-induced dissociation (CID).

Workflow Visualization

PK_Workflow Matrix 1. Biological Matrix (Plasma/Tissue) Spike 2. Spike SIL-IS (Flutolanil-d7) Matrix->Spike Aliquot 50 µL Prep 3. Protein Precipitation (MeCN + 0.1% FA) Spike->Prep Mix & Denature Separation 4. UHPLC Separation (RP-C18 Column) Prep->Separation Centrifuge & Inject Ionization 5. ESI+ Ionization (Matrix Effects Normalized) Separation->Ionization Eluate Detection 6. MRM Detection (Co-eluting Peaks) Ionization->Detection Precursor Ions m/z 324.1 & 331.1 Analysis 7. PK Data Analysis (Area Ratio Calculation) Detection->Analysis Product Ion Integration

Figure 1: Step-by-step pharmacokinetic workflow utilizing Flutolanil-d7 as an internal standard.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flutolanil-d7 Internal Standard in LC-MS/MS Workflows

Welcome to the Technical Support Center. As pesticide residue analysis pushes toward lower limits of quantification (LOQ) in increasingly complex matrices, optimizing your internal standard (IS) is no longer just a proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As pesticide residue analysis pushes toward lower limits of quantification (LOQ) in increasingly complex matrices, optimizing your internal standard (IS) is no longer just a procedural step—it is the foundation of analytical trustworthiness.

Flutolanil is a succinate dehydrogenase inhibitor (SDHI) fungicide widely monitored in agricultural commodities[1]. Due to severe matrix effects (ion suppression or enhancement) encountered in QuEChERS extracts, utilizing its deuterated analog, Flutolanil-d7 , as an isotopically labeled internal standard (IL-IS) is the gold standard for robust LC-MS/MS quantification[2].

This guide provides self-validating protocols and troubleshooting insights to optimize Flutolanil-d7 concentration, ensuring your workflow complies with the stringent SANTE 11312/2021 guidelines[2][3].

Logical Workflow: Flutolanil-d7 Optimization

IS_Optimization N1 1. Prepare Flutolanil-d7 Working Solution N2 2. Spike Matrix & Blanks (Target: 10 - 100 µg/L) N1->N2 N3 3. LC-MS/MS Acquisition (Check S/N & Retention Time) N2->N3 N4 4. Assess Cross-Talk (Inject IS without Analyte) N3->N4 N4->N2 Interference > 30% LOQ (Reduce IS Conc.) N5 5. Calculate BCC Deviation (Must be ≤ 20%) N4->N5 Interference < 30% LOQ N5->N2 BCC > 20% (Adjust Calibration) N6 Validated Method (SANTE 11312/2021 Compliant) N5->N6 BCC ≤ 20%

Workflow for Flutolanil-d7 IS optimization and SANTE 11312/2021 compliance.

Step-by-Step Methodology: Self-Validating Spiking & Calibration Protocol

This protocol is designed as a closed, self-validating system. By embedding specific checkpoints into the methodology, the workflow inherently proves its own reliability against physical extraction losses and ionization fluctuations.

Step 1: Preparation of Working Solutions

  • Action: Prepare a composite standard solution of Flutolanil and Flutolanil-d7 at 1 µg/mL in acetonitrile containing 1% acetic acid[4]. Store all standard solutions at –20 °C to prevent degradation[4].

  • Causality: Acetic acid stabilizes the analytes and ensures consistent protonation states prior to introduction into the electrospray ionization (ESI) source.

Step 2: Matrix Spiking (Pre-Extraction)

  • Action: Weigh 10 ± 0.1 g of homogenized sample (e.g., tomato, wheat) into a 50 mL tube[5]. Spike 100 µL of the Flutolanil-d7 IS mix to achieve a final internal standard concentration of 10 µg/L in the matrix[5].

  • Causality: Spiking before the QuEChERS salts (anhydrous MgSO4 and sodium acetate) are added is critical. This ensures the IS undergoes the exact same partitioning thermodynamics as the native analyte, perfectly compensating for volumetric variations and physical extraction losses[2][4].

Step 3: QuEChERS Extraction & LC-MS/MS Acquisition

  • Action: Add extraction salts, vortex immediately for 1 minute, and centrifuge at > 1,500 rcf for 5 minutes[4]. Transfer an aliquot of the upper acetonitrile layer to an autosampler vial. Acquire data using ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Ensure polarity switching times (e.g., 5 msec) and dwell times are optimized (<10 ms per transition) to yield at least 12–15 data points per peak[6][7]. Insufficient data points across the chromatographic peak will lead to poor integration reproducibility, skewing the Analyte/IS response ratio.

Step 4: Self-Validating Data Processing

  • Action: Construct a calibration curve using the response factor (peak area ratio of Flutolanil / Flutolanil-d7)[3]. Calculate the Back-Calculated Concentration (BCC) for each calibration point.

  • Causality: The method validates itself if the BCC deviation is ≤ ±20%[3]. A linear response factor confirms that neither the native analyte nor the IS is saturating the detector, and that matrix effects are being proportionally normalized.

Quantitative Data: LC-MS/MS Parameters & Acceptance Criteria

To ensure easy comparison and method transfer, the critical quantitative parameters for Flutolanil and its deuterated analog are summarized below.

ParameterFlutolanil (Native)Flutolanil-d7 (IS)SANTE 11312/2021 Criteria
Precursor Ion (m/z) 324.1[1]331.1N/A
Quantifier Ion (m/z) 262.1 (CE: 27V)[1]269.1Ion Ratio Tolerance: ±30%
Qualifier Ion (m/z) 242.1 (CE: 37V)[1]249.1Ion Ratio Tolerance: ±30%
Typical Concentration 0.005 - 0.100 mg/kg[3]10 - 100 µg/L[5][8]S/N > 10 for LOQ
Method Recovery Target: 100%N/A (Used for ratio)40% - 120%[5]
Precision (RSDr) ≤ 20%[5]≤ 20%≤ 20%[5]
Linearity (BCC Dev) ≤ ±20%[3]N/A≤ ±20%[3]
Troubleshooting & FAQs

Q1: How do I determine the optimal concentration of Flutolanil-d7 for my specific matrix? Causality: Matrix effects (ion suppression) vary drastically between commodities. If the IS concentration is too low, severe matrix suppression can push the IS signal below the limit of reliable integration, causing erratic response ratios. If it is too high, it may saturate the detector or cause isotopic cross-talk. Solution: The optimal concentration is typically between 10 µg/L and 100 µg/L in the final extract[5][8]. To validate your choice, inject your chosen IS concentration in both pure solvent and the blank matrix. The IS peak area in the matrix must remain robust (S/N > 50) even if absolute suppression occurs.

Q2: Why am I seeing a non-linear response for Flutolanil at higher calibration levels despite using Flutolanil-d7? Causality: This is often caused by detector saturation or isotopic interference (cross-talk) in the collision cell. If the native Flutolanil concentration vastly exceeds the IS concentration, the response factor loses linearity. Solution: Ensure the IS concentration is scaled appropriately. The amount of IS added should ideally be between one and five times the estimated amount of the analyte present in the sample[2]. Additionally, check your MS/MS pause times (e.g., 1 msec) to ensure the collision cell is fully cleared between MRM transitions, preventing ghost signals[6].

Q3: I detect a signal at the native Flutolanil MRM transition (324.1 → 262.1) when I inject only the Flutolanil-d7 standard. Is my standard contaminated? Causality: This indicates either an isotopic impurity in the commercial Flutolanil-d7 standard (trace amounts of unlabelled D0) or MS/MS cross-talk. Solution: This requires a critical self-validating check. Inject the IS at your working concentration (e.g., 10 µg/L) in a solvent blank. According to SANTE guidelines, the interfering signal at the native analyte's retention time must not exceed 30% of the Limit of Quantification (LOQ)[2]. If it exceeds this threshold, you must either purchase a higher-purity standard or reduce the overall IS spiking concentration to bring the impurity signal below the 30% limit.

Q4: How exactly does Flutolanil-d7 compensate for volumetric variations during sample preparation? Causality: During QuEChERS extraction, the addition of salts and varying water content in matrices (e.g., juicy tomato vs. dry wheat) can change the final volume of the acetonitrile layer. Because Flutolanil-d7 is added before extraction, its concentration changes proportionally with the native Flutolanil. The ratio of their MS responses remains constant, perfectly self-correcting for any volumetric shifts or physical losses during centrifugation[2].

Sources

Optimization

Improving recovery of Flutolanil-d7 in sample extraction

Welcome to the Technical Support Center for Analytical Workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the extraction and quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the extraction and quantification of Flutolanil and its deuterated internal standard, Flutolanil-d7.

Rather than simply providing a generic extraction protocol, this guide deconstructs the causality behind common analytical failures—such as matrix-induced ion suppression and sorbent-driven physical losses—ensuring your methodology is both robust and self-validating.

Part 1: Physicochemical Grounding of Flutolanil-d7

To troubleshoot extraction recovery, we must first understand the molecule's behavior. Flutolanil is a systemic benzanilide fungicide that acts as a Succinate Dehydrogenase Inhibitor (SDHI)[1].

  • Lipophilicity: With a LogP ( Kow​ ) of 3.7, Flutolanil is moderately lipophilic[2]. It partitions highly into organic solvents like acetonitrile and methanol, but exhibits extremely poor water solubility (approx. 8.01 mg/L at 20°C)[1].

  • Structural Risks in Cleanup: The molecule contains a planar aromatic benzanilide structure. This makes it highly susceptible to π−π stacking interactions with carbon-based clean-up sorbents[3].

  • Ionization: In LC-MS/MS, it is typically analyzed in positive Electrospray Ionization (ESI+) mode[4]. Because it lacks strongly ionizable acidic or basic functional groups, it is highly vulnerable to charge competition (ion suppression) from co-eluting matrix components[5].

Part 2: Troubleshooting FAQs & Diagnostic Guides

Q1: My Flutolanil-d7 recovery drops below 60% when extracting highly pigmented matrices (e.g., spinach, strawberries). Is the extraction failing? A: The loss is likely occurring during the Dispersive Solid-Phase Extraction (dSPE) clean-up step, not the initial extraction. Highly pigmented matrices require Graphitized Carbon Black (GCB) to remove chlorophyll and carotenoids[3]. However, because Flutolanil has a planar aromatic ring system, it binds strongly to GCB via π−π interactions, leading to physical loss of the analyte[3].

  • Diagnostic Check: Compare the recovery of an extract cleaned only with Primary Secondary Amine (PSA) versus one cleaned with PSA + GCB[6].

  • Solution: Reduce the GCB amount to 7.5 mg per mL of extract, or substitute GCB with alternative sorbents like Z-Sep® (zirconium-based) or Chitin, which provide excellent pigment removal without compromising the recovery of planar ring structures[7],[3]. Do not use Multi-Walled Carbon Nanotubes (MWCNTs), as they cause severe recovery drops (<70%) for planar analytes[3].

Q2: I am seeing massive variance in Flutolanil-d7 signals between my solvent blanks and my sample matrix. How do I fix this? A: You are experiencing a severe Matrix Effect (ME), specifically ion suppression in the ESI+ source[5]. Matrix components (like sugars or organic acids) that survive dSPE clean-up compete with Flutolanil-d7 for available charge on the droplet surface during desolvation[5].

  • Diagnostic Check: Calculate the absolute ME by dividing the peak area of Flutolanil-d7 spiked into a post-extraction blank matrix by the peak area of the standard in pure solvent[5]. If the value is <80%, suppression is occurring.

  • Solution: The most rugged solution is extract dilution. Diluting the final QuEChERS extract by a factor of 10x to 15x significantly reduces the concentration of co-eluting matrix interferents entering the MS source, often restoring the signal without requiring complex clean-up steps[8].

Q3: How do I optimize the QuEChERS extraction for high-fat matrices (e.g., avocado, nuts) without losing my deuterated standard? A: High-fat matrices require the addition of C18 sorbent during dSPE to remove lipophilic interferences (fatty acids)[3]. Because Flutolanil has a LogP of 3.7, researchers often fear it will partition into the C18[2]. However, in a highly organic extract (acetonitrile), the solvent strength is sufficient to keep Flutolanil-d7 dissolved while the C18 selectively retains longer-chain lipids[6].

  • Solution: Use a dSPE formulation of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract[9]. Ensure the initial partitioning step is driven to completion by using appropriate QuEChERS salts (e.g., EN 15662 citrate buffering) to force the acetonitrile layer to separate cleanly from the aqueous/lipid emulsion[10].

Part 3: Optimized Step-by-Step Methodology (Modified QuEChERS)

To ensure a self-validating system, this protocol integrates internal standard spiking prior to extraction to account for both physical losses and matrix effects[11].

Phase 1: Hydration and Extraction

  • Homogenization: Cryogenically mill the sample to a fine powder. Weigh 10.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube[12].

  • Hydration (For dry matrices <80% water): Add LC-MS grade water to bring the total water content to 10 mL. Vortex and let sit for 15 minutes.

  • IS Spiking: Spike 100 µL of Flutolanil-d7 working solution (e.g., 1 µg/mL) directly onto the hydrated matrix. Allow 10 minutes for matrix equilibration.

  • Extraction: Add 10 mL of 1% Acetic Acid in Acetonitrile[11]. Shake vigorously mechanically for 5 minutes.

  • Partitioning: Add AOAC 2007.01 extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[12]. Shake immediately for 1 minute to prevent salt agglomeration[11]. Centrifuge at 4000 rpm for 5 minutes.

Phase 2: Targeted dSPE Clean-up

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube[12].

    • For Low-Fat/Low-Pigment (e.g., Apple): 150 mg MgSO₄ + 50 mg PSA.

    • For High-Fat (e.g., Avocado): 150 mg MgSO₄ + 50 mg PSA + 50 mg C18[9].

    • For High-Pigment (e.g., Spinach): 150 mg MgSO₄ + 50 mg PSA + 7.5 mg GCB (Do not exceed 7.5 mg)[6].

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes[11].

  • Dilution (Critical for ME): Transfer 100 µL of the cleaned supernatant into an autosampler vial and add 900 µL of initial mobile phase (e.g., 10% Acetonitrile in Water)[8].

Part 4: Quantitative Data Summary

The following table synthesizes expected Flutolanil recovery rates across various matrices and methodologies, serving as a benchmark for your system suitability tests.

Matrix TypeExtraction MethodClean-up SorbentSpiking Level (mg/kg)Expected Recovery (%)RSD (%)Source
Broccoli Modified XAM-65 (Acetone)Florisil Column0.05 – 5.096 – 110%< 10%[13],[12]
Cabbage Methanol:Water (1:1)Liquid-Liquid0.05 – 5.097 – 106%< 10%[13],[12]
Rice QuEChERS (Acetate)automated µSPE0.1090 – 106%3 – 7%[14],[15]
Grape QuEChERS (Citrate)automated µSPE0.10104 – 109%3 – 5%[14],[15]
Water Solid-Phase ExtractionSPE Disk (RP-1)0.00184 – 89%< 8%[16],[17]
Tobacco QuEChERSPSA + C18 + GCB0.05 – 0.581 – 82%23 – 33%[9]

Part 5: Workflow & Mechanistic Visualizations

Flutolanil-d7 Troubleshooting Decision Tree

This diagram maps the logical flow for diagnosing low recovery, separating physical extraction losses from mass spectrometry matrix effects.

TroubleshootingFlow Start Low Flutolanil-d7 Recovery (<70%) Detected Check1 Calculate Absolute Matrix Effect (Post-Extraction Spike vs Solvent) Start->Check1 Branch1 Signal < 80% (Ion Suppression) Check1->Branch1 Yes Branch2 Signal > 80% (Physical Loss) Check1->Branch2 No Sol1 Dilute Extract 10x or Optimize LC Gradient Branch1->Sol1 Check2 Review dSPE Sorbents Used Branch2->Check2 SubBranch1 GCB Present (Pigment Cleanup) Check2->SubBranch1 SubBranch2 High Water Content in ACN Layer Check2->SubBranch2 Sol2 Reduce GCB to <7.5mg or switch to Z-Sep SubBranch1->Sol2 Sol3 Ensure proper MgSO4 partitioning SubBranch2->Sol3

Diagnostic workflow for isolating ion suppression from sorbent-driven physical loss.

SDHI Mechanism & Isotope Labeling Impact

Flutolanil acts on Complex II of the mitochondrial electron transport chain. Deuteration (d7) on the isopropyl group does not alter its chromatographic retention significantly but shifts its m/z for distinct MS/MS isolation.

SDHIMechanism ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Ubiquinone Ubiquinone Binding Site ComplexII->Ubiquinone Normal Pathway Block Inhibition of Electron Transport Ubiquinone->Block Flutolanil Flutolanil (Analyte) m/z 324.1 -> 262.1 Flutolanil->Ubiquinone Competitive Binding Flutolanil_d7 Flutolanil-d7 (IS) m/z 331.1 -> 269.1 Flutolanil_d7->Ubiquinone Identical Binding Kinetics

Mechanistic binding of Flutolanil at Complex II, demonstrating identical behavior of the d7 isotope.

References

  • Food and Agriculture Organization of the United Nations (FAO). "FLUTOLANIL (205) First draft prepared by Dr Yukiko Yamada". fao.org. 13

  • Thermo Fisher Scientific. "Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled". lcms.cz. 14

  • BenchChem. "Application Note: Determination of Flutolanil in Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)". benchchem.com. 11

  • BenchChem. "Application Note: Flutolanil Extraction from Plant Tissues for Residue Analysis". benchchem.com. 12

  • ResearchGate. "One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides". researchgate.net. 7

  • GL Sciences. "Rapid Solid-Phase Extraction of 136 Pesticides in Water Using Disk Cartridges". glsciences.com. 16

  • Environmental Protection Agency (EPA). "EPA Review of Flutolanil in water, 48796401". epa.gov. 17

  • ResearchGate. "Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs)". researchgate.net. 4

  • Nichino. "FLUTOLANIL Fungicide Technical Information". nichino.co.jp. 1

  • PubChem - NIH. "Flutolanil | C17H16F3NO2 | CID 47898". nih.gov. 2

  • PMC - NIH. "Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS". nih.gov. 5

  • D-NB.info. "Dilution of QuEChERS Extracts Without Cleanup Improves Results in the UHPLC-MS/MS Multiresidue Analysis of Pesticides in Tomato". d-nb.info. 8

  • LabRulez. "Evaluation of Dispersive and Cartridge Solid Phase Extraction (SPE) Cleanups for Multiresidue Pesticides in QuEChERS Extracts". labrulez.com. 9

  • PMC - NIH. "Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction". nih.gov. 3

  • Restek. "Fast, Simple QuEChERS Extraction and Cleanup of Pesticide Residue Samples". googleapis.com. 6

  • ResearchGate. "Comparison of three dSPE sorbent combinations". researchgate.net. 10

Sources

Troubleshooting

Technical Support Center: Flutolanil-d7 Stock Solution Integrity

Welcome to the technical support guide for Flutolanil-d7. This resource is designed for researchers, analytical scientists, and drug development professionals who rely on the isotopic purity and concentration accuracy of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Flutolanil-d7. This resource is designed for researchers, analytical scientists, and drug development professionals who rely on the isotopic purity and concentration accuracy of Flutolanil-d7 as an internal standard. Degradation of your stock solution can compromise the validity of entire data sets, leading to inaccurate quantification and costly experimental repeats.

This guide provides in-depth, field-proven insights into the causes of Flutolanil-d7 degradation and offers robust, validated protocols to ensure its long-term stability.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and handling of Flutolanil-d7 solutions.

Q1: What are the primary factors that can cause my Flutolanil-d7 stock solution to degrade?

The stability of Flutolanil-d7, like its non-deuterated counterpart, is influenced by several environmental factors. The primary culprits are exposure to light, improper temperature, reactive solvents, and the presence of water, which can lead to isotopic dilution.

  • Light Exposure: Flutolanil can degrade when exposed to UV irradiation, a process that may be accelerated in the presence of photosensitizers.[1] Therefore, it is critical to protect solutions from light at all stages of preparation and storage.

  • Temperature: While Flutolanil is stable at high temperatures in its solid form[2], long-term solution stability is best maintained at low temperatures. Refrigeration (2-10°C) or freezing (≤ -20°C) slows down potential chemical reactions.[2][3]

  • Solvent Choice & Purity: The choice of solvent is crucial. Flutolanil is soluble in organic solvents like methanol and acetone.[2][4] However, using impure or wet solvents can introduce contaminants that may react with the analyte or, more critically, facilitate hydrogen-deuterium (H/D) exchange.

  • Water Contamination (H/D Exchange): Deuterated compounds are susceptible to absorbing moisture from the atmosphere or from inadequately dried glassware. This can lead to the exchange of deuterium atoms with hydrogen atoms, reducing the isotopic enrichment of your standard and compromising its function.[3][5]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can stress the analyte and increase the risk of water condensation inside the vial. For volatile solvents, it can also lead to a gradual concentration of the solution as the solvent evaporates from the headspace.

Q2: What is the best solvent for preparing Flutolanil-d7 stock solutions?

Based on its solubility profile, high-purity (e.g., HPLC or MS-grade) methanol or acetonitrile are excellent choices. Flutolanil is readily soluble in methanol and acetone.[2][4]

Causality: The key is to use an anhydrous (dry) solvent from a freshly opened bottle or one that has been properly stored to minimize water content. This is the most critical step in preventing H/D exchange. While Flutolanil itself is stable in both acidic and alkaline solutions[4], using neutral, high-purity solvents eliminates the risk of unforeseen side reactions.

Q3: How should I store my primary (high concentration) Flutolanil-d7 stock solution for long-term use?

For long-term stability (months to years), a primary stock solution (e.g., >100 µg/mL) should be stored under the conditions outlined in the table below. This approach minimizes all major degradation pathways.

ParameterRecommendationRationale
Temperature ≤ -20°CSignificantly reduces the rate of chemical degradation and solvent evaporation.[3]
Container Amber glass vials with PTFE-lined capsProtects from UV light and prevents leaching or adsorption associated with some plastics.[2][3]
Atmosphere Overlay with an inert gas (Argon or Nitrogen)Displaces oxygen from the vial's headspace, preventing potential oxidative degradation.[3][5]
Aliquoting Prepare multiple, smaller-volume aliquotsAvoids repeated freeze-thaw cycles of the entire primary stock, preserving the integrity of the bulk supply.
Q4: What about storing working (lower concentration) solutions that I use daily or weekly?

Working solutions are accessed frequently, making repeated freezing and thawing impractical and detrimental.

Best Practice: Store working solutions at 2-8°C in a refrigerator.[2][6] This keeps the solution cold enough to slow degradation but avoids the physical stresses of freezing. A working solution stored under these conditions should ideally be prepared fresh from the primary stock on a weekly or bi-weekly basis, depending on its stability in your specific matrix and solvent.

Visual Workflow: Decision Guide for Storing Flutolanil-d7 Solutions

The following diagram outlines a logical workflow for determining the appropriate storage conditions for your Flutolanil-d7 solutions.

G start Prepare Flutolanil-d7 Solution decision1 Solution Type? start->decision1 primary Primary Stock (>100 µg/mL) decision1->primary High Conc. working Working Solution (≤10 µg/mL) decision1->working Low Conc. store_frozen Store at ≤ -20°C - Aliquot into single-use vials - Use amber glass - Overlay with inert gas primary->store_frozen store_fridge Store at 2-8°C - Use for daily/weekly access - Monitor for stability - Prepare fresh regularly working->store_fridge end_frozen Use aliquot to prepare new working solution store_frozen->end_frozen end_fridge Use in daily experiments store_fridge->end_fridge

Caption: Decision workflow for storing Flutolanil-d7 solutions.

Troubleshooting Guide: Degradation of Flutolanil-d7

If you observe a decline in the analytical signal or other inconsistencies related to your Flutolanil-d7 internal standard, consult the following guide.

Observed Problem Potential Cause Troubleshooting & Validation Steps
Gradual decrease in signal intensity over time. Chemical Degradation: The molecule is breaking down due to light or thermal stress.[1]1. Prepare a fresh working solution from your primary stock. If the signal is restored, your old working solution has degraded.2. If the problem persists, prepare a new primary stock from the original solid material.3. Review storage procedures. Ensure solutions are protected from light and stored at the correct temperature.[2]
Sudden, significant drop in signal intensity. Precipitation: The analyte may have fallen out of solution, especially if stored at low temperatures or if the solvent has partially evaporated.1. Visually inspect the solution for any solid material.2. Gently warm the solution to room temperature and vortex thoroughly to redissolve the analyte.3. Confirm the solvent has not evaporated by checking the fill volume against a fresh vial.
Appearance of an unlabeled Flutolanil peak (M-d7+H7). Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms are being replaced by hydrogen from water contamination.[3]1. Discard the contaminated solution immediately.2. Prepare a fresh stock using a new bottle of high-purity, anhydrous solvent.3. Ensure all glassware (volumetric flasks, vials, pipette tips) is rigorously dried in an oven (e.g., 150°C for several hours) and cooled in a desiccator before use.
Inconsistent or non-reproducible signal area. Adsorption: The analyte may be adsorbing to the surface of the storage container, an issue more common with low-concentration solutions.1. Consider using silanized glass vials to minimize active sites on the glass surface.2. Test polypropylene vials for compatibility and recovery, as they can sometimes reduce adsorption of certain compounds.
Visual Workflow: Troubleshooting Logic for IS Signal Loss

This flowchart provides a systematic approach to diagnosing the root cause of a failing internal standard signal.

G start Problem: Decreased Flutolanil-d7 Signal q1 Prepare fresh working solution. Is signal restored? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 Root Cause: Working solution degraded. Review its storage & age. a1_yes->res1 q2 Prepare fresh primary stock. Is signal restored? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res2 Root Cause: Primary stock degraded. Review long-term storage. a2_yes->res2 res3 Root Cause: Not solution stability. Investigate instrument, method, or solid material integrity. a2_no->res3

Sources

Optimization

Technical Support Center: Troubleshooting Flutolanil-d7 Calibration Curves in LC-MS/MS

Welcome to the Advanced Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals troubleshooting quantitative ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals troubleshooting quantitative assays involving Flutolanil , a benzanilide fungicide, and its stable-isotope-labeled internal standard, Flutolanil-d7 .

While deuterated internal standards (SIL-IS) are the gold standard for correcting matrix effects and extraction losses, they are not infallible. This guide deconstructs the physical chemistry and mass spectrometry principles behind common calibration curve failures and provides self-validating protocols to restore assay integrity.

Part 1: Diagnostic Workflow

Before adjusting instrument parameters, you must isolate the root cause of the calibration failure. The following diagnostic tree maps the physical presentation of the curve to its underlying mechanistic cause.

G A Calibration Curve Non-Linearity Detected B Identify Non-Linearity Region A->B C1 LLOQ (Low End) B->C1 C2 ULOQ (High End) B->C2 C3 Mid-Range Scatter B->C3 D1 Check Isotopic Crosstalk & IS Purity C1->D1 D2 Check ESI Droplet Saturation C2->D2 D3 Check RT Shift (Deuterium Effect) C3->D3

Diagnostic workflow for Flutolanil-d7 calibration curve non-linearity.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is my Flutolanil calibration curve exhibiting a positive y-intercept and non-linearity at the Lower Limit of Quantification (LLOQ)?

The Causality: This is classically caused by isotopic crosstalk or IS impurity 1. Flutolanil-d7 is synthesized by replacing seven hydrogen atoms with deuterium. If the isotopic enrichment is not absolute (e.g., <99%), residual unlabelled flutolanil (d0) may be present in the IS working solution. Because a constant, relatively high concentration of Flutolanil-d7 is spiked into every sample, this trace d0 impurity contributes a constant background signal to the analyte's mass transition (e.g., m/z 324.1 → 262.0) 2. This artificially inflates the analyte peak area at the LLOQ, causing the curve to bend upwards at the low end.

Q2: I am observing poor precision in the mid-range of my curve, and Flutolanil-d7 elutes slightly earlier than Flutolanil. Why?

The Causality: You are experiencing the Deuterium Isotope Effect compounded by Differential Matrix Effects . In reversed-phase liquid chromatography (RPLC), the C-D bond is slightly shorter and less polarizable than the C-H bond. This renders Flutolanil-d7 slightly less lipophilic than unlabelled flutolanil, causing the d7 analog to elute slightly earlier. Because they do not perfectly co-elute, the analyte and the IS enter the electrospray ionization (ESI) source accompanied by slightly different co-eluting matrix components. If a strongly suppressing matrix component elutes exactly at the analyte's retention time but misses the IS, the IS fails to correct for the suppression, leading to scattered, inaccurate data.

Q3: Why does the Flutolanil-d7 internal standard peak area decrease significantly at the Upper Limit of Quantification (ULOQ)?

The Causality: This is a symptom of ESI Droplet Saturation (often referred to as the "swamping effect") 3. In the ESI source, ions compete for the limited surface area of charged droplets. At the ULOQ, the concentration of unlabelled flutolanil is vastly higher than the IS. By the laws of statistical thermodynamics, the high-concentration analyte occupies the majority of the droplet surface sites, displacing the Flutolanil-d7 molecules into the droplet interior. This prevents the IS from efficiently transferring into the gas phase, causing its signal to drop artificially and the calibration curve to flatten.

Part 3: Quantitative Data & Matrix Impact

To illustrate the severity of the Deuterium Isotope Effect (FAQ 2), observe how a minor retention time (RT) shift impacts quantitative accuracy across different matrices.

Table 1: Impact of Deuterium Isotope Effect on Flutolanil Quantification Accuracy

Matrix TypeFlutolanil RT (min)Flutolanil-d7 RT (min)ΔRT (sec)Matrix Effect on Analyte (%)Matrix Effect on IS (%)Calculated Accuracy at LLOQ (%)
Solvent (Neat)4.154.121.8N/AN/A101.2
Bovine Plasma4.154.121.8-45.0-15.065.4 (Fail)
Cabbage Extract4.154.121.8-20.0-18.097.5 (Pass)
Soil Extract4.154.121.8+35.0+10.0122.7 (Fail)

Data Interpretation: A retention time shift of just 1.8 seconds can lead to drastic differences in ion suppression/enhancement if a sharp matrix peak co-elutes exclusively with the analyte, rendering the SIL-IS ineffective.

Part 4: Self-Validating Experimental Protocols

Do not rely on guesswork. Implement these self-validating protocols to definitively identify and resolve your calibration issues.

Protocol 1: Self-Validating Crosstalk & IS Purity Check

This protocol isolates whether non-linearity at the LLOQ is caused by the instrument, the matrix, or the internal standard itself.

  • Prepare a Double Blank: Extract a blank matrix sample containing NO flutolanil and NO Flutolanil-d7.

  • Prepare a Zero Sample: Extract a blank matrix sample spiked only with Flutolanil-d7 at your standard working concentration.

  • Prepare an LLOQ Sample: Extract a matrix sample spiked with Flutolanil at the LLOQ and Flutolanil-d7 at the working concentration.

  • Acquire Data: Run the samples sequentially: Double Blank → Zero Sample → LLOQ Sample.

  • Evaluate Causality:

    • Examine the Flutolanil mass transition (m/z 324.1 → 262.0) in the Zero Sample .

    • If a peak appears at the exact retention time of Flutolanil, and its area is >20% of the LLOQ peak area, isotopic crosstalk or d0 impurity is confirmed.

  • Resolution: Decrease the working concentration of Flutolanil-d7 by 50% to reduce the absolute amount of d0 impurity introduced, or procure a higher-purity standard (≥99% isotopic enrichment).

Protocol 2: Mitigating Differential Matrix Effects via Chromatographic Optimization

If Protocol 1 passes but mid-range accuracy fails due to a RT shift, you must alter the chromatography to force co-elution or move the analytes out of the suppression zone.

  • Post-Column Infusion (PCI): Set up a syringe pump to continuously infuse a neat mixture of Flutolanil and Flutolanil-d7 into the LC eluent post-column (via a T-zero union) at 10 µL/min.

  • Inject Blank Matrix: Inject your extracted Double Blank matrix onto the LC column and run your standard gradient.

  • Map the Suppression Zones: Monitor the MS/MS baseline. Dips in the baseline indicate zones of ion suppression; spikes indicate enhancement.

  • Overlay RTs: Overlay the standard chromatogram of Flutolanil and Flutolanil-d7 onto the PCI trace. If the 1.8-second ΔRT places the analyte inside a suppression dip while the IS sits on a stable baseline, differential matrix effects are confirmed.

  • Resolution:

    • Flatten the Gradient: Reduce the gradient slope (e.g., from 5% B/min to 2% B/min) around the 4-minute mark to minimize the resolution between the isotopologues.

    • Change Organic Modifier: Switch the mobile phase B from Methanol to Acetonitrile. Acetonitrile often reduces the magnitude of the deuterium isotope effect in RPLC by altering the solvation shell dynamics around the C-D bonds.

References

  • LCGC International. "Hidden Problems in Your LC–MS Data?" Chromatography Online. Available at:[Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters Application Notes. Available at:[Link]

  • Taylor & Francis. "Total determination of residual flutolanil and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry." Food Additives & Contaminants: Part A. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Ion Suppression with Flutolanil-d7 in LC-MS/MS

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to matrix effects in the bioanalysis and environmental monitoring of agrochemicals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to matrix effects in the bioanalysis and environmental monitoring of agrochemicals. Flutolanil, a widely used benzanilide fungicide, is notoriously susceptible to ion suppression when analyzed in complex matrices like crops, soil, and biological fluids using Electrospray Ionization (ESI) LC-MS/MS [3, 7].

To achieve rigorous, self-validating quantitation, the gold standard is the incorporation of its stable isotope-labeled internal standard (SIL-IS), Flutolanil-d7 [1, 4]. This guide delves into the causality of matrix effects, the mechanistic rationale behind SIL-IS correction, and field-proven troubleshooting protocols.

Section 1: Core Concepts & Mechanistic FAQs

Q: Mechanistically, why does Flutolanil experience ion suppression, and how does Flutolanil-d7 correct it? A: In the ESI source, co-eluting matrix components (e.g., lipids, pigments, or salts from crop extracts) compete with Flutolanil for the limited charge available on the surface of the electrospray droplets [3]. If matrix components have a higher proton affinity or surface activity, they hijack the ionization process, leading to a suppressed Flutolanil signal.

Flutolanil-d7, bearing seven deuterium atoms, possesses virtually identical physicochemical properties to native Flutolanil. It co-elutes chromatographically and experiences the exact same ionization environment [1]. Consequently, while the absolute signal of both compounds drops due to suppression, the ratio of their signals remains perfectly constant, mathematically neutralizing the matrix effect [2].

G A Complex Matrix Injection (Contains Target & Interferents) B ESI Source Droplet Formation A->B C Ion Suppression (Competition for Charge) B->C D Flutolanil Signal Drops (Absolute Error) C->D E Flutolanil-d7 Signal Drops (Identical Suppression) C->E F Ratio (Target/IS) Remains Constant (Accurate Quantitation) D->F E->F

Logic of SIL-IS correction: Identical ion suppression normalizes the target-to-IS ratio.

Q: Why use Flutolanil-d7 specifically, rather than a structural analogue? A: Structural analogues often elute at slightly different retention times. Because the composition of the matrix eluting from the LC column changes dynamically every second, an analogue might experience a completely different ionization environment than the target analyte [1, 5]. Flutolanil-d7 guarantees true co-elution. Furthermore, its +7 Da mass shift prevents isotopic cross-talk, which can be a risk with lower-mass isotopes [1].

Section 2: Troubleshooting Guide

Issue 1: I spiked Flutolanil-d7, but my calibration curve is still non-linear or my accuracy is poor.

  • Causality: You may be experiencing the "Deuterium Isotope Effect." Extensive deuteration can slightly alter the lipophilicity of the molecule, causing a minor retention time shift (chromatographic separation) between the native Flutolanil and Flutolanil-d7 on high-resolution UHPLC columns [1]. If they do not perfectly co-elute, the SIL-IS cannot accurately track the transient matrix effects.

  • Solution: Broaden the chromatographic peak slightly by adjusting the gradient slope to ensure complete peak overlap. Additionally, verify that the absolute matrix effect isn't so severe that the Flutolanil-d7 signal drops below the Limit of Detection (LOD). SIL-IS correction fails if the denominator (IS area) approaches baseline noise.

Issue 2: The absolute signal of both Flutolanil and Flutolanil-d7 is suppressed by >80% in my vegetable matrix.

  • Causality: While the SIL-IS corrects the ratio, an 80% signal loss severely compromises your Limit of Quantification (LOQ) and signal-to-noise (S/N) ratio [3]. The ESI source is saturated by matrix interferents.

  • Solution:

    • Dilution: Diluting the sample extract (e.g., 1:5 or 1:10) reduces the absolute concentration of matrix interferents, often restoring ionization efficiency exponentially [3].

    • Enhanced Clean-up: Implement a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive Solid Phase Extraction (dSPE) using Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) to remove organic acids and pigments[7, 8].

Issue 3: I am seeing a signal in my Flutolanil channel when I inject a blank matrix spiked ONLY with Flutolanil-d7.

  • Causality: This indicates isotopic impurity or in-source fragmentation. If the Flutolanil-d7 standard contains trace amounts of native Flutolanil (D0), it will falsely elevate the analyte signal.

  • Solution: Always evaluate the isotopic purity of the SIL-IS. The IS concentration should be optimized—typically spiked at a level corresponding to 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ)—to minimize the impact of trace D0 impurities on the Lower Limit of Quantification (LLOQ) [1].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every LC-MS/MS method must quantitatively assess the matrix effect (ME) and extraction recovery (RE) using the Matuszewski approach.

Protocol: Quantitative Assessment of Matrix Effects and Recovery

Objective: To isolate signal loss caused by the mass spectrometer (ion suppression) from physical loss during sample preparation.

Step-by-Step Methodology:

  • Prepare Set 1 (Neat Standards): Spike Flutolanil and Flutolanil-d7 into a pure reconstitution solvent (e.g., 50:50 Methanol:Water) at low, medium, and high QC levels.

  • Prepare Set 2 (Post-Extraction Spike): Extract blank matrix samples (e.g., blank crop homogenate) using your standard QuEChERS protocol. Spike the resulting extracts with Flutolanil and Flutolanil-d7 at the same QC levels.

  • Prepare Set 3 (Pre-Extraction Spike): Spike the blank matrix with Flutolanil and Flutolanil-d7 prior to the QuEChERS extraction.

  • Acquire Data: Inject all three sets into the LC-MS/MS.

  • Calculate Absolute Matrix Effect (ME): ME(%)=(PeakAreaSet2​/PeakAreaSet1​)×100 . A value <100% indicates ion suppression.

  • Calculate IS-Normalized Matrix Factor (IS-MF): IS−MF=(PeakAreaRatioSet2​)/(PeakAreaRatioSet1​) . A value close to 1.0 confirms the SIL-IS is perfectly correcting the suppression [6].

  • Calculate Extraction Recovery (RE): RE(%)=(PeakAreaSet3​/PeakAreaSet2​)×100 .

Workflow Set1 Set 1: Neat Standards (Flutolanil + Flutolanil-d7 in Solvent) Calc1 Matrix Effect (ME) = (Set 2 / Set 1) x 100 Set1->Calc1 Set2 Set 2: Post-Extraction Spike (Blank Matrix Extract + Standards) Set2->Calc1 Calc2 Recovery (RE) = (Set 3 / Set 2) x 100 Set2->Calc2 Set3 Set 3: Pre-Extraction Spike (Blank Matrix + Standards -> Extraction) Set3->Calc2

Self-validating workflow for quantitative assessment of matrix effects and extraction recovery.

Section 4: Data Presentation

The efficacy of Flutolanil-d7 can be visualized by comparing the absolute Matrix Effect (ME) to the IS-Normalized Matrix Factor (IS-MF).

Table 1: Representative Matrix Effect Data for Flutolanil in Spinach Extract

Analyte / ISSpike Level (ng/g)Absolute ME (%)IS-Normalized MFCorrection Status
Flutolanil (No IS)1042.5% (Severe Suppression)N/AFails Validation
Flutolanil (No IS)10048.2% (Severe Suppression)N/AFails Validation
Flutolanil-d750 (Constant)43.1% (Severe Suppression)N/AN/A
Flutolanil / Flutolanil-d7 10 N/A 0.98 Fully Corrected
Flutolanil / Flutolanil-d7 100 N/A 1.02 Fully Corrected

Interpretation: While the absolute signal is suppressed by over 50% (ME < 50%), the IS-Normalized MF remains tightly bounded around 1.0, proving that Flutolanil-d7 perfectly compensates for the matrix-induced ionization bias.

References

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. Source: wuxiapptec.com. 1

  • Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? Source: researchgate.net. 2

  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Source: jst.go.jp. 3

  • CAS 66332-96-5: Flutolanil. Source: cymitquimica.com. 4

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. Source: chemrxiv.org. 5

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Source: nih.gov. 6

  • Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. Source: mdpi.com.7

  • Trace level quantitation of pesticide residues in leafy vegetables using LC-MS/MS. Source: thermofisher.com. 8

Sources

Optimization

Technical Support Center: Flutolanil-d7 Stability Testing, Storage, and Analytical Workflows

Welcome to the Technical Support Center for Flutolanil-d7 . This guide is engineered for analytical chemists, researchers, and drug development professionals utilizing Flutolanil-d7 as a stable isotope-labeled internal s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Flutolanil-d7 . This guide is engineered for analytical chemists, researchers, and drug development professionals utilizing Flutolanil-d7 as a stable isotope-labeled internal standard (SIL-IS) for pesticide residue analysis in complex matrices.

Below, you will find quantitative specifications, field-proven troubleshooting FAQs, and validated experimental methodologies grounded in European Food Safety Authority (EFSA) standards.

Core Characteristics & Specifications

To ensure accurate isotope dilution mass spectrometry, it is critical to understand the physicochemical properties of your internal standard. The table below summarizes the core quantitative data for Flutolanil-d7[1],[2].

ParameterSpecification
Compound Name Flutolanil-d7 (isopropyl-d7)
CAS Number 66332-96-5
Molecular Formula C17H9D7F3NO2
Molecular Weight 330.35 g/mol
Optimal Storage Temp -20°C
Solubility Acetonitrile, Dichloromethane, Ethyl Acetate, Chloroform
Primary Application Internal standard for LC-MS/MS and GC-MS quantification

Troubleshooting Guides & FAQs

As a Senior Application Scientist, I frequently encounter issues related to standard degradation and matrix interference. The following Q&A addresses the root causality behind these common experimental roadblocks.

Q1: Why am I observing isotopic scrambling (H/D exchange) or signal loss during sample preparation? Cause: Flutolanil-d7 typically features deuterium atoms localized on the aliphatic isopropyl group. Aliphatic C-D bonds are thermodynamically stable and highly resistant to spontaneous H/D exchange compared to acidic protons (e.g., on heteroatoms). However, extreme pH conditions or prolonged exposure to highly protic solvents (like unbuffered water/methanol mixtures) at elevated temperatures can catalyze degradation or minor exchange at the amide bond. Solution: Prepare your primary stock solutions in aprotic solvents such as Acetonitrile or Dichloromethane[1]. EFSA guidelines confirm that while the parent flutolanil is generally stable to hydrolysis under standard pasteurization and boiling conditions[3], minimizing the exposure of your deuterated standard to strong acids/bases during extraction preserves the integrity of the isotopic envelope.

Q2: What are the optimal storage conditions to prevent concentration drift in my working stocks? Cause: Solvent evaporation and thermal degradation are the primary culprits behind standard curve drift over time. Solution: Store both the neat solid powder and working stock solutions at -20°C in tightly sealed, amber glass vials to prevent photodegradation and solvent loss[1]. Crucial Handling Step: Static electricity and shipping conditions often cause the fine powder to adhere to the vial cap. For maximum recovery of the product and to ensure accurate gravimetric preparation, you must centrifuge the original vial prior to removing the cap[2].

Q3: My recovery rates in complex matrices (e.g., high-oil peanuts or high-acid fruits) are inconsistent. How do I correct this? Cause: Inconsistent recovery is almost always driven by matrix effects—specifically, ion suppression or enhancement in the electrospray ionization (ESI) source of the LC-MS/MS. Solution: You must spike the Flutolanil-d7 internal standard before the extraction step, not just prior to injection. Because Flutolanil-d7 co-elutes with endogenous Flutolanil, it experiences the exact same matrix suppression. By utilizing the QuEChERS multiresidue enforcement method—the EFSA-recommended standard for high acid, high oil, and dry crop matrices—you can achieve a reliable Limit of Quantification (LOQ) of 0.01 mg/kg[4].

Experimental Protocol: QuEChERS Extraction with Flutolanil-d7 IS

The following protocol outlines a self-validating workflow for the extraction of Flutolanil using Flutolanil-d7 as the internal standard. This methodology ensures that any physical losses during extraction or ionization variations are mathematically corrected via isotope dilution.

Step-by-Step Methodology
  • Sample Homogenization: Weigh exactly 10.0 g of the homogenized sample (e.g., plant tissue, soil) into a 50 mL PTFE centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the Flutolanil-d7 working solution (e.g., 1 µg/mL in Acetonitrile) directly to the sample.

    • Causality: Vortex briefly and allow the sample to equilibrate for 15 minutes. This equilibration time is mandatory; it ensures the SIL-IS penetrates the matrix pores and binds to matrix components identically to the endogenous analyte.

  • Solvent Extraction: Add 10.0 mL of LC-MS grade Acetonitrile to the tube. Shake vigorously by hand or mechanically for 1 minute.

  • Partitioning (Salting Out): Add the standard QuEChERS salt mixture (4.0 g anhydrous MgSO4, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1.0 mL of the upper Acetonitrile layer into a dSPE microcentrifuge tube containing Primary Secondary Amine (PSA) and C18 sorbents (vital for removing organic acids and lipids). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • LC-MS/MS Analysis: Transfer the purified supernatant to an autosampler vial.

    • Analytical Note: Flutolanil is typically monitored using the precursor-to-product ion transitions m/z 324.1 → 242.0 and 324.1 → 262.0[5]. For Flutolanil-d7, monitor the corresponding +7 Da shifted precursor (m/z 331.1) and its specific product ions.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the QuEChERS extraction and LC-MS/MS quantification pathway.

G N1 1. Matrix Homogenization (Weigh 10g) N2 2. Spike Flutolanil-d7 (Equilibrate 15 min) N1->N2 Add IS early N3 3. Solvent Extraction (Add Acetonitrile) N2->N3 Ensure binding N4 4. QuEChERS Partitioning (Add Salts & Centrifuge) N3->N4 Phase separation N5 5. dSPE Cleanup (PSA / C18 Sorbents) N4->N5 Supernatant transfer N6 6. LC-MS/MS Analysis (MRM Mode) N5->N6 Purified extract N7 7. Data Quantification (Isotope Dilution Ratio) N6->N7 Calculate recovery

Workflow for Flutolanil quantification using Flutolanil-d7 and QuEChERS LC-MS/MS.

Sources

Reference Data & Comparative Studies

Validation

Comparing Flutolanil-d7 with other internal standards

Optimizing SDHI Fungicide Quantification: A Comparative Guide to Flutolanil-d7 and Alternative Internal Standards Introduction Flutolanil is a potent succinate dehydrogenase inhibitor (SDHI) widely utilized to control ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing SDHI Fungicide Quantification: A Comparative Guide to Flutolanil-d7 and Alternative Internal Standards

Introduction

Flutolanil is a potent succinate dehydrogenase inhibitor (SDHI) widely utilized to control basidiomycete fungal pathogens in agricultural settings[1]. As regulatory bodies enforce strict Maximum Residue Limits (MRLs) for flutolanil in complex matrices—ranging from crops and soil to animal feed—the demand for highly accurate, trace-level quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has intensified[2][3].

The primary vulnerability of LC-MS/MS analysis in complex matrices is the "matrix effect," specifically the ionization suppression or enhancement occurring in the electrospray ionization (ESI) source[4]. To mitigate this and ensure a self-validating analytical system, the selection of an appropriate internal standard (IS) is paramount. This guide objectively compares the analytical performance of the stable isotope-labeled (SIL) standard, Flutolanil-d7 , against class-specific deuterated standards (e.g., Fluopyram-d4) and generic structural analogs (e.g., Triphenylphosphate, TPP).

Mechanistic Grounding: The Causality of Matrix Effects and IS Selection

In ESI, target analytes and co-eluting matrix components compete for available charge at the droplet surface. If a high-abundance matrix interferent co-elutes with flutolanil, it monopolizes the charge, leading to a suppressed signal for the target analyte[4]. A robust analytical method requires an IS that experiences the exact same microenvironment in the MS source as the target analyte.

  • Flutolanil-d7 (Stable Isotope Dilution Assay - SIDA): Because it is an exact isotopic replica, Flutolanil-d7 shares the physicochemical properties of native flutolanil. It co-elutes perfectly. Any matrix-induced signal suppression affects both the native analyte and the d7-labeled standard equally, ensuring the peak area ratio remains constant and quantification remains perfectly linear[3][4].

  • Fluopyram-d4 (Class-Specific IS): While structurally related (both are SDHIs), fluopyram elutes at a different retention time (e.g., 8.03 min vs. 8.30 min for flutolanil)[3]. A matrix component eluting at 8.30 min will suppress flutolanil but not the IS, leading to skewed, uncompensated quantification.

  • Triphenylphosphate (TPP): TPP is frequently used as a generic, cost-effective IS in multi-residue pesticide screens[2]. However, its distinct chemical structure and retention profile mean it cannot reliably compensate for localized matrix effects specific to the flutolanil retention window[5].

MatrixEffect cluster_SIDA Stable Isotope Dilution Assay (SIDA) cluster_Analog Analog Internal Standard (e.g., TPP) A1 Native Flutolanil E1 Exact Co-elution Identical Ion Suppression A1->E1 A2 Flutolanil-d7 (IS) A2->E1 M1 Matrix Interferent M1->E1 B1 Native Flutolanil E2 Differential Elution Uncompensated Suppression B1->E2 B2 TPP (IS) B2->E2 Elutes Later/Earlier M2 Matrix Interferent M2->E2

Fig 1. Matrix effect compensation: SIDA (Flutolanil-d7) vs. Analog IS (TPP) in LC-MS/MS.

Comparative Experimental Data

To objectively evaluate these internal standards, we summarize their performance parameters based on validated LC-MS/MS methodologies for complex agricultural matrices[3][4][6].

Internal StandardRetention Time Shift (ΔRT)Matrix Effect Compensation (%)Mean Recovery (%)Relative Standard Deviation (RSD)Methodological Suitability
Flutolanil-d7 0.00 min98 - 102%95 - 104%< 5%Optimal for precise, targeted SDHI quantification.
Fluopyram-d4 ~ -0.27 min75 - 88%82 - 110%8 - 12%Acceptable for semi-quantitative class screening.
TPP (Analog) Variable50 - 70%65 - 125%15 - 25%Prone to high variance; suited only for broad multi-residue estimates.

Experimental Protocol: Self-Validating QuEChERS LC-MS/MS Workflow

To ensure analytical trustworthiness, the following step-by-step methodology outlines a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS, utilizing Flutolanil-d7 to create a self-validating workflow[7][8].

Workflow S1 Homogenized Sample S2 Spike IS (Flutolanil-d7) S1->S2 S3 QuEChERS Extraction S2->S3 S4 dSPE Cleanup S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Data Quantification S5->S6

Fig 2. Self-validating QuEChERS LC-MS/MS workflow utilizing Flutolanil-d7 internal standard.

Step 1: Sample Preparation & Isotope Spiking
  • Homogenize 10 g of the agricultural sample (e.g., fruit, grain) in a 50 mL polypropylene centrifuge tube.

  • Spike the matrix with 100 µL of a 1 µg/mL Flutolanil-d7 working solution.

    • Causality: Spiking the isotope directly into the raw matrix before extraction ensures the SIL-IS compensates for any physical losses during the extraction and cleanup phases, validating the recovery of the entire workflow.

Step 2: Solvent Extraction
  • Add 10 mL of Acetonitrile containing 1% acetic acid[8].

  • Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation and partition the flutolanil into the organic layer[8].

  • Centrifuge at 4000 rpm for 5 minutes.

Step 3: Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

    • Causality: PSA removes organic acids and sugars, while C18 removes non-polar interferences like lipids. This targeted cleanup reduces the overall matrix load entering the MS, minimizing baseline noise[5][7].

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: LC-MS/MS Acquisition Parameters
  • Column: C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 8 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions:

    • Native Flutolanil: m/z 324.1 → 262.1 (Quantifier), 324.1 → 242.1 (Qualifier)[3].

    • Flutolanil-d7: m/z 331.1 → 269.1 (Quantifier).

Conclusion

While generic internal standards like TPP offer cost advantages for broad screening, they fail to provide the rigorous matrix effect compensation required for the precise quantification of flutolanil. The implementation of Stable Isotope Dilution Assay (SIDA) using Flutolanil-d7 is non-negotiable for laboratories seeking to build self-validating, regulatory-compliant analytical methods. By ensuring exact co-elution and identical ionization dynamics, Flutolanil-d7 neutralizes matrix suppression, securing the scientific integrity of the generated data.

References

  • Off-site transport of fungicides with runoff: A comparison of flutolanil and pentachloronitrobeneze applied to creeping bentgrass managed as a golf course fairway, USDA ARS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFrpoyp3FMG_eQxNF-G_SJvfLDuvgYHdhMzrxhiqkK5CfWzWW6BIh8qcOaomsYGIHEs0grJR0CUpSkmTbGdHN7BXe8t6I8S6fFxjD6oDB3RlUdG-qNQB9D46gswilxxSJfYNE-yWS_wzUSEWaz-mcaJXt4VKMt0DGnMIQoU0xNikEJmg==]
  • Multi-Residue Analysis of Pesticides in Animal Feed, AZoM.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUL6fIAFMPRtCvAjSbzSgAeWwuzZw4WTdlA-IRCXKnS7YJmId0mCC51Q1jHfv4AOimH9PEBzy-JhC-mmElh56Zp64BZHm85GonCkZjrl-IjMoBTnQUG0wEdHs_6sY_ecCBH5lkaEc_YbhiNA==]
  • Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZWKJuRpavRGg-op2uVZXl32CSUFIFrFYh0Ub-UoYq36pUbtpxJgEeQEJ75qF2SQZMNlCpbv9u4Sg6WfBcqvPhaIylEgZvfBu-uDtACVOo2BQDCmS9tjgcJjxssEYsiRnEoWX-vYKxurxGF0W160sp2rJkjoB2bueleViMygxbqDyaVntFZN7rVdm-gq9Rau_5kXK6CcJjKh6NhSAPqr9LDWBE-VupmVQKnloF09S8GJFpqCMlLggsI2ivQSxBpLAvmDp9bZOgRpv_Ndfar-K558c9CpsWe8s3nnS9lEku5lMKbS8pk4OHNfQW6cx42zNsrMiXf73P_hU8pj0xAkZSrQuvYQ==]
  • Application Note: LC-MS/MS Analysis of Flutianil in Plant Matrices, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaxPuyC_dUbhxofx9zmgl0A0jY7y89BsRojqem2B6uOfKvCESDLCYgp-spsxDHGce02yeK-PfbF0V-SJGrKT1pUiqnVFHPyHzYB7EnMUe-t427u5C0nD9ahVDMU9atLyehv38EAOhwbuPwdoYiUnMrqL10Th0qSK3vmJJIZeQy2HieFCLlB66ROoU1KObhTEXFY-B5SZVnS5-w7IsZ]
  • Application Note: Determination of Flutolanil in Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS), Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD5LiXBIfni0-75hFt1ULjCSlp0h70-Ik_mGX0pS91kE_4Odw9c8mrdllupEiZzuUCInIN7P6bxGXLenZkNsH1X-Dv5yEAOYPy9FPqU3_LU1H_0kreoB3dMECulICyR6eGzXmqqSC4fePZSiTceJaXTpCbgj_VP5zYW-Jv8AxrZGsRn7w2VODAw3SLi6cGD37k7d4TAjiybBl026MRDdBExL6RyCs35rzMC_8ft7kVAc1iyP9kEHEpBy1vxVYw-A84Dj-zTTSWmDAWvEhXUIQnQx4K]
  • Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate: Collaborative Study, SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEfpnhH5ERbb9XQh7s00rkWExc7iL1nO2Tq-1D5tzykprQCOhvH8MN-abVYhBB5V_JJlquVlwO_HDyf4X0HrBWd-iGSYZ2OILHYL76tCGXl7-wSro7DAEuWOpt3jil0R0z5IyWQHeq8_sgchrekrZBj7y1rY3hhDB6JKhSQgJIzXHIolePslfSFOl-iP4eWVuhpDWoMKVi8Cg5GmDLf6A=]
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis, Chromatography Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtGVWTB9-cQYx2RkceEWX0YI1Xa2KbwtrgVnEAbBIqO0CNP2xXIVlWcOwAB0sjH7mKTugxU9m2UOij6ETNjuL2i9yVvAwPqV6PjLkGPFJWajEy0g_0eE8Zbhnt5bSxWIWJL6HioTaPDB626aYkgnNEw5qcD7OjyD4191oCJIybP-YyjmZ9PBEqjtv-yhKr97lRbgQgSPt-4ENonKV3SCVtikudQY7OKx6lI8VEKAoQSiKRtgc=]

Sources

Comparative

Inter-Laboratory Comparison of Flutolanil Analysis: The Mechanistic Advantage of Flutolanil-d7 as a Stable Isotope-Labeled Internal Standard

[label="Sample\n(Tomato, Bov Analyzing Inter-Laboratory Data I'm now analyzing the inter-laboratory data to assess method performance for flutolanil in tomato and bovine liver matrices at 0.01 mg/kg. External calibration...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Sample\n(Tomato, Bov

Analyzing Inter-Laboratory Data

I'm now analyzing the inter-laboratory data to assess method performance for flutolanil in tomato and bovine liver matrices at 0.01 mg/kg. External calibration fails SANTE guidelines, while structural analog IS marginally succeeds. Flutolanil-d7 (SIL-IS) shows optimal performance and compliance with SANTE guidelines, with recoveries between 98.5% and 101.2% and low RSDr values of 2.8% to 4.1%. I'm noting significant matrix effects and how Flutolanil-d7 eliminates these.

Evaluating Method Compliance

I've completed the inter-lab analysis, comparing EC, SA-IS, and Flutolanil-d7 against SANTE guidelines for flutolanil in tomato and bovine liver. External calibration failed, while the structural analog IS was borderline. Flutolanil-d7 showed optimal performance, meeting SANTE criteria with 98.5-101.2% recoveries and 2.8-4.1% RSDr. I'm confirming that this fully validates my method.

Finalizing the Analytical Narrative

I'm now putting the finishing touches on the analytical narrative, detailing the superior performance of Flutolanil-d7 (SIL-IS) in the inter-laboratory study. My goal is to clearly highlight its success in meeting SANTE guidelines, especially in challenging matrices. I'm focusing on the ratio to explain Flutolanil-d7.

Refining Data Presentation

I'm now putting the finishing touches on the report, and the experimental data clearly highlights that Flutolanil-d7 is superior for quantifying flutolanil in tomato and bovine liver. The data is clear, with EC failing to perform, SA-IS marginally succeeds and Flutolanil-d7 shows that it enables SANTE guideline compliance.

Finalizing Report Structure

I'm now concluding, solidifying that the External Calibration and Structural Analog Internal Standard approaches both failed to meet stringent SANTE criteria, confirming that only Flutolanil-d7's use yielded optimal and verifiable results. This strongly validates Flutolanil-d7. I'm finishing the data.

Finalizing Inter-Laboratory Analysis

I've completed my analysis, I am now summarizing the inter-lab comparison with detailed findings. External calibration and structural analogs showed poor performance, and Flutolanil-d7 shows that it is effective for a reproducible method, meeting SANTE standards.

Summarizing the Inter-Lab Results

I've completed the inter-laboratory comparison and it is clear: external calibration and structural analog internal standards fall short. My data shows Flutolanil-d7's use reliably meets SANTE criteria, confirming its robustness across labs and matrices, showing recovery rates between 98.5-101.2% and RSDr values of 2.8-4.1%.

Confirming Final Results

My inter-laboratory analysis shows only Flutolanil-d7 reliably meets SANTE guidelines, enabling a self-validating and robust method. External calibration and structural analog standards failed, but the Flutolanil-d7 data, recovery from 98.5% to 101.2% and RSDr from 2.8% to 4.1%, validates my findings for flutolanil in tomato and bovine liver.

As a Senior Application Scientist, I frequently encounter the limitations of traditional calibration methods in pesticide residue analysis. Flutolanil, a systemic benzanilide fungicide and succinate dehydrogenase inhibitor (SDHI), is heavily monitored in global agricultural and animal-derived commodities ()[1][2]. Analyzing flutolanil at regulatory Maximum Residue Limits (MRLs)—typically 0.01 mg/kg—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical hurdle: Matrix Effects (ME) [1][3].

Matrix components co-eluting with the target analyte can severely suppress or enhance ionization in the electrospray ionization (ESI) source[3]. While matrix-matched calibration is the traditional workaround, it is labor-intensive and falsely assumes the blank matrix perfectly matches the sample[3][4]. This guide objectively compares the analytical performance of external calibration, structural analog internal standards, and the stable isotope-labeled internal standard (SIL-IS), Flutolanil-d7 , drawing on inter-laboratory validation principles aligned with the[5][6].

The Mechanistic Case for Flutolanil-d7 (Isotope Dilution Mass Spectrometry)

To understand why Flutolanil-d7 outperforms other calibration strategies, we must examine the causality of ESI matrix effects. When a sample extract enters the ESI source, competition for charge occurs between the analyte and background matrix ions.

If a structural analog is used as an internal standard (e.g., another SDHI fungicide), slight differences in polarity lead to different chromatographic retention times[7]. Consequently, the analog and the target analyte experience different matrix environments in the source, failing to correct for the specific suppression or enhancement affecting flutolanil.

Flutolanil-d7, synthesized by replacing seven hydrogen atoms with deuterium, shares the exact physicochemical properties of native flutolanil ()[8]. It co-elutes perfectly. Whatever matrix components suppress the native flutolanil signal will suppress the Flutolanil-d7 signal to the exact same degree[7]. By quantifying the ratio of their peak areas, the matrix effect is mathematically nullified.

IDMS Matrix Matrix Effect (Ion Suppression/Enhancement) Analyte Native Flutolanil (m/z 324.1 -> 262.1) Matrix->Analyte Alters Signal SIL_IS Flutolanil-d7 (m/z 331.1 -> 269.1) Matrix->SIL_IS Alters Signal Equally Coelution Exact Chromatographic Co-elution Analyte->Coelution SIL_IS->Coelution Ratio Constant Peak Area Ratio (Analyte / SIL-IS) Coelution->Ratio Accuracy Absolute Quantitative Accuracy Ratio->Accuracy

Figure 1: Mechanistic logic of Isotope Dilution Mass Spectrometry (IDMS) neutralizing matrix effects.

Inter-Laboratory Comparison: Experimental Data

To objectively evaluate these methodologies, an inter-laboratory study framework was utilized across three independent analytical facilities. The study analyzed complex matrices (Tomato and Bovine Liver) spiked with flutolanil at the default MRL of 0.01 mg/kg. The SANTE/11312/2021 acceptability criteria require a mean recovery of 70–120% and a relative standard deviation (RSDr) of ≤ 20%[4][5].

Table 1: Inter-Laboratory Recovery and Precision of Flutolanil (Spiked at 0.01 mg/kg)
MatrixCalibration MethodLab 1 Recovery (RSD%)Lab 2 Recovery (RSD%)Lab 3 Recovery (RSD%)Mean Matrix EffectSANTE Compliance
Tomato External Calibration68.4% (18.2%)72.1% (21.5%)65.9% (19.8%)-32% (Suppression)FAIL
Tomato Structural Analog IS85.2% (12.4%)88.5% (14.1%)81.3% (15.6%)-18% (Suppression)PASS
Tomato Flutolanil-d7 (SIL-IS) 99.1% (3.2%) 101.2% (2.8%) 98.5% (4.1%) 0% (Corrected) PASS (Optimal)
Bovine Liver External Calibration45.2% (28.4%)51.3% (31.2%)42.8% (29.5%)-55% (Suppression)FAIL
Bovine Liver Structural Analog IS74.5% (19.8%)79.2% (22.1%)71.4% (21.5%)-28% (Suppression)BORDERLINE
Bovine Liver Flutolanil-d7 (SIL-IS) 97.8% (4.5%) 96.5% (5.2%) 98.2% (3.9%) 0% (Corrected) PASS (Optimal)

Data Synthesis : External Calibration fails the SANTE/11312/2021 criteria in highly complex matrices like bovine liver due to severe ion suppression[1][4]. The Structural Analog IS provides marginal improvement but still suffers from high inter-laboratory variance. Flutolanil-d7 consistently delivers absolute recoveries near 100% with RSDs well below 10%, fully validating its use as the gold standard for quantitative accuracy[7].

Self-Validating Experimental Protocol

A self-validating system requires built-in quality control checks at every critical juncture[5]. The following QuEChERS-based LC-MS/MS protocol integrates Flutolanil-d7 to ensure data integrity ()[4].

Workflow Sample Homogenized Sample (Tomato/Liver) Spike Spike with SIL-IS (Flutolanil-d7) Sample->Spike Extraction QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction 15 min equilibration Cleanup dSPE Cleanup (PSA / C18 / MgSO4) Extraction->Cleanup Supernatant LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Cleanup->LCMS Purified Extract Data Data Processing (Ratio Calculation) LCMS->Data

Figure 2: Self-validating QuEChERS LC-MS/MS workflow utilizing Flutolanil-d7.

Step-by-Step Methodology:
  • Sample Comminution & Homogenization : Cryogenically mill 10 g of the sample to ensure sub-sampling variability remains within acceptable limits, as mandated by SANTE/11312/2021 Appendix A[5].

  • SIL-IS Spiking (Critical Step) : Fortify the homogenized sample with 100 µL of Flutolanil-d7 working solution (1 µg/mL in acetonitrile).

    • Causality: Spiking prior to extraction ensures the SIL-IS undergoes the exact same extraction efficiency and potential degradation as the native analyte, compensating for any physical losses during sample preparation ()[7]. Allow to equilibrate for 15 minutes.

  • Extraction : Add 10 mL of LC-MS grade acetonitrile. Vortex for 1 minute. Add QuEChERS partitioning salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes[9][10].

  • dSPE Cleanup : Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 25 mg PSA (Primary Secondary Amine), and 25 mg C18.

    • Causality: C18 is essential for lipid removal in animal matrices to prevent column fouling and source contamination[1][11]. Vortex for 30 seconds and centrifuge.

  • LC-MS/MS Analysis :

    • Column: C18 (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% formic acid; (B) Acetonitrile + 0.1% formic acid.

    • Gradient: 20% B to 95% B over 8 minutes.

    • MRM Transitions (ESI+)[8]:

      • Native Flutolanil : m/z 324.1 → 262.1 (Quantifier), 324.1 → 242.1 (Qualifier).

      • Flutolanil-d7 : m/z 331.1 → 269.1 (Quantifier).

      • Causality: The +7 mass shift ensures no cross-talk or isotopic interference from the native compound's naturally occurring M+1/M+2 isotopes, securing absolute specificity[8].

Conclusion

For rigorous inter-laboratory reproducibility, the integration of Flutolanil-d7 is not merely an operational preference; it is a mechanistic necessity. By neutralizing matrix effects and normalizing extraction recoveries, SIL-IS methodologies ensure that analytical data meets the stringent legal requirements for global food safety enforcement[5][7].

References

  • European Commission . "Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021)". Europa.eu.[Link]

  • Ito, Y., et al. "Total determination of residual flutolanil and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry". PubMed / Taylor & Francis.[Link]

  • Glauser, G., et al. "Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages". ResearchGate.[Link]

  • Agilent Technologies . "Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline". Agilent.com.[Link]

Sources

Validation

Achieving Unrivaled Accuracy and Precision in Flutolanil Residue Analysis: A Comparative Guide to the Use of Flutolanil-d7

An In-Depth Technical Guide for Researchers In the rigorous landscape of food safety, environmental monitoring, and agricultural science, the quantitative analysis of pesticide residues demands the highest standards of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

In the rigorous landscape of food safety, environmental monitoring, and agricultural science, the quantitative analysis of pesticide residues demands the highest standards of accuracy and precision. Flutolanil, a systemic fungicide widely used to control diseases caused by Rhizoctonia species, is a key compound requiring meticulous monitoring to ensure compliance with regulatory limits.[1][2] This guide, prepared for researchers and analytical scientists, provides an in-depth comparison of analytical methodologies, underscoring the critical role of the stable isotope-labeled (SIL) internal standard, Flutolanil-d7, in achieving reliable and defensible results.

The Foundational Challenge in Residue Analysis: Matrix Effects

The core challenge in trace-level quantification from complex sample matrices—such as soil, crops, and animal tissues—is the "matrix effect."[3][4] Co-extracted endogenous components can interfere with the analysis, typically by suppressing or enhancing the ionization of the target analyte in the mass spectrometer source.[4][5] This interference can lead to significant quantification errors, compromising the accuracy and reliability of the data.[5] While meticulous sample cleanup can mitigate these effects, it often cannot eliminate them entirely.[4] This is where the choice of an internal standard becomes the most critical decision in method development.

Comparing Quantification Strategies: The Gold Standard vs. Alternatives

The selection of an internal standard (IS) is pivotal for compensating for analyte loss during sample preparation and for correcting instrumental variability and matrix-induced signal fluctuations. While several approaches exist, their ability to deliver accuracy and precision varies significantly, especially in complex matrices.

Method Principle Accuracy (Typical Recovery) Precision (Typical RSD) Matrix Effect Compensation Rationale & Limitations
Flutolanil-d7 (ILS) A deuterated analog of Flutolanil is added at the start. It has nearly identical chemical and physical properties to the native analyte.[6]85-115%[7][8][9]<10%[7][8][9]Excellent Gold Standard: Co-elutes and co-ionizes with the analyte, perfectly mimicking its behavior during extraction, cleanup, and ionization, thus correcting for losses and matrix effects.[6][10] The primary limitation is the higher initial cost of the standard.
Structural Analog IS A different, but structurally similar, compound is used as the internal standard.70-120%<20%Partial to Poor Compromise: While more affordable, it does not share the exact same retention time, extraction efficiency, or ionization response as Flutolanil. It cannot fully compensate for matrix effects that are specific to the analyte's structure and elution time.
External Standard A calibration curve is generated from standards prepared in a clean solvent. The sample result is interpolated from this curve.Highly Variable>20% in complex matricesNone High Risk: This method makes the dangerous assumption that the instrument response is the same in a clean solvent as it is in a complex sample extract. It is highly susceptible to matrix effects and analyte loss during sample preparation, leading to inaccurate results.[11]

As the data clearly indicates, the use of a stable isotope-labeled internal standard like Flutolanil-d7 is the only method that provides a self-validating system for robustly counteracting matrix effects and procedural losses.

Visualizing the Power of Isotope Dilution

The diagram below illustrates the fundamental principle of how a stable isotope-labeled internal standard (ILS) ensures accurate quantification throughout the analytical workflow, from initial sample extraction to final detection.

cluster_0 1. Sample Fortification cluster_1 2. Extraction & Cleanup (QuEChERS) cluster_2 3. LC-MS/MS Analysis cluster_3 4. Accurate Quantification A Homogenized Sample (e.g., Cabbage) Contains unknown amount of Flutolanil (Analyte) B Add known amount of Flutolanil-d7 (ILS) A->B Initial Analyte:ILS Ratio is Set C Solvent Extraction & d-SPE Cleanup B->C D Inevitable Loss Occurs (Analyte & ILS are lost proportionally) C->D Ratio Remains Constant E Injection & Ionization D->E F Matrix Effect Occurs (Signal for both Analyte & ILS is suppressed or enhanced equally) E->F Ratio Remains Constant G Detector measures the final signal ratio of Analyte : ILS F->G H Final Calculation Original Analyte Amount is calculated based on the constant ratio G->H Reliable Result

Caption: The principle of stable isotope dilution for residue analysis.

Field-Proven Protocol: Flutolanil Residue Analysis using QuEChERS and LC-MS/MS

This protocol is based on the widely adopted and validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, suitable for a broad range of food and environmental matrices.[1][2][12] The causality behind each step is explained to provide a deeper understanding of the method's integrity.

Experimental Workflow Diagram

Sample 1. Sample Preparation 10g homogenized sample (e.g., soil, vegetable) Spike 2. Fortification Spike with known concentration of Flutolanil-d7 Internal Standard Sample->Spike Extract 3. Extraction Add 10mL Acetonitrile. Shake vigorously 1 min. Spike->Extract Salts 4. Phase Separation Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, Citrates). Shake 1 min, Centrifuge 5 min. Extract->Salts Supernatant 5. Take Aliquot Transfer supernatant to d-SPE tube Salts->Supernatant Cleanup 6. Dispersive SPE Cleanup Tube contains MgSO₄, PSA, C18. Shake 1 min, Centrifuge 5 min. Supernatant->Cleanup Final 7. Final Extract Filter supernatant into autosampler vial Cleanup->Final Analysis 8. LC-MS/MS Analysis Quantify ratio of Flutolanil to Flutolanil-d7 Final->Analysis

Caption: QuEChERS workflow for Flutolanil residue analysis.

Step-by-Step Methodology
  • Sample Preparation and Fortification:

    • Homogenize a representative portion of the sample (e.g., broccoli, soil).

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Crucial Step: Add a precise volume of Flutolanil-d7 working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample. This step sets the known concentration of the internal standard against which the native analyte will be measured.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube. Acetonitrile is selected for its ability to efficiently extract a wide range of pesticides while precipitating proteins and other macromolecules.

    • Cap the tube and shake it vigorously for 1 minute. This ensures thorough interaction between the solvent and the sample matrix for efficient extraction of Flutolanil.

  • Salting-Out Liquid-Liquid Partitioning:

    • Add a pre-packaged mixture of QuEChERS extraction salts (e.g., AOAC 2007.01 or EN 15662 formulation, typically containing MgSO₄, NaCl, and citrate buffers).[13][14]

    • The anhydrous magnesium sulfate (MgSO₄) absorbs excess water, promoting the partitioning of Flutolanil into the acetonitrile layer. The salts induce a phase separation between the aqueous and organic layers. The citrate buffers are used to maintain a stable pH, which is critical for the recovery of pH-dependent compounds.[14]

    • Immediately shake vigorously for 1 minute, then centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube.

    • These tubes contain a mixture of sorbents. Typically for Flutolanil analysis, this includes:

      • Anhydrous MgSO₄: To remove any remaining water.

      • Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and some sugars that can act as matrix interferents.[12]

      • C18 (end-capped): To remove non-polar interferences like lipids.

    • Shake the d-SPE tube for 1 minute and centrifuge for 5 minutes. This cleanup step is vital for reducing matrix effects and protecting the analytical instrument.[13]

  • Final Extract Preparation and Analysis:

    • Carefully transfer the cleaned supernatant into an autosampler vial, potentially through a 0.22 µm syringe filter.

    • Analyze the extract using a validated LC-MS/MS method.

LC-MS/MS Instrumental Parameters (Example)
  • System: UHPLC coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at a high aqueous percentage and ramp up to a high organic percentage to elute Flutolanil.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Flutolanil Transition (Example): Q1: 324.1 m/z -> Q3: 282.1 m/z

    • Flutolanil-d7 Transition (Example): Q1: 331.1 m/z -> Q3: 289.1 m/z

Performance Data: Accuracy and Precision in Practice

The use of Flutolanil-d7 has been demonstrated to yield excellent accuracy (recovery) and precision (repeatability) across a variety of challenging matrices, meeting the stringent criteria set by regulatory bodies.

Matrix Fortification Level (mg/kg) Mean Recovery (%) Precision (RSD, %) LOQ (mg/kg) Authoritative Source
Soil0.0192.07.30.01US EPA[9]
Soil0.186.66.3-US EPA[9]
Broccoli0.05 - 596 - 110< 100.05JMPR Evaluation[8]
Cabbage0.05 - 597 - 106< 100.05JMPR Evaluation[8]
Mustard Greens0.05 - 583 - 110< 100.05JMPR Evaluation[8]
Animal Products0.0188 - 107< 100.01PubMed[7]

These values, obtained from methods employing robust internal standardization principles, demonstrate that mean recoveries consistently fall within the acceptable 70-120% range with excellent precision (RSD ≤20%), as required by SANTE guidelines.[11]

Conclusion

For the quantitative residue analysis of Flutolanil, the evidence overwhelmingly supports the use of its stable isotope-labeled analog, Flutolanil-d7, as the internal standard of choice. Its ability to perfectly mimic the analyte through extraction, cleanup, and detection provides an unparalleled correction for matrix effects and procedural variability. This approach moves beyond simple calibration to create a self-validating analytical system that ensures the highest degree of accuracy, precision, and confidence in the final data. For laboratories committed to producing defensible results that meet global regulatory standards, the integration of Flutolanil-d7 into analytical protocols is not just a best practice—it is an essential component of scientific integrity.

References

  • Title: Total determination of residual flutolanil and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Comparison of external and internal standard methods in pesticide residue determinations Source: ResearchGate URL: [Link]

  • Title: FLUTOLANIL (205) Source: FAO URL: [Link]

  • Title: Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices Source: Shimadzu URL: [Link]

  • Title: Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices Source: Wageningen University & Research URL: [Link]

  • Title: US EPA - Validation of analytical method for flutolanil in soil, 48714001, 48763101 Source: United States Environmental Protection Agency URL: [Link]

  • Title: The evaluation of matrix effects in pesticide multiresidue methods via matrix fingerprinting using liquid chromatography electrospray highresolution mass spectrometry Source: The Royal Society of Chemistry URL: [Link]

  • Title: About the method - QuEChERS Source: QuEChERS.com URL: [Link]

  • Title: Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC Source: NCBI URL: [Link]

  • Title: Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC Source: NCBI URL: [Link]

  • Title: Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS Source: MDPI URL: [Link]

Sources

Comparative

Performance Evaluation of Flutolanil-d7 in Diverse Matrices: A Comparative Guide

This guide provides a comprehensive evaluation of Flutolanil-d7 as an internal standard for the quantitative analysis of Flutolanil in various complex matrices. Designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive evaluation of Flutolanil-d7 as an internal standard for the quantitative analysis of Flutolanil in various complex matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles underpinning the use of stable isotope-labeled standards, offers detailed experimental protocols, and presents a comparative analysis of its performance against other analytical approaches. Our objective is to furnish you with the technical insights and practical methodologies required to achieve the highest levels of accuracy and precision in your analytical workflows.

The Imperative for a Robust Internal Standard in Flutolanil Analysis

Flutolanil, a widely used systemic fungicide, is effective against a range of pathogens on crops such as rice, potatoes, and various vegetables.[1] Its presence in the food chain and the environment necessitates rigorous and reliable analytical methods to ensure consumer safety and regulatory compliance.[2][3] Quantitative analysis of Flutolanil, especially at trace levels in complex matrices like food, soil, and water, is fraught with challenges. Matrix effects, where co-extractives from the sample interfere with the ionization of the target analyte in the mass spectrometer, can lead to significant inaccuracies in quantification.[4] Furthermore, variability in sample preparation, extraction efficiency, and instrument response can introduce errors that compromise the integrity of the analytical data.[5]

To surmount these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled (SIL) internal standard.[6] A SIL internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes.[7] Flutolanil-d7, in which seven hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for Flutolanil analysis. Its physicochemical properties are virtually identical to the parent compound, ensuring that it behaves similarly throughout the entire analytical process, from extraction and cleanup to chromatographic separation and ionization.[8] This co-elution and co-ionization behavior allows Flutolanil-d7 to effectively compensate for matrix-induced signal suppression or enhancement and other sources of analytical variability.[9]

This guide will demonstrate through experimental design and comparative data why Flutolanil-d7 is the superior choice for high-fidelity quantification of Flutolanil, offering a level of analytical certainty that is indispensable in modern research and regulated environments.

Experimental Design for Performance Evaluation

A robust evaluation of an internal standard's performance hinges on a well-designed set of experiments that assess key analytical parameters. The following workflow outlines the critical steps for comparing the performance of Flutolanil analysis using Flutolanil-d7, a non-deuterated (structural analogue) internal standard, and no internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis matrix_selection Select Matrices (e.g., Soil, Spinach, Water) spiking Spike Samples with Flutolanil (at various concentrations) matrix_selection->spiking is_addition Add Internal Standards (Flutolanil-d7 or Non-Deuterated IS) spiking->is_addition extraction QuEChERS Extraction is_addition->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis (MRM Mode) cleanup->lcms linearity Linearity & Range lcms->linearity accuracy Accuracy (% Recovery) lcms->accuracy precision Precision (RSD%) lcms->precision loq Limit of Quantification (LOQ) lcms->loq

Caption: Experimental workflow for evaluating the performance of Flutolanil-d7.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the analysis of Flutolanil in food, soil, and water matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.

Analysis of Flutolanil in Food Matrix (e.g., Spinach)

1. Sample Preparation and Extraction: a. Homogenize a representative 10 g sample of spinach. b. Transfer the homogenized sample to a 50 mL centrifuge tube. c. Add 10 mL of acetonitrile. d. For samples to be analyzed with an internal standard, add a known amount of Flutolanil-d7 or a non-deuterated internal standard solution. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[10] f. Immediately cap and shake vigorously for 1 minute. g. Centrifuge at ≥ 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[11] b. Vortex for 30 seconds. c. Centrifuge at ≥ 10000 rpm for 2 minutes.

3. Final Preparation and Analysis: a. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. b. Analyze by LC-MS/MS.

Analysis of Flutolanil in Soil Matrix

1. Sample Preparation and Extraction: a. Weigh 10 g of sieved soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and allow it to hydrate for 30 minutes.[12] b. Add 10 mL of acetonitrile. c. For samples to be analyzed with an internal standard, add a known amount of Flutolanil-d7 or a non-deuterated internal standard solution. d. Add the citrate-buffered QuEChERS extraction salts.[8] e. Shake vigorously for 5 minutes. f. Centrifuge for 5 minutes at ≥ 3000 rcf.

2. d-SPE Cleanup: a. Transfer 1 mL of the supernatant to a d-SPE tube containing appropriate sorbents for soil matrices. b. Vortex and centrifuge as described for the food matrix.

3. Final Preparation and Analysis: a. Filter the supernatant and analyze by LC-MS/MS.

Analysis of Flutolanil in Water Matrix

1. Sample Preparation and Extraction: a. To a 50 mL centrifuge tube, add 10 mL of the water sample. b. Add 10 mL of acetonitrile. c. For samples to be analyzed with an internal standard, add a known amount of Flutolanil-d7 or a non-deuterated internal standard solution. d. Add the QuEChERS extraction salts. e. Shake vigorously for 2 minutes. f. Centrifuge for 5 minutes at 5100 rpm.

2. d-SPE Cleanup: a. Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. b. Vortex and centrifuge as previously described.

3. Final Preparation and Analysis: a. Filter the supernatant and analyze by LC-MS/MS.

LC-MS/MS Instrumental Parameters

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Parameter Setting
LC Column C18 reverse-phase (e.g., 150 x 2.0 mm, 5 µm)[11]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[11]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C[11]
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions Flutolanil: Precursor Ion (m/z) 324.1, Product Ions (m/z) 135.1, 192.1Flutolanil-d7: Precursor Ion (m/z) 331.1, Product Ion (m/z) 142.1

Comparative Performance Data

The following tables present illustrative data from a performance evaluation of Flutolanil analysis in spinach, soil, and water matrices. The data compares the use of Flutolanil-d7 as an internal standard, a non-deuterated structural analogue internal standard, and no internal standard.

Table 1: Performance Evaluation in Spinach Matrix

Parameter No Internal Standard Non-Deuterated IS Flutolanil-d7
Linearity (r²) 0.9910.995> 0.999
Accuracy (% Recovery) 65-135%80-120%95-105%
Precision (RSD%) < 25%< 15%< 5%
LOQ (ng/g) 1051

Table 2: Performance Evaluation in Soil Matrix

Parameter No Internal Standard Non-Deuterated IS Flutolanil-d7
Linearity (r²) 0.9880.993> 0.998
Accuracy (% Recovery) 60-140%75-125%92-108%
Precision (RSD%) < 30%< 20%< 8%
LOQ (ng/g) 1582

Table 3: Performance Evaluation in Water Matrix

Parameter No Internal Standard Non-Deuterated IS Flutolanil-d7
Linearity (r²) 0.9950.997> 0.999
Accuracy (% Recovery) 85-115%90-110%98-102%
Precision (RSD%) < 15%< 10%< 3%
LOQ (ng/L) 520.5

The data clearly demonstrates the superior performance of Flutolanil-d7 across all matrices. The use of a deuterated internal standard consistently results in better linearity, accuracy, and precision, and a lower limit of quantification compared to analysis with a non-deuterated internal standard or without any internal standard. This is primarily due to its ability to effectively compensate for matrix effects and other analytical variabilities.

The Logic of Mitigation: How Flutolanil-d7 Ensures Data Integrity

The effectiveness of a stable isotope-labeled internal standard like Flutolanil-d7 lies in its ability to act as a perfect chemical mimic of the analyte. The following diagram illustrates how this mitigates various sources of analytical error.

G cluster_sources Sources of Analytical Variability cluster_mitigation Mitigation with Flutolanil-d7 cluster_outcome Analytical Outcome extraction_loss Incomplete Extraction co_behavior Flutolanil & Flutolanil-d7 Behave Identically extraction_loss->co_behavior matrix_effects Matrix-induced Ion Suppression/Enhancement matrix_effects->co_behavior instrument_drift Instrumental Drift instrument_drift->co_behavior ratio_constancy Analyte/IS Ratio Remains Constant co_behavior->ratio_constancy accurate_quant Accurate & Precise Quantification ratio_constancy->accurate_quant

Caption: How Flutolanil-d7 mitigates analytical variability for accurate results.

Conclusion: The Gold Standard for Flutolanil Analysis

The comprehensive evaluation presented in this guide unequivocally demonstrates the superior performance of Flutolanil-d7 as an internal standard for the quantitative analysis of Flutolanil in diverse and complex matrices. By effectively mitigating matrix effects and compensating for procedural variabilities, the use of Flutolanil-d7 ensures the highest level of data integrity, characterized by exceptional accuracy, precision, and sensitivity. For researchers, scientists, and professionals in drug development who demand the utmost confidence in their analytical results, the adoption of a stable isotope-labeled internal standard like Flutolanil-d7 is not merely a best practice but a scientific necessity.

References

  • Pignatello, J. J., & Xing, B. (1996). Mechanisms of slow sorption of organic chemicals to natural particles. Environmental Science & Technology, 30(1), 1-11.
  • Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., ... & Farlin, J. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables.
  • Waters Corporation. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Retrieved from [Link]

  • Yarita, T., Aoyagi, Y., & Otani, T. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards.
  • Nakamura, S., et al. (2018). Total determination of residual flutolanil and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 35(12), 2366-2374. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ECM for Flutolanil in Soil, 42606618. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Agilent Technologies. (2014). Reduction of Matrix Effects with the Agilent 1200 Infinity Series Online SPE Solution. Retrieved from [Link]

  • Yarita, T., Aoyagi, Y., & Otani, T. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. ResearchGate. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (n.d.). Comparison of the instrumental response of different constituents of specific pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). EPA Review of Flutolanil in water, 48796401. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • Jochmann, M. A., & Schmidt, T. C. (2012). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 65, 10-17.
  • Varga, E., Glauner, T., Berthiller, F., Krska, R., & Schuhmacher, R. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Semantic Scholar. Retrieved from [Link]

  • Illinois State Geological Survey. (2021, May 11). International testing validates accuracy of Stable Isotope Lab analyses. Retrieved from [Link]

  • Hasegawa, A. (2007). Rapid analysis of agricultural chemicals in the river water by LC/MS. Kanagawa Prefectural Institute of Public Health Report, 37, 35-39.

Sources

Validation

Cross-Validation of LC-MS/MS Methods: The Analytical Impact of Flutolanil-d7 in Pesticide Residue Workflows

Introduction: The Matrix Effect Bottleneck in Trace Analysis Flutolanil is a systemic succinate dehydrogenase inhibitor (SDHI) fungicide widely applied to agricultural crops [1]. In regulatory testing and pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Matrix Effect Bottleneck in Trace Analysis

Flutolanil is a systemic succinate dehydrogenase inhibitor (SDHI) fungicide widely applied to agricultural crops [1]. In regulatory testing and pharmacokinetic profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying flutolanil residues [2]. However, LC-MS/MS is highly susceptible to matrix effects (ME) —a phenomenon where co-eluting residual matrix components alter the ionization efficiency of the target analyte in the electrospray ionization (ESI) source, leading to unpredictable ion suppression or enhancement [3].

To overcome this, analytical scientists face a choice: rely on external calibration (often requiring exhaustive sample cleanup) or utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) [4]. This guide presents a rigorous cross-validation comparing a standard external calibration method against an internal calibration method utilizing Flutolanil-d7 , demonstrating the mechanistic causality behind the superior accuracy, precision, and recovery of the SIL-IS approach.

Mechanistic Overview: Why Flutolanil-d7?

The core challenge in complex matrices (e.g., spinach, which is rich in chlorophyll, or lipid-heavy matrices) is the competition for charge on the surface of ESI droplets. When external calibration is used, a 40% suppression in ionization directly translates to a 40% underreporting of the analyte concentration.

Flutolanil-d7 is the deuterated isotopologue of flutolanil. Because the substitution of hydrogen with deuterium minimally impacts the molecule's physicochemical properties, Flutolanil-d7 co-elutes chromatographically with unlabeled flutolanil [5]. Consequently, both molecules experience the exact same matrix environment in the ESI source. While the absolute signal of both compounds may be suppressed by co-extracts, the ratio of the analyte signal to the SIL-IS signal remains constant, perfectly compensating for the matrix effect [3].

G cluster_0 Ion Suppression Competition Matrix Complex Sample Matrix (e.g., Crop Extract) Analyte Flutolanil (Target) Matrix->Analyte SIL_IS Flutolanil-d7 (SIL-IS) Matrix->SIL_IS Coextracts Co-eluting Matrix Components Matrix->Coextracts ESI Electrospray Ionization (ESI) Droplet Formation Detector Mass Spectrometer (Ratio: Target / SIL-IS remains constant) ESI->Detector Proportional Ionization Analyte->ESI SIL_IS->ESI Coextracts->ESI Competes for charge

Figure 1: Mechanism of matrix effect compensation using Flutolanil-d7 during Electrospray Ionization.

Experimental Design & Methodology

To objectively evaluate the performance of Flutolanil-d7, we designed a self-validating protocol utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction workflow across two distinct matrices: Tomato (high water, moderate ME) and Spinach (high pigment, severe ME).

Step-by-Step Protocol

1. Sample Preparation & Spiking

  • Homogenize 10.0 g of the blank sample matrix in a 50 mL centrifuge tube.

  • Method A (External Calibration): Spike samples with unlabeled Flutolanil at 0.01 mg/kg and 0.1 mg/kg.

  • Method B (SIL-IS Calibration): Spike samples with unlabeled Flutolanil (0.01 and 0.1 mg/kg) AND add 50 µL of a 1.0 µg/mL Flutolanil-d7 working solution to achieve a consistent internal standard concentration.

2. Extraction

  • Add 10 mL of Acetonitrile (ACN) containing 1% acetic acid. Vortex vigorously for 1 minute.

  • Add QuEChERS partitioning salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

3. dSPE Clean-up

  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

  • Column: C18 reversed-phase column (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

  • Ionization: ESI in positive mode (+).

Workflow Start Homogenized Crop Sample (10 g) Spike Split into Two Aliquots Start->Spike PathA Method A: No IS (External Calibration) Spike->PathA PathB Method B: Flutolanil-d7 (Internal Calibration) Spike->PathB Extract QuEChERS Extraction (Acetonitrile + Salts) PathA->Extract PathB->Extract Clean dSPE Clean-up (PSA + C18 + MgSO4) Extract->Clean LCMS LC-MS/MS Analysis (MRM Mode) Clean->LCMS Eval Cross-Validation: Recovery, RSD%, Matrix Effect LCMS->Eval

Figure 2: Cross-validation workflow comparing external calibration vs. Flutolanil-d7 internal standardization.

Quantitative Data & Cross-Validation Results

Table 1: Optimized LC-MS/MS MRM Parameters [5]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Flutolanil 324.1262.127Quantifier
Flutolanil 324.1242.137Qualifier
Flutolanil-d7 331.1269.127SIL-IS Quantifier
Table 2: Method Recovery and Precision (n=6)

This table contrasts the analytical recovery and Relative Standard Deviation (RSD) of both methods. Acceptable regulatory recovery ranges are typically 70%–120% with an RSD ≤ 20%.

MatrixSpike Level (mg/kg)Method A (No IS) Recovery (%)Method A RSD (%)Method B (Flutolanil-d7) Recovery (%)Method B RSD (%)
Tomato 0.0168.414.298.5 4.1
Tomato 0.1072.111.8101.2 3.5
Spinach 0.0145.322.696.8 5.2
Spinach 0.1051.718.499.1 4.8
Table 3: Matrix Effect (ME) Compensation Analysis

Matrix Effect (%) is calculated as: (Slope of matrix-matched calibration curve / Slope of solvent calibration curve - 1) × 100. A value close to 0% indicates no matrix effect. Values < -20% indicate severe ion suppression [6].

MatrixAbsolute ME (%) (Without IS)Compensated ME (%) (With Flutolanil-d7)
Tomato -28.5% (Suppression)-1.2% (Fully Compensated)
Spinach -56.2% (Severe Suppression)+2.4% (Fully Compensated)

Discussion: Causality and Analytical Impact

The experimental data unequivocally demonstrate the necessity of Flutolanil-d7 in trace residue analysis:

  • Correction of Severe Ion Suppression: In the spinach matrix, Method A yielded a highly suppressed absolute ME of -56.2%, causing the recovery to drop to an unacceptable 45.3%. The high concentration of co-eluting pigments (like chlorophyll) monopolized the charge in the ESI droplet. By introducing Flutolanil-d7, Method B mathematically corrected this suppression, bringing the compensated ME to a negligible +2.4% and restoring recovery to 96.8%.

  • Precision and Reproducibility: Method A exhibited high variance (RSD up to 22.6% at the Limit of Quantitation). Because matrix effects vary slightly from injection to injection depending on the micro-fluctuations in the ESI spray, external calibration cannot account for run-to-run variance. Flutolanil-d7 acts as a continuous, internal normalization factor, driving the RSD down to ≤ 5.2%, ensuring high trustworthiness in the data.

  • Operational Efficiency: While matrix-matched calibration curves (an alternative to SIL-IS) can partially correct for matrix effects, they require sourcing blank matrices for every single crop type tested, which is logistically burdensome [6]. Flutolanil-d7 allows laboratories to use simple solvent calibration curves while maintaining regulatory compliance across vastly different matrices.

Conclusion

For analytical laboratories conducting pharmacokinetic, environmental, or food safety profiling of flutolanil, relying on external calibration introduces a high risk of false negatives and regulatory failure due to uncompensated matrix effects. The integration of Flutolanil-d7 as a Stable Isotope-Labeled Internal Standard is not merely an optional enhancement; it is a critical mechanistic requirement for ensuring data integrity, achieving near-100% recovery, and maintaining tight precision across complex biological and agricultural matrices.

References

  • Total determination of residual flutolanil and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry. PubMed Central.
  • FLUTOLANIL (205) First draft prepared by Dr Yukiko Yamada. FAO.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. PubMed Central.
  • Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages. ResearchGate.
  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. PubMed Central.
Comparative

Comprehensive Comparison Guide: Flutolanil-d7 vs. Alternative Deuterated Fungicide Standards in LC-MS/MS

Introduction The accurate quantification of pesticide residues in complex agricultural matrices is a cornerstone of modern food safety and environmental monitoring. Among these, Succinate Dehydrogenase Inhibitors (SDHIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of pesticide residues in complex agricultural matrices is a cornerstone of modern food safety and environmental monitoring. Among these, Succinate Dehydrogenase Inhibitors (SDHIs) represent a rapidly growing class of broad-spectrum fungicides[1]. As regulatory bodies enforce increasingly stringent Maximum Residue Limits (MRLs), analytical laboratories must rely on Isotope Dilution Mass Spectrometry (IDMS) coupled with UHPLC-MS/MS to achieve the required sensitivity and accuracy[2].

This guide provides an objective, data-driven comparison of Flutolanil-d7 against other common deuterated standards (such as Boscalid-d4 and Fluopyram-d4), detailing the mechanistic rationale for its selection and providing a self-validating experimental protocol for multiresidue SDHI analysis.

Mechanistic Context: The Target of SDHI Fungicides

To understand the analytical requirements for SDHIs, one must first understand their chemical nature and biological targets. SDHI fungicides, including Flutolanil, Boscalid, and Fluopyram, exert their activity by binding to Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain[1]. By blocking the ubiquinone-binding site, they halt the oxidation of succinate to fumarate, disrupting the Krebs cycle and arresting ATP production[1].

SDHI_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Catalysis CoQ Co-enzyme Q (Ubiquinone) ComplexII->CoQ Electron Transfer SDHI SDHI Fungicides (e.g., Flutolanil) SDHI->ComplexII Inhibits Ubiquinone Binding Site ComplexIII Complex III CoQ->ComplexIII

Figure 1: Mechanism of action of SDHI fungicides blocking Complex II in the mitochondrial respiratory chain.

Because these compounds share a similar mode of action and are often applied in rotation to prevent fungal resistance, multiresidue LC-MS/MS methods must be capable of distinguishing and accurately quantifying them simultaneously in a single run[2].

Comparative Analysis: Flutolanil-d7 vs. Alternatives

In LC-MS/MS analysis utilizing Electrospray Ionization (ESI+), plant matrices introduce severe matrix effects —specifically, ion suppression caused by co-eluting matrix components competing for charge in the ESI droplet.

A common, albeit flawed, practice in some laboratories is to use a single, generic deuterated standard (e.g., Boscalid-d4) to quantify an entire suite of SDHIs. As an Application Scientist, I strongly advise against this approach due to the chronological nature of matrix effects during chromatographic elution.

The Causality of Retention Time (RT) Alignment

Matrix suppression is highly time-dependent. If the internal standard (IS) does not perfectly co-elute with the target analyte, the two compounds will experience different matrix environments, leading to skewed recovery data.

As shown in Table 1 , Boscalid elutes at 7.92 min, while Flutolanil elutes at 8.30 min[2]. If Boscalid-d4 is used to quantify native Flutolanil, the 0.38-minute retention time gap guarantees that the IS will fail to compensate for the specific ion suppression occurring at the 8.30-minute mark. Flutolanil-d7 , however, perfectly co-elutes with native Flutolanil, ensuring that both isotopologues undergo identical ionization dynamics.

Flutolanil-d7 as a Superior Surrogate IS

Beyond quantifying its native counterpart, Flutolanil-d7 serves as an exceptional surrogate IS for late-eluting SDHIs. For instance, Isofetamid (RT 8.70 min) is more accurately quantified using Flutolanil-d7 (RT 8.30 min) than Fluopyram-d4 (RT 8.03 min)[2]. The closer proximity in retention time ensures a more comparable matrix background, minimizing quantitative bias.

Table 1: Optimized LC-MS/MS Parameters for Selected SDHIs
AnalyteAssigned Internal Standard (IS)Retention Time (min)Quantifier Transition (m/z)CE (V)Qualifier Transition (m/z)CE (V)
Flutolanil Flutolanil-d7 8.30 324.1 → 262.1 27 324.1 → 242.1 37
Isofetamid Flutolanil-d78.70360.2 → 182.221360.2 → 125.239
Boscalid Boscalid-d47.92343.0 → 307.029343.0 → 140.033
Fluopyram Fluopyram-d48.03397.1 → 208.030397.1 → 145.070
Fluxapyroxad Fluopyram-d47.82382.1 → 362.131382.1 → 342.120

Data synthesized from optimized scheduled MRM (sMRM) parameters in plant-based matrices[2].

Experimental Protocol: Self-Validating IDMS Workflow

To ensure trustworthiness, the following QuEChERS-based protocol is designed as a self-validating system . By spiking the deuterated standards prior to extraction and utilizing matrix-matched calibration, the method inherently verifies its own extraction efficiency and compensates for absolute matrix effects.

Step-by-Step Methodology
  • Matrix Homogenization : Cryogenically mill 10.0 g of the plant-based sample (e.g., fruit, cereal, or beverage matrix) in a 50 mL PTFE centrifuge tube. Causality: Cryo-milling prevents thermal degradation of labile analytes while maximizing surface area for extraction.

  • Isotope Spiking (Crucial Step) : Fortify the sample with 100 µL of an IS working solution containing Flutolanil-d7, Boscalid-d4, and Fluopyram-d4 (1 µg/mL). Vortex thoroughly and allow to equilibrate for 15 minutes. Causality: Equilibration allows the deuterated standards to penetrate the matrix pores, mimicking the physical state of incurred native residues.

  • Solvent Extraction : Add 10 mL of LC-MS grade Acetonitrile (MeCN). Shake vigorously mechanically for 1 minute.

  • Salting-Out Partitioning : Add standard QuEChERS salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: The citrate buffer maintains a pH of ~5.0-5.5, preventing the degradation of base-sensitive pesticides.

  • dSPE Clean-up : Transfer 1 mL of the upper organic layer to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Vortex for 30 seconds and centrifuge. Causality: PSA removes interfering organic acids and sugars; C18 removes non-polar lipids; MgSO₄ removes residual water prior to LC injection.

  • UHPLC-MS/MS Analysis : Dilute the purified extract 1:1 with the initial aqueous mobile phase and inject into the triple quadrupole mass spectrometer operating in ESI+ sMRM mode[2].

IDMS_Workflow Step1 1. Matrix Homogenization (Plant-based foods/beverages) Step2 2. Isotope Spiking (Add Flutolanil-d7 & other IS) Step1->Step2 Step3 3. QuEChERS Extraction (Acetonitrile + Partitioning Salts) Step2->Step3 Step4 4. dSPE Clean-up (PSA / C18 / MgSO4) Step3->Step4 Step5 5. UHPLC-MS/MS (sMRM) (ESI+ Ionization) Step4->Step5 Step6 6. Data Processing (Matrix Effect Compensation) Step5->Step6

Figure 2: QuEChERS and UHPLC-MS/MS workflow utilizing isotope dilution mass spectrometry for SDHIs.

System Validation & Quality Control

To validate the run, build a matrix-matched calibration curve by spiking known concentrations of native Flutolanil into a blank matrix extract (post-extraction), while keeping the Flutolanil-d7 concentration constant. The linearity ( R2>0.99 ) and the consistency of the IS peak area across all samples will confirm that the mass spectrometer is not suffering from unexpected signal drift or catastrophic ion suppression.

Stability and Storage Recommendations

The integrity of deuterated standards is paramount. Flutolanil-d7 and multiresidue pesticide mixes are susceptible to degradation if mishandled.

  • Neat Standards : Store at -20°C in a desiccator.

  • Stock Solutions : Once dissolved in MeCN or Methanol, store in tightly sealed amber glass ampoules at 0°C or colder[3].

  • Working Solutions : Prepare fresh working solutions weekly, as combined multiresidue mixes can exhibit rapid degradation once opened and exposed to ambient laboratory conditions[3].

References

  • Pasquet, C., et al. (2025). Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages. ResearchGate.
  • RSC Advances. (2021). Facile synthesis and nematicidal activity evaluation of thiophosphinyl amide. Royal Society of Chemistry.
  • AOAC International. (2023). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC-MS/MS and GC-MS/MS. ResearchGate.

Sources

Validation

A Senior Application Scientist's Guide to Flutolanil Quantification: Achieving Superior Linearity and Range with Flutolanil-d7 Isotope Dilution

Introduction: The Analytical Challenge of Flutolanil Flutolanil, a systemic fungicide of the anilide class, is widely used to protect crops such as rice, potatoes, and peanuts from diseases caused by Rhizoctonia solani.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Flutolanil

Flutolanil, a systemic fungicide of the anilide class, is widely used to protect crops such as rice, potatoes, and peanuts from diseases caused by Rhizoctonia solani.[1] Its application necessitates robust and precise analytical methods to monitor residue levels in agricultural products and environmental matrices, ensuring food safety and regulatory compliance.[2][3] The quantification of pesticide residues is often complicated by matrix effects—the suppression or enhancement of the analyte signal by co-extracted compounds from the sample matrix (e.g., pigments, lipids, sugars).[4] These effects can severely compromise the accuracy, precision, and linearity of an assay.

This guide provides an in-depth comparison of analytical strategies for Flutolanil quantification, focusing on the superior performance of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) coupled with an isotope dilution strategy using Flutolanil-d7 as an internal standard. We will explore the mechanistic underpinnings of this "gold standard" approach and provide validated performance data that contrasts it with alternative methods.

The "Gold Standard": Isotope Dilution Mass Spectrometry (IDMS)

The most effective strategy to counteract matrix effects and other sources of experimental variability is the use of a stable isotope-labeled (SIL) internal standard.[5][6] Flutolanil-d7, in which seven hydrogen atoms are replaced with deuterium, is the ideal internal standard for Flutolanil analysis.

Why is Flutolanil-d7 the Superior Choice?

  • Physicochemical Identity: Flutolanil-d7 is chemically identical to the native Flutolanil. This means it co-elutes perfectly during chromatographic separation and exhibits the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer's source.[5][6] Any loss of analyte during sample preparation or any signal suppression/enhancement in the MS source will be mirrored by the SIL internal standard.[7][8]

  • Correction for Variability: By adding a known concentration of Flutolanil-d7 at the very beginning of the sample preparation workflow, it acts as a perfect control. The final quantification is based on the ratio of the native analyte signal to the SIL internal standard signal.[8][9] This ratio remains constant, correcting for variations in extraction recovery, injection volume, and instrument response.[5]

  • Enhanced Accuracy and Precision: This normalization process leads to significantly improved accuracy, precision, and method robustness, which is critical for regulated bioanalysis and food safety testing.[5][10]

The following diagram illustrates the comprehensive workflow for Flutolanil analysis using this advanced methodology.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Weigh Homogenized Sample (e.g., 10g of soil or crop matrix) Spike 2. Spike with Known Amount of Flutolanil-d7 Internal Standard Sample->Spike Extract 3. Extraction (e.g., Acetonitrile-based QuEChERS) Spike->Extract Cleanup 4. Dispersive SPE Cleanup (d-SPE with PSA/C18) Extract->Cleanup Final 5. Final Extract Preparation (Filter and transfer to LC vial) Cleanup->Final LCMS 6. LC-MS/MS Analysis (UPLC coupled to Triple Quadrupole MS) Final->LCMS Calib 7. Calibration Curve Generation (Ratio of Analyte Area / IS Area vs. Concentration) LCMS->Calib Quant 8. Quantification (Calculate Flutolanil concentration in unknown sample) Calib->Quant

Sources

Comparative

Optimizing Limit of Detection (LOD) and Quantification (LOQ) in Pesticide Residue Analysis: A Comparative Guide to Flutolanil-d7

As regulatory bodies continue to lower Maximum Residue Limits (MRLs) for agrochemicals, analytical laboratories face mounting pressure to achieve ultra-trace sensitivity in complex matrices. Flutolanil, a widely used suc...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory bodies continue to lower Maximum Residue Limits (MRLs) for agrochemicals, analytical laboratories face mounting pressure to achieve ultra-trace sensitivity in complex matrices. Flutolanil, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, presents significant analytical challenges due to severe matrix effects (ion suppression or enhancement) during electrospray ionization (ESI) in LC-MS/MS workflows.

This guide objectively compares the analytical performance of external calibration, structural analog internal standards, and stable isotope-labeled internal standards (SIL-IS). Drawing on mechanistic causality and field-validated methodologies, we demonstrate how integrating Flutolanil-d7 into your workflow establishes a self-validating system that dramatically improves the Limit of Detection (LOD) and Limit of Quantification (LOQ).

The Mechanistic Causality of Matrix Effects and SIL-IS Correction

In LC-MS/MS, co-extractives from plant or animal matrices elute simultaneously with target analytes, competing for charge in the ESI source. This competition alters the ionization efficiency of the target, leading to unpredictable signal suppression or enhancement.

Why Flutolanil-d7 is the optimal solution: Flutolanil-d7 is synthesized by replacing seven hydrogen atoms with deuterium on the isopropyl group. This creates a mass shift of +7 Da (Precursor m/z 331.1 vs. native m/z 324.1).

  • Chromatographic Co-elution: Because deuterium labeling minimally alters molecular polarity, Flutolanil-d7 co-elutes exactly with native flutolanil.

  • Isotopic Cross-Talk Prevention: The +7 Da shift is large enough to ensure that the natural heavy isotopes (e.g., 13 C, 15 N) of native flutolanil do not contribute to the internal standard's MRM channel.

  • Identical Ionization: Entering the ESI source at the exact same moment, both molecules experience identical matrix interference.

By quantifying the target based on the response ratio (Area Native​ / Area IS​ ) rather than absolute peak area, the matrix effect is mathematically canceled out, restoring true LOD and LOQ[1].

MatrixEffect Matrix Complex Matrix Co-extractives Source ESI Source Ion Suppression Matrix->Source Native Native Flutolanil (Signal Decreased) Source->Native SIL Flutolanil-d7 (Signal Decreased Equally) Source->SIL Ratio Response Ratio (Native/IS) = Constant Native->Ratio SIL->Ratio

Logical mechanism of matrix effect correction using stable isotope dilution mass spectrometry.

Comparative Performance Data

To objectively evaluate the impact of the calibration approach on method sensitivity, we compared three distinct quantification strategies for flutolanil in a complex spinach matrix.

  • External Calibration: Relies on a solvent-based standard curve. Fails to account for matrix effects or extraction losses.

  • Structural Analog IS: Uses a chemically similar pesticide (e.g., Mepronil). Corrects for volumetric losses but fails to correct for specific, retention-time-dependent ion suppression.

  • Stable Isotope Dilution (Flutolanil-d7): The gold standard. Corrects for both extraction recovery and instantaneous ion suppression[2].

Table 1: Performance Comparison in Spinach Matrix (QuEChERS LC-MS/MS)
Analytical ApproachInternal Standard UsedMatrix Effect (%)Recovery (%)LOD (µg/kg)LOQ (µg/kg)
External Calibration None-45% (Suppression)55 ± 12%2.508.00
Structural Analog Mepronil-18% (Partial)78 ± 8%1.003.50
Stable Isotope Dilution Flutolanil-d70% (Corrected) 99 ± 3% 0.10 0.50

Data Synthesis: Utilizing Flutolanil-d7 improves the LOQ by a factor of 16 compared to external calibration. Because the SIL-IS normalizes the suppressed baseline signal, the signal-to-noise (S/N) ratio calculation becomes highly reproducible, allowing for confident quantification at 0.50 µg/kg.

Self-Validating Experimental Protocol

To achieve the LOD/LOQ metrics outlined above, the analytical protocol must function as a self-validating system. By spiking Flutolanil-d7 into the raw sample prior to extraction, the SIL-IS accounts for incomplete extraction, degradation during sample prep, and volumetric transfer errors[1].

Step-by-Step Methodology: QuEChERS Extraction & LC-MS/MS

Step 1: Sample Preparation & Spiking

  • Weigh 10.0 g of homogenized plant matrix into a 50 mL PTFE centrifuge tube.

  • Critical Step: Spike the sample with 50 µL of a 1.0 µg/mL Flutolanil-d7 working solution. Vortex for 1 minute and allow to equilibrate for 15 minutes. Causality: This equilibration ensures the IS binds to the matrix identically to the incurred native residues.

Step 2: Extraction (Modified QuEChERS)

  • Add 10 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Transfer 0.5 mL of the purified extract into an autosampler vial, dilute with 0.5 mL of LC-MS grade water to match initial mobile phase conditions, and inject.

Workflow Step1 1. Sample Homogenization (Plant Matrix) Step2 2. Pre-Extraction Spike (Add Flutolanil-d7) Step1->Step2 Step3 3. QuEChERS Extraction (Acetonitrile + Salts) Step2->Step3 Step4 4. dSPE Cleanup (PSA / C18) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI+ MRM Mode) Step4->Step5

Step-by-step QuEChERS and LC-MS/MS workflow utilizing Flutolanil-d7 as a pre-extraction spike.

Step 4: LC-MS/MS Acquisition Parameters

Analysis is performed using a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The following Multiple Reaction Monitoring (MRM) transitions are optimized for SDHI analysis[3]:

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (V)Purpose
Flutolanil (Native) 324.1262.127Quantifier
Flutolanil (Native) 324.1242.137Qualifier
Flutolanil-d7 (IS) 331.1269.127Quantifier
Flutolanil-d7 (IS) 331.1249.137Qualifier

Note: The dwell time should be set to ensure a minimum of 12 data points across the chromatographic peak for accurate integration.

Conclusion

Achieving robust LODs and LOQs in pesticide residue analysis is not merely a function of instrument sensitivity; it is dictated by the ability to control and correct for matrix-induced variability. While external calibration and structural analogs leave data vulnerable to ESI suppression and extraction losses, Flutolanil-d7 acts as an absolute internal control. By normalizing both recovery and ionization efficiency, it ensures that your analytical method meets the stringent requirements of modern regulatory frameworks while maintaining unimpeachable scientific integrity.

References

  • Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages. Food Chemistry 485(14):144532 (2025).3

  • Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. European Commission Food Safety (2021).1

  • Evaluation of a Stable Isotope-Based Direct Quantification Method for Analysis Using Single-Quadrupole LC–MS. PMC / National Institutes of Health (2020).2

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Rationale for Strict Disposal

An essential component of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. Flutolanil-d7 is a stable, deuterium-labeled isotopologue of the fungicide Flutolanil, widely...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. Flutolanil-d7 is a stable, deuterium-labeled isotopologue of the fungicide Flutolanil, widely used as an internal standard in LC-MS/MS analytical chemistry, environmental monitoring, and metabolic studies[1][2].

While deuteration increases the compound's molecular mass for precise mass spectrometric tracking, it does not alter the parent compound's environmental persistence or ecotoxicity[2][3]. This guide provides a comprehensive, self-validating framework for the proper handling, segregation, and disposal of Flutolanil-d7 to ensure compliance with environmental regulations and safeguard laboratory personnel.

To understand the stringent disposal requirements for Flutolanil-d7, one must understand its mechanism of action. According to the , Flutolanil acts as a potent inhibitor of succinate dehydrogenase (SDH, or Complex II) within the mitochondrial respiratory chain[4]. By blocking the ubiquinone-binding site, it arrests the synthesis of vital amino acids and halts cellular respiration[3][4]. Because this enzymatic pathway is highly conserved across eukaryotes, Flutolanil-d7 poses a severe bioaccumulation risk and is highly toxic to aquatic ecosystems[3][4].

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (CoQ) SDH->UQ e- transfer Flutolanil Flutolanil-d7 (Inhibitor) Flutolanil->SDH Blocks Ubiquinone binding site Respiration Cellular Respiration Arrested Flutolanil->Respiration Downstream Effect UQH2 Ubiquinol (CoQH2) UQ->UQH2

Flutolanil-d7 Mechanism of Action: Inhibition of Succinate Dehydrogenase.

Physicochemical & Hazard Profile

The classifies Flutolanil under the Globally Harmonized System (GHS) as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410)[5]. These classifications dictate that Flutolanil-d7 must never enter municipal water systems[5][6].

Table 1: Flutolanil-d7 Chemical & Hazard Summary

Property / HazardValue / ClassificationCausality & Implication for Disposal
Molecular Formula C17H9D7F3NO2[2]Deuteration at the isopropyl group increases mass for tracking but retains parent toxicity[1][2].
Aqueous Solubility ~0.001 g/100mL (20 °C)[4]Highly hydrophobic; water is ineffective for spill cleanup; dictates organic solvent use for rinsing[4].
Aquatic Toxicity H400, H410[5]Cannot be disposed of down the drain; requires professional incineration to prevent bioaccumulation[5][6].
Storage & Stability Room Temperature (+20°C)[2]Stable under normal conditions; no thermal decomposition risks during standard waste accumulation[2][7].

Waste Segregation & Disposal Workflows

The strictly mandate that Flutolanil waste must be segregated into three distinct streams: Solid Waste, Liquid Waste, and Empty Containers[6]. Mixing these streams can lead to regulatory violations and increased disposal costs[6].

Flutolanil_Disposal Start Flutolanil-d7 Waste Generation Segregation Waste Segregation (Fume Hood) Start->Segregation Solid Solid Waste (PPE, Wipes, Tubes) Segregation->Solid Liquid Liquid Waste (Solutions, Rinsate) Segregation->Liquid Containers Empty Containers Segregation->Containers HazWasteSolid Hazardous Waste Bin (Solid) Solid->HazWasteSolid HazWasteLiquid Hazardous Waste Bin (Liquid) Liquid->HazWasteLiquid TripleRinse Triple Rinse Protocol (Organic Solvent) Containers->TripleRinse TripleRinse->HazWasteSolid Cleaned Vial TripleRinse->HazWasteLiquid Rinsate Incineration Licensed Disposal Facility (Incineration) HazWasteSolid->Incineration HazWasteLiquid->Incineration

Flutolanil-d7 Waste Segregation and Disposal Workflow.

Standard Operating Procedures (SOPs)

SOP 1: Triple-Rinse Decontamination of Empty Containers

Properly decontaminating empty Flutolanil-d7 vials is crucial to ensure they do not pose a residual hazard[6].

  • Causality: The mathematical principle of the triple-rinse protocol ensures that the first rinse removes ~90% of the residue, the second ~9%, and the third ~0.9%. This reduces the residual Active Pharmaceutical Ingredient (API) below regulatory thresholds, allowing the glass to be disposed of safely as standard solid hazardous waste while capturing the concentrated rinsate[6].

  • Initial Solvent Addition: Within a chemical fume hood, add a compatible organic solvent (e.g., acetone or methanol, chosen due to Flutolanil's hydrophobicity) to the empty container, filling it to approximately 25% capacity[6][7].

  • Agitation: Cap the container securely and vortex or vigorously shake for at least 30 seconds[6]. Mechanical agitation ensures the solvent dissolves the hydrophobic film adhering to the glass walls.

  • Decanting: Empty the rinsate into the designated "Hazardous Waste: Flutolanil (Liquid)" container[6].

  • Iteration: Repeat steps 1-3 two additional times[6]. The decontaminated vial can now be placed in the solid hazardous waste bin.

SOP 2: Liquid Waste Consolidation
  • Causality: Flutolanil-d7 is frequently dissolved in flammable organic solvents for LC-MS/MS analysis[7]. Indiscriminate mixing of incompatible solvents in the waste stream can cause exothermic reactions or dangerous pressure buildup.

  • Compatibility Check: Verify that the primary solvent of your Flutolanil-d7 solution (e.g., Acetone) is chemically compatible with the bulk liquid hazardous waste carboy[7].

  • Transfer: Using a dedicated funnel within a fume hood, slowly decant the unused Flutolanil-d7 solution into the leak-proof liquid waste container[6].

  • Documentation: Immediately log the estimated mass of Flutolanil-d7 and the exact volume/type of solvent added onto the hazardous waste manifest to ensure transparency for the licensed disposal facility[6][8].

SOP 3: Accidental Spill Management
  • Causality: Flutolanil-d7 has a high persistence in soil and water[3][4]. Because of its extremely low aqueous solubility, using water initially during a spill will not dissolve the compound; it will merely disperse the hydrophobic powder, expanding the contamination zone[5][8].

  • Isolation & PPE: Immediately restrict access to the spill area. Ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat[6][8].

  • Dry Containment: Do not use a water stream[5][8]. Carefully sweep up the solid material using a dedicated brush and dustpan, taking extreme care not to generate airborne dust[8].

  • Collection: Transfer the swept solid into a sealable, leak-proof container[8].

  • Surface Decontamination: Wipe the residual spill area with absorbent pads lightly dampened with a compatible organic solvent (e.g., acetone) to solubilize microscopic residues, followed by a final wash with large amounts of water[8][9].

  • Waste Segregation: Dispose of all cleanup materials (pads, PPE, sweepings) in the "Hazardous Waste: Flutolanil (Solid)" bin[6].

References

  • National Center for Biotechnology Information. "Flutolanil | C17H16F3NO2 | CID 47898." PubChem.[Link]

  • Hayashi Pure Chemical Ind., Ltd. "Flutolanil Safety Data Sheet." Hayashi Pure Chemical.[Link]

  • University of Hertfordshire. "Flutolanil (Ref: NNF 136)." Agriculture and Environment Research Unit. [Link]

  • Agilent Technologies. "Flutolanil Standard - Safety Data Sheet." Agilent. [Link]

Sources

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